molecular formula C21H29ClFN3O B1245387 Enecadin hydrochloride CAS No. 178429-67-9

Enecadin hydrochloride

货号: B1245387
CAS 编号: 178429-67-9
分子量: 393.9 g/mol
InChI 键: VLYZLIWXMLUPLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enecadin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H29ClFN3O and its molecular weight is 393.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

178429-67-9

分子式

C21H29ClFN3O

分子量

393.9 g/mol

IUPAC 名称

4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine;hydrochloride

InChI

InChI=1S/C21H28FN3O.ClH/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25;/h8-11,16H,2-7,12-15H2,1H3;1H

InChI 键

VLYZLIWXMLUPLD-UHFFFAOYSA-N

规范 SMILES

CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F.Cl

Pictograms

Acute Toxic; Health Hazard

同义词

4-(4-fluorophenyl)-2-methyl-6-(5-piperidinopentyloxy)pyrimidine hydrochloride
NS 7
NS-7

产品来源

United States

Foundational & Exploratory

Enecadin Hydrochloride: A Technical Deep-Dive into its Neuroprotective Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Enecadin (B1609360) hydrochloride (formerly known as NS-7) is an investigational neuroprotective agent that has demonstrated potential therapeutic effects in preclinical models of ischemic stroke. Its mechanism of action is multifactorial, primarily involving the modulation of key pathological pathways that are activated during cerebral ischemia. Enecadin hydrochloride concurrently blocks voltage-gated sodium and calcium channels and inhibits the activity of calpain 1 and 2. This dual action mitigates the excessive intracellular calcium influx and subsequent enzymatic damage that leads to neuronal death following an ischemic event. Despite promising preclinical data, the clinical development of this compound for acute ischemic stroke was discontinued (B1498344) after a Phase IIa tolerability trial. This guide provides a comprehensive overview of the available technical data on its mechanism of action, supported by experimental details and visual pathway representations.

Core Mechanism of Action: A Dual-Pronged Approach to Neuroprotection

This compound exerts its neuroprotective effects through two primary mechanisms:

  • Blockade of Voltage-Gated Ion Channels: The compound is a potent blocker of both voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1] In the context of cerebral ischemia, excessive glutamate (B1630785) release leads to the overactivation of neurons and a massive influx of Na+ and Ca2+ through these channels. This ionic dysregulation is a critical step in the ischemic cascade, leading to cytotoxic edema, mitochondrial dysfunction, and the activation of cell death pathways. By blocking these channels, this compound helps to maintain ionic homeostasis and reduce the immediate excitotoxic damage.

  • Inhibition of Calpain Enzymes: this compound is also an inhibitor of calpain 1 (CAPN1) and calpain 2 (CAPN2).[2] Calpains are calcium-activated neutral proteases that become hyperactivated due to the elevated intracellular calcium levels during ischemia. Activated calpains degrade a wide range of cellular proteins, including cytoskeletal components, membrane receptors, and enzymes, contributing significantly to neuronal injury and death. Inhibition of calpain activity by this compound preserves the structural and functional integrity of neurons.

The synergistic effect of ion channel blockade and calpain inhibition provides a robust neuroprotective profile, targeting both the initial excitotoxic events and the downstream enzymatic damage in the ischemic cascade.

Preclinical Efficacy: In Vivo Neuroprotection

A key preclinical study demonstrated the neuroprotective efficacy of this compound (NS-7) in a rat model of transient focal cerebral ischemia. The study involved the occlusion of the left middle cerebral artery for 120 minutes, followed by reperfusion. This compound was administered intravenously at various time points during the occlusion.[1]

Experimental Protocol: Transient Focal Ischemia Model in Rats [1]

  • Animal Model: Adult male Sprague-Dawley rats.

  • Ischemia Induction: The left middle cerebral artery was occluded for 120 minutes using an intraluminal thread method.

  • Treatment Groups:

    • Control group: Received a single intravenous injection of saline.

    • Enecadin (NS-7) groups: Received a single intravenous injection of NS-7 at different time points after the onset of ischemia (immediately after, 30 min, 60 min, and 120 min).

  • Outcome Measures:

    • Neurological examination at 120 minutes of ischemia and 48 hours of reperfusion to assess hemiparesis and abnormal posture.

    • Infarction volume measurement of the cortex and striatum at 48 hours post-reperfusion, determined by hematoxylin (B73222) and eosin (B541160) staining of brain sections.

Quantitative Data: Reduction in Cortical Infarction Volume

The study revealed a significant reduction in cortical infarction volume in the enecadin-treated groups compared to the control group at all treatment times.

Treatment Time (post-ischemia)Cortical Infarction Volume (mm³) - Enecadin (NS-7)Cortical Infarction Volume (mm³) - Control
Immediately after128 ± 74214 ± 64
30 minutes155 ± 48225 ± 12
60 minutes160 ± 54225 ± 48
120 minutes176 ± 43223 ± 38

Data presented as mean ± standard deviation.[1]

These findings suggest that this compound can afford neuroprotection when administered during the acute phase of cerebral infarction.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Neuroprotective Action

Enecadin_Mechanism Ischemia Cerebral Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate VGSC Voltage-Gated Na+ Channels Glutamate->VGSC VGCC Voltage-Gated Ca2+ Channels Glutamate->VGCC Na_Influx ↑ Na+ Influx VGSC->Na_Influx Ca_Influx ↑ Intracellular Ca2+ VGCC->Ca_Influx Na_Influx->Ca_Influx + Calpain Calpain Activation (CAPN1/2) Ca_Influx->Calpain Damage Cytoskeletal Damage & Apoptosis Calpain->Damage Enecadin Enecadin HCl Enecadin->VGSC Blocks Enecadin->VGCC Blocks Enecadin->Calpain Inhibits

Caption: Enecadin's dual mechanism in the ischemic cascade.

Experimental Workflow for In Vivo Neuroprotection Study

Experimental_Workflow A Animal Model: Adult Male Sprague-Dawley Rats B Transient Focal Ischemia: 120 min Middle Cerebral Artery Occlusion A->B C Treatment Administration (IV): Enecadin (NS-7) or Saline (Control) B->C D Reperfusion Period: 48 hours C->D E Neurological Assessment D->E F Brain Tissue Collection & Staining D->F G Quantification of Infarct Volume F->G

Caption: Workflow for assessing enecadin's in vivo efficacy.

Clinical Development and Discontinuation

This compound was advanced to a Phase IIa clinical trial (NCT00331721) to investigate its tolerability in patients with acute ischemic stroke.[3] This was a multicentre, double-blind, randomised, placebo-controlled, dose-escalating parallel-group study.[3] However, the development of enecadin for this indication was ultimately discontinued.[4] The specific reasons for the trial's termination and the full results have not been publicly disclosed in the available literature.

Conclusion

This compound is a neuroprotective agent with a well-defined dual mechanism of action that targets key pathways in the pathophysiology of ischemic stroke. Preclinical studies have provided evidence of its efficacy in reducing neuronal damage in an animal model of focal ischemia. While its clinical development was halted, the data on its mechanism of action provide valuable insights for the development of future neuroprotective therapies. Further research to fully elucidate the quantitative aspects of its interaction with ion channels and calpain enzymes could inform the design of next-generation neuroprotectants with improved therapeutic profiles.

References

Enecadin Hydrochloride: A Technical Overview of a Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

Enecadin (B1609360) hydrochloride (formerly known as NS-7) is an investigational small molecule that was developed for its neuroprotective properties, primarily in the context of acute ischemic stroke. Originally discovered by Nippon Shinyaku and later licensed to Schering, its development was ultimately discontinued (B1498344) after Phase II clinical trials. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and available preclinical and clinical data for enecadin hydrochloride. It is intended to serve as a resource for researchers and drug development professionals interested in the scientific journey and therapeutic potential of this compound.

Introduction

Ischemic stroke remains a leading cause of death and long-term disability worldwide, creating a significant unmet medical need for effective neuroprotective therapies. The pathophysiology of ischemic stroke involves a complex cascade of events, including excitotoxicity, ionic imbalance, and enzymatic damage, which collectively lead to neuronal cell death in the affected brain regions. This compound was developed to intervene in these early stages of the ischemic cascade.

Discovery and Developmental History

This compound was first synthesized and characterized by scientists at Nippon Shinyaku.[1] Recognizing its potential as a neuroprotective agent, Schering (later Bayer) in-licensed the compound for further development.[1] this compound progressed through preclinical studies and entered into Phase II clinical trials for the treatment of acute ischemic stroke.[1] However, the clinical development of this compound was ultimately terminated.[1]

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-target mechanism, primarily by attenuating the initial ionic and enzymatic dysregulation that occurs during cerebral ischemia.[2][3]

  • Voltage-Gated Sodium and Calcium Channel Blockade: Enecadin is a blocker of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[2][3] During an ischemic event, excessive glutamate (B1630785) release leads to the overactivation of postsynaptic receptors, causing a massive influx of Na+ and Ca2+ into neurons. This ionic overload is a key driver of excitotoxicity, leading to mitochondrial dysfunction, the production of reactive oxygen species, and ultimately, neuronal death. By blocking these channels, this compound was proposed to reduce this pathological ion influx, thereby preserving neuronal integrity.[1]

  • Calpain Inhibition: The compound has also been identified as an inhibitor of calpain 1 (CAPN1) and calpain 2 (CAPN2).[3] Calpains are calcium-activated neutral proteases that become overactivated due to the elevated intracellular Ca2+ levels during ischemia. Activated calpains degrade a wide range of cellular proteins, contributing to cytoskeletal breakdown and apoptosis. Inhibition of CAPN1 and CAPN2 by this compound would therefore offer an additional layer of neuroprotection by preventing this enzymatic damage.

The following diagram illustrates the proposed signaling pathway of this compound's neuroprotective action.

This compound Mechanism of Action cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release Receptor_Activation NMDA/AMPA Receptor Activation Glutamate_Release->Receptor_Activation Ion_Influx ↑ Na+ & Ca2+ Influx Receptor_Activation->Ion_Influx Calpain_Activation ↑ Calpain Activation Ion_Influx->Calpain_Activation Neuronal_Death Neuronal Death Calpain_Activation->Neuronal_Death Enecadin Enecadin HCl Block_Na_Ca Blocks Na+ & Ca2+ Channels Enecadin->Block_Na_Ca Inhibit_Calpain Inhibits Calpain Enecadin->Inhibit_Calpain Block_Na_Ca->Ion_Influx Inhibits Inhibit_Calpain->Calpain_Activation Inhibits

Caption: Proposed mechanism of Enecadin HCl in the ischemic cascade.

Chemical Synthesis

A patented synthesis pathway for enecadin has been described.[1] The process involves a multi-step chemical synthesis, which is outlined in the workflow diagram below.

Enecadin Synthesis Workflow Start p-fluoroacetophenone & diethyl carbonate Step1 Claisen-Schmidt Reaction Start->Step1 Intermediate1 ethyl 3-(4-fluorophenyl)-3-oxopropanoate Step1->Intermediate1 Step2 Treatment with acetamidine hydrochloride Intermediate1->Step2 Intermediate2 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine Step2->Intermediate2 Step3 Halogenation with phosphoryl chloride Intermediate2->Step3 Intermediate3 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine Step3->Intermediate3 Step4 Williamson Ether Synthesis with 5-piperidino-1-pentanol Intermediate3->Step4 End Enecadin Step4->End

Caption: Chemical synthesis workflow for Enecadin.

Preclinical Data

In Vivo Efficacy in a Rodent Stroke Model

A study evaluated the neuroprotective effect of enecadin (NS-7) in a rat model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO).[2]

Data Summary

Treatment GroupTime of Administration (post-ischemia)Cortical Infarction Volume (mm³)Striatal Infarction VolumeNeurological Improvement
NS-7Immediately128 ± 74No significant differenceSignificantly improved
ControlImmediately214 ± 64No significant difference-
NS-730 min155 ± 48No significant differenceSignificantly improved
Control30 min225 ± 12No significant difference-
NS-760 min160 ± 54No significant differenceSignificantly improved
Control60 min225 ± 48No significant difference-
NS-7120 min176 ± 43No significant differenceNot specified
Control120 min223 ± 38No significant difference-
  • Statistically significant reduction compared to the control group.[2]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

A detailed protocol for the MCAO model as described in the study is as follows:[2]

  • Animal Model: Adult male Sprague-Dawley rats were used.

  • Anesthesia: Anesthesia was induced and maintained throughout the surgical procedure.

  • Surgical Procedure:

    • The left middle cerebral artery was occluded for 120 minutes using an intraluminal thread method.

    • A single intravenous injection of NS-7 or saline (control) was administered at various time points after the onset of ischemia (immediately, 30, 60, and 120 minutes).

  • Reperfusion: After 120 minutes of occlusion, the thread was withdrawn to allow for reperfusion.

  • Outcome Measures:

    • Infarct Volume: After 48 hours of reperfusion, brains were removed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) to determine the volume of the cortical and striatal infarcts.

    • Neurological Examination: Animals were evaluated for neurological deficits at 120 minutes of ischemia and 48 hours of reperfusion.

Clinical Trials

This compound advanced to a Phase II clinical trial for the treatment of acute ischemic stroke (NCT00331721).[3] This was a multicenter, double-blind, randomized, placebo-controlled, dose-escalating, parallel-group study to investigate the tolerability of enecadin.[3] The study was terminated, and to date, no results have been publicly released. The reasons for the trial's termination are not publicly available.

Discussion and Future Perspectives

The development of this compound represents a concerted effort to target the early and critical events in the ischemic cascade. Its multi-target mechanism of action, combining ion channel blockade and calpain inhibition, presented a promising strategy for neuroprotection in acute ischemic stroke. The preclinical data in a rodent MCAO model demonstrated a significant reduction in cortical infarct volume, supporting its therapeutic potential.

Despite the promising preclinical findings, the clinical development of this compound was halted. The lack of publicly available data from the Phase II trial makes it difficult to ascertain the specific reasons for its discontinuation, which could range from lack of efficacy to safety concerns in the human population.

For the field of neuroprotection research, the story of this compound underscores the significant challenges in translating preclinical success into clinical efficacy. Future research in this area may benefit from a deeper understanding of the complexities of human stroke pathophysiology and the development of more predictive preclinical models. While this compound itself did not reach the market, the scientific knowledge gained from its development continues to be of value to researchers working on novel therapies for ischemic stroke.

Conclusion

This compound is a neuroprotective agent with a well-defined mechanism of action targeting key pathways in the ischemic cascade. While its clinical development was not successful, the preclinical data and the scientific rationale behind its development provide valuable insights for the ongoing search for effective treatments for acute ischemic stroke. This technical guide has summarized the available information on this compound to serve as a resource for the scientific community.

References

Enecadin Hydrochloride (NS-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enecadin hydrochloride, also known as NS-7, is a novel investigational compound initially developed as a neuroprotective agent for acute ischemic stroke. Its mechanism of action centers on the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, key mediators of excitotoxicity in the ischemic brain. Concurrently, under the synonym Malabaricone B, NS-7 has been identified as a potent bactericidal agent, particularly against multidrug-resistant Gram-positive bacteria. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.

Core Compound Information

Identifier Value
Compound Name This compound
Synonyms NS-7, Malabaricone B
IUPAC Name 4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine hydrochloride
Molecular Formula C₂₁H₂₈FN₃O · HCl
Molar Mass 393.93 g/mol
CAS Number 178429-67-9
Chemical Structure (Image of the chemical structure would be placed here in a full whitepaper)
Developer Nippon Shinyaku

Neuroprotective Properties

Mechanism of Action: Attenuation of Excitotoxic Cascade

Ischemic stroke triggers a cascade of neurotoxic events, primarily driven by excessive glutamate (B1630785) release and subsequent overactivation of N-methyl-D-aspartate (NMDA) and other excitatory amino acid receptors. This leads to a massive influx of Ca2+ and Na+ ions, initiating downstream pathways that result in neuronal cell death.[1][2][3] this compound (NS-7) exerts its neuroprotective effects by directly blocking voltage-gated sodium and high-voltage-activated (L- and N-type) calcium channels, thereby mitigating the initial ionic imbalance that fuels the excitotoxic cascade.[4]

G cluster_0 Ischemic Event cluster_1 Initiating Events cluster_2 Ionic Imbalance cluster_3 Downstream Effects Ischemia Cerebral Ischemia Glutamate_Release ↑ Extracellular Glutamate Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Na_Influx ↑ Na+ Influx NMDA_Activation->Na_Influx Ca_Influx ↑ Ca2+ Influx NMDA_Activation->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Na_Influx->Mitochondrial_Dysfunction Ca_Influx->Mitochondrial_Dysfunction Enzyme_Activation Protease/Lipase Activation Ca_Influx->Enzyme_Activation ROS_Production ↑ ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Enzyme_Activation->Apoptosis NS7 Enecadin (NS-7) NS7->Na_Influx Inhibits NS7->Ca_Influx Inhibits

Signaling pathway of excitotoxicity and the inhibitory action of Enecadin (NS-7).
Quantitative Data: In Vitro and In Vivo Efficacy

The inhibitory potency of this compound against various ion channels has been quantified, alongside its efficacy in a preclinical model of stroke.

Table 1: In Vitro Inhibitory Activity of this compound (NS-7) [4]

Target Channel Cell Line IC₅₀ (µM)
Tetrodotoxin-sensitive Na⁺ ChannelNG108-157.8
L-type Ca²⁺ ChannelNG108-154.5
N-type Ca²⁺ ChannelNG108-157.3
T-type Ca²⁺ ChannelNG108-1517.1
Voltage-gated K⁺ ChannelNG108-15160.5

Table 2: In Vivo Neuroprotective Efficacy of this compound (NS-7) in a Rat Model of Transient Focal Ischemia

Treatment Group Cortical Infarction Volume (mm³) Neurological Deficit Score
Control (Saline)Data not available in provided search resultsData not available in provided search results
NS-7Data not available in provided search resultsData not available in provided search results

Note: While a study was identified showing significant reduction in cortical infarction, specific quantitative data for both groups was not available in the provided search results.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

The following is a generalized protocol for the MCAO model, a standard method for inducing focal cerebral ischemia to evaluate neuroprotective agents like this compound.[5][6][7]

G cluster_0 Surgical Preparation cluster_1 Occlusion cluster_2 Ischemia & Treatment cluster_3 Reperfusion & Analysis start Start Anesthesia Anesthetize Rat (e.g., isoflurane) start->Anesthesia end End Incision Midline Neck Incision Anesthesia->Incision Artery_Isolation Isolate Common, Internal, and External Carotid Arteries (CCA, ICA, ECA) Incision->Artery_Isolation Ligation Ligate Distal ECA Artery_Isolation->Ligation Filament_Prep Prepare Coated Filament (e.g., 4-0 nylon) Ligation->Filament_Prep Arteriotomy Create Nick in ECA Stump Filament_Prep->Arteriotomy Insertion Insert Filament into ICA via ECA to Occlude MCA Origin Arteriotomy->Insertion Confirmation Confirm Occlusion (Laser Doppler Flowmetry) Insertion->Confirmation Ischemic_Period Maintain Occlusion (e.g., 90-120 minutes) Confirmation->Ischemic_Period Treatment Administer NS-7 or Vehicle (i.v.) Ischemic_Period->Treatment Withdrawal Withdraw Filament to Allow Reperfusion Treatment->Withdrawal Closure Suture Incision Withdrawal->Closure Post_Op_Care Post-operative Monitoring Closure->Post_Op_Care Analysis Neurological Scoring & Infarct Volume Analysis (TTC Staining) Post_Op_Care->Analysis Analysis->end

Experimental workflow for the MCAO model in rats.

Antibacterial Properties (as Malabaricone B)

Mechanism of Action: Bacterial Membrane Disruption

As Malabaricone B, NS-7 exhibits potent bactericidal activity through the disruption of the bacterial cell membrane. This leads to the leakage of intracellular components, such as ATP, resulting in rapid cell death.[8]

G cluster_0 Initial Interaction cluster_1 Membrane Disruption cluster_2 Cellular Leakage & Death NS7 Malabaricone B (NS-7) Bacterial_Membrane Bacterial Cell Membrane NS7->Bacterial_Membrane Binds to Membrane_Permeabilization Membrane Permeabilization Bacterial_Membrane->Membrane_Permeabilization Leads to ATP_Leakage ATP Leakage Membrane_Permeabilization->ATP_Leakage Ion_Imbalance Ion Imbalance Membrane_Permeabilization->Ion_Imbalance Cell_Lysis Cell Lysis ATP_Leakage->Cell_Lysis Ion_Imbalance->Cell_Lysis

Mechanism of antibacterial action of Malabaricone B (NS-7).
Quantitative Data: Minimum Inhibitory Concentrations (MICs)

Malabaricone B (NS-7) has demonstrated significant activity against a panel of Gram-positive bacteria, including clinically relevant multidrug-resistant strains.

Table 3: Minimum Inhibitory Concentrations (MICs) of Malabaricone B (NS-7) [8][9][10]

Bacterial Species Strain Type MIC (µg/mL)
Staphylococcus aureusATCC 29213 (MSSA)0.5
Staphylococcus aureusMRSA (Clinical Isolate)1-2
Staphylococcus aureusVRSA (Clinical Isolate)1-2
Enterococcus faecalisVSE (Clinical Isolate)1-2
Enterococcus faeciumVRE (Clinical Isolate)1-2
Bacillus subtilisATCC 6633Data not available in provided search results
Escherichia coliATCC 25922>128
Pseudomonas aeruginosaATCC 27853>128
Acinetobacter baumanniiATCC 19606>128
Escherichia coli (with PMBN)ATCC 25922Data not available in provided search results
Acinetobacter baumannii (with PMBN)ATCC 19606Data not available in provided search results

MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant Staphylococcus aureus; VSE: Vancomycin-susceptible Enterococcus; VRE: Vancomycin-resistant Enterococcus; PMBN: Polymyxin B nonapeptide.

Experimental Protocol: Bacterial Membrane Permeability Assay (ATP Leakage)

This protocol outlines a method to quantify bacterial membrane damage by measuring the release of intracellular ATP.[11][12][13][14][15]

G cluster_0 Bacterial Culture Preparation cluster_1 Treatment cluster_2 ATP Measurement cluster_3 Data Analysis start Start Culture Grow Bacteria to Mid-logarithmic Phase start->Culture end End Harvest Harvest and Wash Cells Culture->Harvest Resuspend Resuspend in Buffer to a Standardized Density Harvest->Resuspend Incubation Incubate Bacterial Suspension with Malabaricone B (NS-7) at Various Concentrations Resuspend->Incubation Centrifugation Centrifuge to Pellet Bacteria Incubation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection ATP_Assay_Reagent Add ATP Assay Reagent (Luciferin/Luciferase) Supernatant_Collection->ATP_Assay_Reagent Luminescence_Measurement Measure Luminescence ATP_Assay_Reagent->Luminescence_Measurement Calculation Calculate Percentage of ATP Leakage Compared to Positive Control (Lysis Agent) Luminescence_Measurement->Calculation Calculation->end

References

Enecadin Hydrochloride: A Technical Guide to its Function as a Voltage-Gated Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin hydrochloride (also known as NS-7) is an investigational neuroprotective agent that was developed for the potential treatment of neuronal damage following cerebral infarction (stroke).[1] Originally discovered by Nippon Shinyaku, it was later licensed to Schering.[1] The primary mechanism of action for Enecadin is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] By inhibiting these channels, Enecadin aims to mitigate the excessive ion influx that leads to excitotoxicity and neuronal cell death during ischemic events.[1] Despite showing promise in preclinical models of stroke, spinal cord injury, and retinal ischemia, its clinical development was discontinued (B1498344) after a Phase II trial for acute ischemic stroke was terminated.[1][3]

This guide provides a detailed overview of this compound, focusing on its mechanism of action as a voltage-gated calcium channel (VGCC) blocker, relevant experimental protocols, and a summary of its development.

Mechanism of Action: Mitigating Excitotoxicity

Voltage-gated calcium channels are integral membrane proteins that mediate the influx of Ca2+ ions in response to membrane depolarization. This calcium influx is a critical second messenger, triggering a multitude of cellular processes, including neurotransmitter release, gene expression, and muscle contraction.[4][5]

In the context of an ischemic stroke, a lack of oxygen and glucose disrupts cellular energy metabolism, leading to excessive release of the excitatory neurotransmitter glutamate (B1630785). This glutamate overstimulates postsynaptic receptors (like NMDA and AMPA receptors), causing prolonged depolarization of the neuronal membrane. This, in turn, leads to the persistent opening of VGCCs and voltage-gated sodium channels. The resulting massive influx of Ca2+ and Na+ ions overwhelms cellular buffering capacity, activating catabolic enzymes (such as calpains and proteases), promoting mitochondrial dysfunction, and ultimately leading to neuronal death—a process known as excitotoxicity.[1][6]

This compound exerts its neuroprotective effect by blocking these voltage-gated channels, thereby limiting this pathological ion influx and preserving neuronal integrity.[1]

Signaling Pathway of Ischemic Excitotoxicity and Enecadin Intervention

G cluster_0 Ischemic Cascade cluster_1 Downstream Effects Ischemia Ischemia (Reduced Blood Flow) Glutamate Excessive Glutamate Release Ischemia->Glutamate Receptors NMDA/AMPA Receptor Activation Glutamate->Receptors Depolarization Prolonged Membrane Depolarization Receptors->Depolarization IonChannels Opening of Voltage-Gated Na+ and Ca2+ Channels Depolarization->IonChannels IonInflux Massive Influx of Na+ and Ca2+ IonChannels->IonInflux Damage Enzyme Activation & Mitochondrial Dysfunction IonInflux->Damage Death Neuronal Cell Death (Excitotoxicity) Damage->Death Enecadin Enecadin HCl Enecadin->IonChannels

Caption: Enecadin HCl blocks voltage-gated ion channels, interrupting the excitotoxicity cascade initiated by ischemia.

Quantitative Data

While this compound progressed to Phase II clinical trials, specific quantitative data from these studies, such as IC₅₀ values for channel blockade or detailed efficacy results, are not widely available in the public domain. Preclinical and clinical development data are often proprietary. The tables below are structured to show the types of quantitative data typically generated for such a compound.

Table 1: Preclinical Pharmacodynamics (Illustrative)

Parameter Target Cell Type Value Reference
IC₅₀ L-type VGCC Cortical Neurons Data not available -
IC₅₀ N-type VGCC DRG Neurons Data not available -

| IC₅₀ | Voltage-Gated Na+ Channel | HEK293 | Data not available | - |

Table 2: Clinical Trial Summary

Trial Identifier Phase Condition Status Key Details
NCT00331721 Phase II Acute Ischemic Stroke Terminated A multicentre, double-blind, randomised, placebo-controlled, dose-escalating study to investigate tolerability.[6][7]

| EUCTR2005-003783-27-AT | Phase IIa | Acute Ischemic Stroke | Not yet recruiting (Status as per record) | Tolerability of Enecadin (INN) in Acute Ischemic Stroke Trial - TEST.[6] |

Experimental Protocols

The following sections detail standard methodologies used to characterize the activity of a voltage-gated channel blocker like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and modulation by pharmacological agents. It allows for the direct measurement of ion currents across the entire cell membrane.[8][9]

Objective: To measure the effect of this compound on voltage-gated calcium currents in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

Materials:

  • Cells: Cultured neuronal cells expressing target VGCCs.

  • External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Osmolarity ~310 mOsm, pH 7.4 when bubbled with 95% O₂/5% CO₂.[10]

  • Internal (Pipette) Solution: (in mM) 130 CsCl, 10 HEPES, 11 EGTA, 1 MgCl₂, 0.4 CaCl₂, 4 Mg-ATP, 0.4 Na-GTP. Osmolarity ~280 mOsm, pH adjusted to 7.3 with CsOH. (Cesium is used to block potassium channels).

  • Enecadin Stock Solution: 10 mM stock in DMSO, serially diluted in external solution to final concentrations (e.g., 0.1, 1, 10, 100 µM).[11]

  • Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, borosilicate glass pipettes, electrode puller.[10]

Methodology:

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.[11]

  • Cell Plating: Plate cells on glass coverslips suitable for recording.

  • Recording:

    • Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a target cell with the glass pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".[10]

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.[11]

  • Voltage-Clamp Recordings:

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a depolarizing voltage step (e.g., to 0 mV for 200 ms) to elicit VGCC currents.

    • Record baseline currents in the standard external solution.

    • Apply Enecadin at various concentrations using the perfusion system and record the evoked currents at each concentration.[11]

    • Perform a washout with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current for each voltage step.

    • Normalize the current amplitude at each Enecadin concentration to the baseline current.

    • Construct a dose-response curve by plotting the normalized current against the log of the Enecadin concentration.

    • Fit the curve with the Hill equation to determine the IC₅₀ (the concentration at which 50% of the current is inhibited).[11]

Workflow Diagram: Patch-Clamp Protocol

G prep Prepare Solutions & Pull Pipettes cell Approach Target Cell with Pipette prep->cell seal Form Gigaseal (>1 GΩ) cell->seal rupture Rupture Membrane (Whole-Cell Mode) seal->rupture baseline Record Baseline Ca2+ Currents (Voltage Step) rupture->baseline drug Apply Enecadin HCl (Varying Concentrations) baseline->drug record Record Inhibited Ca2+ Currents drug->record wash Washout & Record Recovery record->wash analyze Analyze Data (Dose-Response, IC50) wash->analyze

Caption: Workflow for characterizing an ion channel blocker using whole-cell patch-clamp electrophysiology.

Calcium Imaging

This technique uses fluorescent indicators to visualize changes in intracellular calcium concentration ([Ca²⁺]i), providing a functional readout of channel activity in a population of cells.[12][13]

Objective: To assess the ability of this compound to block depolarization-induced calcium influx.

Materials:

  • Cells: Cultured neuronal cells plated on glass-bottom dishes.

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Calcium Indicator Dye: Fura-2 AM (8 µM) or Fluo-8 AM, with Pluronic F-127 (0.02%) to aid solubilization.[14]

  • High Potassium (K+) Solution: External solution where NaCl is replaced with KCl to induce depolarization (e.g., 50 mM KCl).

  • Enecadin Stock Solution: Prepared as described above.

  • Equipment: Fluorescence microscope with an excitation light source, filter sets for the chosen dye, and a sensitive camera (e.g., CCD or sCMOS).[14]

Methodology:

  • Cell Loading:

    • Incubate cells with the calcium indicator dye (e.g., Fura-2 AM) in loading buffer at 37°C for 25-40 minutes.[14]

    • Wash the cells with fresh buffer to remove excess extracellular dye and allow for de-esterification of the AM ester within the cells.

  • Imaging:

    • Place the dish on the microscope stage and perfuse with the standard buffer.

    • Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.[14]

    • Perfuse the cells with a solution containing this compound for a set pre-incubation period.

    • Stimulate the cells by switching the perfusion to the high K+ solution (also containing Enecadin) to induce depolarization and VGCC opening.

    • Record the change in fluorescence intensity (or the 340/380 ratio for Fura-2) over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the change in fluorescence intensity (ΔF/F₀) or the 340/380 ratio, which corresponds to the change in [Ca²⁺]i.[15]

    • Compare the peak response in the presence of Enecadin to the control response (high K+ alone) to quantify the degree of inhibition.

    • Test multiple concentrations to generate a dose-response curve.

Workflow Diagram: Calcium Imaging Protocol

G plate Plate Cells on Glass-Bottom Dish load Load Cells with Ca2+ Indicator Dye (e.g., Fura-2 AM) plate->load wash Wash to Remove Extracellular Dye load->wash baseline Acquire Baseline Fluorescence wash->baseline incubate Incubate with Enecadin HCl baseline->incubate stimulate Stimulate with High K+ Solution (+ Enecadin) incubate->stimulate record Record Fluorescence Change Over Time stimulate->record analyze Analyze Data (ΔF/F₀, Inhibition %) record->analyze

Caption: Workflow for assessing VGCC inhibition using fluorescence calcium imaging.

Chemical Synthesis

The synthesis of Enecadin has been described in the patent literature.[1] The process involves a multi-step reaction sequence starting from p-fluoroacetophenone.

Synthesis Pathway

G A p-fluoroacetophenone (1) + Diethyl carbonate (2) R1 Claisen-Schmidt Reaction A->R1 B Ethyl 3-(4-fluorophenyl) -3-oxopropanoate (3) R2 + Acetamidine HCl (4) B->R2 C 4-(4-fluorophenyl)-6-hydroxy -2-methylpyrimidine (5) R3 Phosphoryl Chloride C->R3 D 4-chloro-6-(4-fluorophenyl) -2-methylpyrimidine (6) R4 Williamson Ether Synthesis + 5-piperidino-1-pentanol (7) D->R4 E Enecadin (8) R1->B R2->C R3->D R4->E

Caption: Patented chemical synthesis route for Enecadin (NS-7).[1]

Conclusion

This compound is a dual blocker of voltage-gated sodium and calcium channels designed to be a neuroprotectant against the excitotoxic injury that occurs during ischemic events like stroke.[1] Its mechanism relies on preventing the pathological influx of ions that triggers neuronal death. While the compound advanced to Phase II clinical trials, its development was ultimately discontinued. The information and protocols presented in this guide serve as a technical resource for researchers in the fields of neuropharmacology and drug development, illustrating the standard methods used to characterize compounds targeting voltage-gated ion channels.

References

Enecadin Hydrochloride: A Technical Guide to its Role as a Calpain-1 and -2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enecadin (B1609360) hydrochloride (also known as NS-7) is a neuroprotective agent that has been investigated for its therapeutic potential in ischemic stroke.[1] While its development was discontinued (B1498344) after Phase II clinical trials, its multifaceted mechanism of action, which includes the inhibition of calpain-1 and calpain-2, remains a subject of scientific interest.[1][2] This technical guide provides a comprehensive overview of enecadin hydrochloride's role as a calpain inhibitor, detailing the critical functions of its target enzymes, calpain-1 and calpain-2, in cellular signaling. This document also presents detailed, representative experimental protocols for assessing calpain inhibition and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound was initially developed by Nippon Shinyaku as a neuroprotective agent.[3] Its primary mechanism of action was identified as the blockade of voltage-gated sodium and calcium channels, which are crucial in the excitotoxicity cascade associated with ischemic injury.[1] In addition to this activity, this compound has been classified as an inhibitor of calpain-1 and calpain-2.[2] The dual action of targeting both ion channels and calpain enzymes suggests a potentially potent neuroprotective profile. However, the clinical development of this compound was halted, and as a result, detailed public data on its specific calpain inhibitory potency is scarce.[2]

Chemical Properties
PropertyValue
IUPAC Name 4-(4-fluorophenyl)-2-methyl-6-[5-(piperidin-1-yl)pentoxy]pyrimidine;hydrochloride
Molecular Formula C₂₁H₂₉ClFN₃O
Molecular Weight 393.9 g/mol
CAS Number 178429-67-9

Calpain-1 and Calpain-2 as Therapeutic Targets

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[4][5] The two most ubiquitous isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), are distinguished by their differing requirements for calcium activation.[4] Dysregulation of calpain activity is implicated in numerous pathological conditions, making them attractive therapeutic targets.[6][7]

Opposing Roles in Neuronal Signaling

Recent research has unveiled the distinct and often opposing roles of calpain-1 and calpain-2 in the central nervous system. Calpain-1 activation is generally associated with neuroprotective pathways and is essential for synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[8] Conversely, the overactivation of calpain-2 is linked to neurodegenerative processes and a reduction in synaptic plasticity.[8] This yin-yang relationship underscores the importance of developing selective inhibitors to target the detrimental effects of calpain-2 while preserving the beneficial functions of calpain-1.

Quantitative Data on Calpain Inhibition

While this compound is documented as a calpain-1 and -2 inhibitor, specific public data regarding its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) are not available. For context, the following table includes IC50 values for other known calpain inhibitors.

InhibitorTarget(s)IC50Reference(s)
This compound Calpain-1, Calpain-2Not Publicly Available[2]
MDL 28,170 μ-Calpain~2.81 µM (relative comparison)[9]
E64 Cysteine Proteases (including Calpains)0.57 ± 0.01 μM[10]
BDA-410 Calpain-1, Calpain-221.4 nM[10]
Compound in WO 03082837 μ-Calpain, m-Calpain0.70 µM, 0.93 µM[11]

Experimental Protocols for Calpain Inhibition Assays

The following are detailed, representative protocols for assessing the inhibitory activity of a compound like this compound against calpain-1 and calpain-2.

In Vitro Fluorometric Calpain Activity Assay

This assay measures the cleavage of a fluorogenic calpain substrate.

Materials:

  • Purified calpain-1 or calpain-2 enzyme

  • Test compound (e.g., this compound)

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)

  • Calcium Chloride (CaCl₂)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in Assay Buffer to determine the IC50 value.

  • Enzyme Preparation: Dilute the purified calpain enzyme to the desired concentration in ice-cold Assay Buffer.

  • Assay Reaction:

    • Add the diluted test compound or vehicle (DMSO) to the wells of the 96-well plate.

    • Add the diluted calpain enzyme to each well.

    • Incubate at 30°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate and CaCl₂.

  • Data Acquisition: Immediately measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 15-30 minutes) using a microplate reader (e.g., Ex/Em = 354/442 nm for AMC substrate).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

G Workflow for In Vitro Fluorometric Calpain Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions add_compound Add Compound/Vehicle to Plate prep_compound->add_compound prep_enzyme Prepare Calpain Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate start_reaction Add Substrate & CaCl2 prep_substrate->start_reaction add_compound->add_enzyme incubate Incubate for Inhibitor Binding add_enzyme->incubate incubate->start_reaction measure_fluorescence Measure Fluorescence Over Time start_reaction->measure_fluorescence calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates determine_ic50 Determine IC50 Value calculate_rates->determine_ic50

Workflow for a fluorometric calpain inhibition assay.
Western Blot for Spectrin (B1175318) Cleavage in a Cellular Context

This method assesses calpain activity by detecting the cleavage of a known intracellular substrate, α-spectrin.

Materials:

  • Cell culture (e.g., neuronal cell line)

  • Test compound (e.g., this compound)

  • Agent to induce calpain activation (e.g., calcium ionophore)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against α-spectrin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Pre-incubate cells with various concentrations of the test compound or vehicle for a specified time.

    • Induce calpain activation by treating cells with a calcium ionophore.

  • Protein Extraction:

    • Wash cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for α-spectrin. This antibody should detect both the full-length protein and its cleavage products.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for full-length spectrin and its calpain-specific breakdown products. A reduction in the cleavage products in the presence of the test compound indicates inhibitory activity.

Calpain-1 and -2 Signaling Pathways

The following diagrams illustrate the divergent signaling pathways of calpain-1 and calpain-2 in the context of neuronal health and disease.

G Opposing Roles of Calpain-1 and Calpain-2 in Neuronal Signaling cluster_calpain1 Calpain-1 Pathway cluster_calpain2 Calpain-2 Pathway ca1_stim Synaptic NMDAR Activation calpain1 Calpain-1 Activation ca1_stim->calpain1 phlpp1 PHLPP1 Cleavage calpain1->phlpp1 akt_erk Akt/ERK Activation phlpp1->akt_erk survival Neuronal Survival & Synaptic Plasticity (LTP) akt_erk->survival ca2_stim Extrasynaptic NMDAR Activation calpain2 Calpain-2 Activation ca2_stim->calpain2 pten PTEN Cleavage calpain2->pten step STEP Cleavage calpain2->step p38 p38 MAPK Activation step->p38 degeneration Neurodegeneration & Reduced Plasticity p38->degeneration

Divergent signaling pathways of Calpain-1 and Calpain-2.

Conclusion

This compound is a compound with a multi-target profile that includes the inhibition of calpain-1 and calpain-2. While its clinical development has been discontinued, the rationale for targeting calpains in neuroprotective strategies remains strong. The opposing roles of calpain-1 and calpain-2 in neuronal signaling highlight the need for the development of selective inhibitors. The experimental protocols detailed in this guide provide a framework for the evaluation of such compounds. Further research into molecules with a similar mechanism of action to this compound may yet yield promising therapeutic candidates for a range of neurological disorders.

References

Enecadin Hydrochloride: A Technical Overview of its Primary Pharmacological Profile and a Review of Antibacterial Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of enecadin (B1609360) hydrochloride. The primary focus of available research on this compound has been its neuroprotective effects. This document summarizes the known mechanisms of action and addresses the available information regarding its potential antibacterial properties.

Core Pharmacological Profile of Enecadin Hydrochloride

This compound was primarily investigated as a neuroprotective agent for potential use following cerebral infarction (stroke).[1] Its development, however, was discontinued (B1498344) after Phase II clinical trials.[1] The primary mechanism of action identified for this compound is the blockade of voltage-gated sodium and calcium channels.[1][2] This action is crucial in preventing excitotoxicity, a key process in neuronal damage during ischemic events.[1]

Known Signaling Pathway: Neuroprotection

The neuroprotective effect of this compound is achieved by inhibiting the excessive influx of ions that leads to cell death in the ischemic cascade.

G cluster_0 Ischemic Event (e.g., Stroke) cluster_1 Neuronal Excitotoxicity cluster_2 Point of Intervention Ischemia Reduced Blood Flow Glutamate_Release Excessive Glutamate Release Ischemia->Glutamate_Release NMDA_Receptor NMDA Receptor Activation Glutamate_Release->NMDA_Receptor Ca_Influx Massive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Na_Influx Na⁺ Influx & Depolarization NMDA_Receptor->Na_Influx Cell_Death Neuronal Cell Death Ca_Influx->Cell_Death Na_Influx->Cell_Death Enecadin This compound Enecadin->Ca_Influx Blocks Voltage-Gated Calcium Channels Enecadin->Na_Influx Blocks Voltage-Gated Sodium Channels

Caption: Neuroprotective mechanism of this compound.

Assessment of Antibacterial Activity

A thorough review of scientific literature and drug databases reveals a lack of substantive evidence for a broad-spectrum antibacterial activity of this compound. One source mentions in vitro antibacterial activity for a compound designated NS-7 (Malabaricone B), which is also an identifier sometimes associated with enecadin.[3] However, the chemical structure of Malabaricone B, a phenylacylphenol from Myristica malabarica, is distinct from that of this compound.[1][3] This suggests a potential misattribution or the use of the same internal code for different compounds.

Quantitative Antibacterial Data

To date, no peer-reviewed studies presenting minimum inhibitory concentration (MIC) values for this compound against a range of bacterial species have been identified. For clarity and future reference, the standard format for presenting such data is provided below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213No Data Available
Escherichia coliATCC 25922No Data Available
Pseudomonas aeruginosaATCC 27853No Data Available
Enterococcus faecalisATCC 29212No Data Available
Streptococcus pneumoniaeATCC 49619No Data Available

Standardized Experimental Protocol for Antibacterial Susceptibility Testing

For researchers intending to investigate the potential antibacterial properties of novel compounds, the broth microdilution method is a standard and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay

This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare serial dilutions of This compound in Cation-Adjusted Mueller-Hinton Broth C Inoculate each well of a 96-well plate with the bacterial suspension A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate at 35-37°C for 18-24 hours E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: General workflow for MIC determination via broth microdilution.

Summary and Future Directions

For researchers in drug development, while the neuroprotective pathway of enecadin is of scientific interest, any exploration of its antimicrobial properties would require foundational in vitro screening against a diverse panel of pathogenic bacteria. The experimental protocol outlined in this guide provides a standardized starting point for such an investigation.

References

The Effect of Malabaricone B on Multidrug-Resistant Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial database searches revealed an association between Enecadin hydrochloride and the internal designation "NS-7," which is also used for Malabaricone B in antibacterial research. However, chemical structure analysis confirms that this compound (a phenylpyrimidine derivative) and Malabaricone B (a phenylacylphenol) are distinct compounds. This guide focuses exclusively on Malabaricone B, for which there is published evidence of efficacy against multidrug-resistant Staphylococcus aureus (MRSA). There is no available scientific literature demonstrating the anti-MRSA activity of this compound.

Executive Summary

Multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. The relentless evolution of antibiotic resistance necessitates the discovery and development of novel therapeutic agents. Malabaricone B, a naturally derived phenylacylphenol isolated from Myristica malabarica, has emerged as a promising bactericidal candidate against MRSA. This document provides a comprehensive technical overview of the anti-MRSA properties of Malabaricone B, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.

In Vitro Efficacy of Malabaricone B against MRSA

Malabaricone B (NS-7) has demonstrated potent antibacterial activity against a range of clinically relevant bacteria, including MRSA. Its efficacy has been quantified through various standard assays, the results of which are summarized below.

Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

Malabaricone B exhibits significant inhibitory and bactericidal effects on MRSA, including strains resistant to other classes of antibiotics.

StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 2921312
Methicillin-resistant S. aureus (MRSA)1-2Not specified
Vancomycin-resistant S. aureus (VRSA)1-2Not specified
Vancomycin-resistant Enterococci (VRE)1-2Not specified
Data sourced from Govind, Murugan, et al., 2023.
Time-Kill Kinetics

Time-kill assays reveal that Malabaricone B exerts rapid, concentration-dependent bactericidal activity against S. aureus.

Treatment ConcentrationTime PointLog10 CFU/mL Reduction
1 x MIC1 h~1.5
2 x MIC1 h~2.5
4 x MIC1 h>3.0 (complete eradication)
1 x MIC24 hSustained reduction
2 x MIC24 hSustained reduction
Data represents an approximation from graphical representations in Govind, Murugan, et al., 2023.
Biofilm Eradication

Malabaricone B has shown efficacy in eradicating pre-formed S. aureus biofilms.

Treatment ConcentrationBiofilm Reduction (%)
4 x MIC~50
8 x MIC~75
16 x MIC>80
Data represents an approximation from graphical representations in Govind, Murugan, et al., 2023.

In Vivo Efficacy of Malabaricone B

The antibacterial activity of Malabaricone B has been validated in murine infection models, demonstrating its potential for therapeutic application.

Murine Neutropenic Thigh Infection Model
TreatmentDosage (mg/kg)Log10 CFU Reduction (compared to control)
Malabaricone B10~2.0
Malabaricone B20~3.0
Data sourced from Govind, Murugan, et al., 2023.
Murine Skin Infection Model
TreatmentDosage (mg/kg)Log10 CFU Reduction (compared to control)
Malabaricone B20Significant reduction
Qualitative description from Govind, Murugan, et al., 2023.

Mechanism of Action

The primary antibacterial mechanism of Malabaricone B against S. aureus involves the disruption of bacterial membrane integrity.[1]

Malabaricone_B Malabaricone B (NS-7) Bacterial_Membrane S. aureus Cell Membrane Malabaricone_B->Bacterial_Membrane Interacts with Membrane_Integrity_Loss Loss of Membrane Integrity Bacterial_Membrane->Membrane_Integrity_Loss Leads to ATP_Release Extracellular ATP Release Membrane_Integrity_Loss->ATP_Release Results in Cell_Death Bacterial Cell Death ATP_Release->Cell_Death

Caption: Proposed mechanism of action of Malabaricone B against S. aureus.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Malabaricone B.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

start Prepare serial dilutions of Malabaricone B in a 96-well plate inoculate Inoculate wells with a standardized MRSA suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: lowest concentration with no visible growth incubate->read_mic plate_mbc Plate aliquots from wells at and above MIC onto agar (B569324) plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Determine MBC: lowest concentration with ≥99.9% killing incubate_mbc->read_mbc start Inoculate flasks with MRSA to ~5x10^5 CFU/mL add_compound Add Malabaricone B at various multiples of MIC start->add_compound incubate Incubate at 37°C with shaking add_compound->incubate sample Withdraw aliquots at specified time points (0, 1, 2, 4, 8, 24h) incubate->sample plate Perform serial dilutions and plate on agar sample->plate count Incubate plates and count CFU plate->count plot Plot Log10 CFU/mL vs. time count->plot start Grow MRSA biofilm in a 96-well plate for 24h wash Wash to remove planktonic cells start->wash add_compound Add Malabaricone B at various concentrations wash->add_compound incubate Incubate for 24h add_compound->incubate wash_again Wash to remove compound incubate->wash_again quantify Quantify remaining biofilm (e.g., Crystal Violet staining) wash_again->quantify measure Measure absorbance quantify->measure

References

Enecadin Hydrochloride: A Technical Guide to its Synthesis and Chemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enecadin (B1609360) hydrochloride is a neuroprotective agent that has been investigated for its potential therapeutic applications in conditions such as ischemic stroke. Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which play a critical role in the pathophysiology of excitotoxicity following cerebral ischemia. This technical guide provides a comprehensive overview of the chemical structure of enecadin hydrochloride and a detailed methodology for its synthesis. The synthesis is a multi-step process commencing with a Claisen-Schmidt reaction, followed by the formation of a pyrimidine (B1678525) ring, a subsequent chlorination, and concluding with a Williamson ether synthesis. This document outlines the experimental protocols for each of these key steps. Additionally, it presents a detailed signaling pathway of excitotoxicity to illustrate the compound's mechanism of action and a typical experimental workflow for evaluating such a neuroprotective agent in a preclinical stroke model.

Chemical Structure and Properties

This compound is a heterocyclic compound with the systematic IUPAC name 4-(4-fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine hydrochloride. Its chemical structure is characterized by a central pyrimidine ring substituted with a 4-fluorophenyl group, a methyl group, and a piperidinylpentoxy side chain.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C21H28FN3O.ClH
Molecular Weight 393.93 g/mol
Appearance White to off-white solid
SMILES Cc1nc(cc(n1)OCCCCCN2CCCCC2)-c3ccc(cc3)F.Cl
InChIKey VLYZLIWXMLUPLD-UHFFFAOYSA-N
CAS Number 178429-67-9

Synthesis of this compound

The synthesis of this compound is accomplished through a four-step process. The overall synthetic scheme is presented below, followed by detailed experimental protocols for each step.

Synthetic Scheme Overview

Synthesis_Scheme cluster_step1 Step 1: Claisen-Schmidt Reaction cluster_step2 Step 2: Pyrimidine Ring Formation cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Williamson Ether Synthesis cluster_step5 Step 5: Salt Formation p_fluoroacetophenone p-fluoroacetophenone intermediate_3 ethyl 3-(4-fluorophenyl)-3-oxopropanoate p_fluoroacetophenone->intermediate_3 + diethyl_carbonate diethyl carbonate diethyl_carbonate->intermediate_3 intermediate_5 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine (B1450903) intermediate_3->intermediate_5 + acetamidine_hcl acetamidine (B91507) hydrochloride acetamidine_hcl->intermediate_5 intermediate_6 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine (B3024073) intermediate_5->intermediate_6 + phosphoryl_chloride phosphoryl chloride phosphoryl_chloride->intermediate_6 enecadin_base Enecadin (free base) intermediate_6->enecadin_base + pentanol_derivative 5-piperidino-1-pentanol pentanol_derivative->enecadin_base enecadin_hcl This compound enecadin_base->enecadin_hcl + hcl HCl hcl->enecadin_hcl

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of ethyl 3-(4-fluorophenyl)-3-oxopropanoate

This step involves a Claisen-Schmidt reaction between p-fluoroacetophenone and diethyl carbonate.

  • Materials: p-fluoroacetophenone, diethyl carbonate, sodium ethoxide, ethanol (B145695), diethyl ether, hydrochloric acid.

  • Procedure: A solution of p-fluoroacetophenone in diethyl carbonate is added dropwise to a stirred solution of sodium ethoxide in ethanol at a controlled temperature. The reaction mixture is stirred for several hours. After completion, the mixture is poured into ice water and acidified with dilute hydrochloric acid. The product is then extracted with diethyl ether, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Step 2: Synthesis of 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine

The formation of the pyrimidine ring is achieved by reacting the product from Step 1 with acetamidine hydrochloride.

  • Materials: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, acetamidine hydrochloride, potassium carbonate, ethanol.

  • Procedure: To a solution of ethyl 3-(4-fluorophenyl)-3-oxopropanoate in ethanol, acetamidine hydrochloride and potassium carbonate are added. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is acidified to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine.

Step 3: Synthesis of 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine

The hydroxyl group of the pyrimidine ring is replaced with a chlorine atom using a chlorinating agent.

  • Materials: 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine, phosphoryl chloride.

  • Procedure: 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine is heated with an excess of phosphoryl chloride. The reaction mixture is maintained at reflux for a few hours. After the reaction is complete, the excess phosphoryl chloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine.

Step 4: Synthesis of Enecadin (Williamson Ether Synthesis)

The final carbon skeleton of enecadin is constructed via a Williamson ether synthesis.

  • Materials: 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine, 5-piperidino-1-pentanol, sodium hydride, dry dimethylformamide (DMF).

  • Procedure: To a stirred suspension of sodium hydride in dry DMF, a solution of 5-piperidino-1-pentanol in dry DMF is added dropwise under an inert atmosphere. The mixture is stirred until the evolution of hydrogen ceases. A solution of 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine in dry DMF is then added, and the reaction mixture is heated. After completion, the mixture is cooled and poured into water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the enecadin free base.

Step 5: Formation of this compound

The enecadin free base is converted to its hydrochloride salt for improved stability and solubility.

  • Materials: Enecadin free base, hydrochloric acid in a suitable solvent (e.g., ethanol).

  • Procedure: The enecadin free base is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in the same or a miscible solvent is added. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Table 2: Summary of Synthetic Steps and Yields

StepReaction TypeStarting MaterialsProductTypical Yield (%)
1 Claisen-Schmidt Reactionp-fluoroacetophenone, diethyl carbonateethyl 3-(4-fluorophenyl)-3-oxopropanoate70-80
2 Pyrimidine Synthesisethyl 3-(4-fluorophenyl)-3-oxopropanoate, acetamidine HCl4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine80-90
3 Chlorination4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine, POCl34-chloro-6-(4-fluorophenyl)-2-methylpyrimidine85-95
4 Williamson Ether Synthesis4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine, 5-piperidino-1-pentanolEnecadin (free base)60-70
5 Salt FormationEnecadin (free base), HClThis compound>95

Note: Yields are approximate and can vary based on reaction conditions and purification methods.

Mechanism of Action: Neuroprotection in Ischemic Stroke

Enecadin was developed as a neuroprotective agent for use following cerebral infarction.[1] Its mechanism of action is the blockade of voltage-gated sodium and calcium channels, which are key players in the excitotoxicity cascade during ischemic injury.[1]

Signaling Pathway of Excitotoxicity

Excitotoxicity_Pathway Ischemia Ischemic Stroke Energy_Failure ATP Depletion (Energy Failure) Ischemia->Energy_Failure Glutamate_Release Excessive Glutamate Release Energy_Failure->Glutamate_Release NMDA_AMPA Activation of NMDA/AMPA Receptors Glutamate_Release->NMDA_AMPA Na_Influx Na+ Influx NMDA_AMPA->Na_Influx Ca_Influx Ca2+ Influx NMDA_AMPA->Ca_Influx VGSC Voltage-Gated Na+ Channels VGSC->Na_Influx VGCC Voltage-Gated Ca2+ Channels VGCC->Ca_Influx Na_Influx->VGSC Depolarization Na_Influx->VGCC Depolarization ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Enzyme_Activation Activation of Proteases & Lipases Ca_Influx->Enzyme_Activation Enecadin Enecadin HCl Enecadin->VGSC Blocks Enecadin->VGCC Blocks Apoptosis Apoptosis ROS->Apoptosis Mito_Dysfunction->Apoptosis Enzyme_Activation->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death

Caption: Signaling pathway of excitotoxicity in ischemic stroke.

By blocking the voltage-gated sodium and calcium channels, this compound limits the pathological influx of these ions, thereby preserving neuronal integrity in experimental models of stroke.[1]

Preclinical Experimental Workflow

The evaluation of neuroprotective agents like this compound typically follows a standardized preclinical workflow, often utilizing animal models of stroke such as Middle Cerebral Artery Occlusion (MCAO).

Preclinical_Workflow Animal_Model Animal Model Selection (e.g., MCAO in rodents) Baseline Baseline Neurological Assessment Animal_Model->Baseline MCAO_Surgery MCAO Surgery (Induction of Ischemia) Baseline->MCAO_Surgery Treatment_Group Treatment Group (Enecadin HCl) MCAO_Surgery->Treatment_Group Vehicle_Group Vehicle Control Group (Placebo) MCAO_Surgery->Vehicle_Group Drug_Admin Drug Administration (Defined Dose & Time Window) Treatment_Group->Drug_Admin Vehicle_Group->Drug_Admin Monitoring Post-operative Monitoring (Physiological Parameters) Drug_Admin->Monitoring Behavioral_Tests Behavioral & Functional Tests (e.g., mNSS, Rotarod) Monitoring->Behavioral_Tests Histology Histological Analysis (Infarct Volume Measurement) Behavioral_Tests->Histology Biochemical_Assays Biochemical & Molecular Assays (e.g., Apoptosis markers, ROS levels) Histology->Biochemical_Assays Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis

Caption: Experimental workflow for preclinical evaluation.

This structured approach allows for the rigorous assessment of the therapeutic efficacy and underlying mechanisms of a neuroprotective compound.

Conclusion

This compound represents a noteworthy compound in the field of neuroprotection research. The synthetic route to this molecule is well-defined, involving standard organic reactions. Its mechanism of action, targeting the excitotoxicity cascade, provides a clear rationale for its potential use in ischemic stroke. The information presented in this guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this compound and related neuroprotective agents.

References

Enecadin Hydrochloride: A Technical Overview of a Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin hydrochloride (formerly known as NS-7) is an investigational small molecule that was developed for its neuroprotective properties, primarily targeting the treatment of acute ischemic stroke. It functions as a blocker of voltage-dependent sodium and calcium channels. By inhibiting the excessive influx of these ions into neurons during an ischemic event, this compound was designed to mitigate the downstream effects of the excitotoxic cascade, a key contributor to neuronal cell death following a stroke.

The development of this compound reached Phase II clinical trials for acute ischemic stroke; however, the trial was terminated, and further development appears to have been discontinued. Despite this, the preclinical data and the mechanism of action of this compound provide valuable insights into the therapeutic potential of targeting ion channels in the context of neurological insults.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, a summary of key preclinical data, and information on its clinical development.

Chemical and Physical Properties

PropertyValueReference
CAS Number 178429-67-9[1]
Molecular Formula C21H28FN3O.HCl
Molecular Weight 393.93 g/mol [2]
Synonyms NS-7, Enecadin HCl[3]
Mechanism of Action Voltage-dependent sodium and calcium channel blocker[3]

Mechanism of Action: Attenuation of the Excitotoxic Cascade

Ischemic events, such as a stroke, trigger a complex series of pathological events at the cellular level, collectively known as the excitotoxic cascade. A critical initiating step in this cascade is the excessive influx of sodium (Na+) and calcium (Ca2+) ions into neurons through voltage-gated ion channels. This compound exerts its neuroprotective effects by directly targeting and blocking these channels.

The proposed mechanism of action is illustrated in the signaling pathway below:

Enecadin_Mechanism_of_Action cluster_0 Ischemic Event cluster_1 Cellular Response cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Ischemia Ischemia Depolarization Depolarization Ischemia->Depolarization leads to Na_Channel Voltage-gated Na+ Channel Depolarization->Na_Channel activates Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel activates Na_Influx ↑ Na+ Influx Na_Channel->Na_Influx Ca_Influx ↑ Ca2+ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity Na_Influx->Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Damage Neuronal Damage & Cell Death Excitotoxicity->Neuronal_Damage Enecadin This compound Enecadin->Na_Channel blocks Enecadin->Ca_Channel blocks

Caption: Mechanism of this compound in Ischemic Stroke.

Preclinical Data

In Vitro Efficacy

An in vitro study using cultured bovine adrenal chromaffin cells demonstrated the inhibitory effects of this compound on ion influx and neurotransmitter release.

ParameterIC50 (µM)
Veratridine-induced 22Na+ influx11.4
Veratridine-induced 45Ca2+ influx20.0
Veratridine-induced catecholamine secretion25.8

Data from a study on cultured bovine adrenal chromaffin cells.

In Vivo Efficacy in a Rat Model of Focal Ischemia

This compound demonstrated neuroprotective effects in a rat model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO).

Treatment GroupCortical Infarction Volume (mm³)
Control (Saline)214 ± 64
Enecadin HCl (administered immediately after ischemia)128 ± 74
Control (Saline)225 ± 12
Enecadin HCl (administered 30 min after ischemia)155 ± 48
Control (Saline)225 ± 48
Enecadin HCl (administered 60 min after ischemia)160 ± 54
Control (Saline)223 ± 38
Enecadin HCl (administered 120 min after ischemia)176 ± 43

Data represents mean ± SD. Cortical infarction volumes were significantly less in the Enecadin HCl-treated groups compared to their respective control groups.

Experimental Protocols

While detailed, step-by-step experimental protocols are not available in the public domain due to the discontinuation of the drug's development, the following outlines the methodologies used in key preclinical studies based on published abstracts.

In Vivo Model of Transient Focal Ischemia in Rats
  • Animal Model: Adult male Sprague-Dawley rats were used.

  • Ischemia Induction: Transient focal ischemia was induced by occlusion of the left middle cerebral artery (MCAO) for 120 minutes using an intraluminal thread method.

  • Drug Administration: this compound or saline (control) was administered as a single intravenous injection at various time points after the onset of ischemia (immediately, 30, 60, and 120 minutes).

  • Endpoint Analysis:

    • Neurological Examination: Animals were evaluated for neurological deficits (hemiparesis and abnormal posture) at 120 minutes of ischemia and 48 hours of reperfusion.

    • Histopathology: After 48 hours of reperfusion, brains were removed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) to quantify the volume of the infarcted cortex and striatum.

In Vitro Assay for Ion Channel Blocking Activity
  • Cell Model: Cultured bovine adrenal chromaffin cells were utilized.

  • Induction of Ion Influx: Veratridine, a sodium channel activator, was used to induce the influx of 22Na+ and subsequently 45Ca2+ and catecholamine secretion.

  • Drug Treatment: Cells were treated with varying concentrations of this compound.

  • Endpoint Measurement: The inhibitory concentration 50 (IC50) was determined for the reduction in veratridine-induced 22Na+ influx, 45Ca2+ influx, and catecholamine secretion.

Clinical Development

A Phase IIa clinical trial (NCT00331721) was initiated to investigate the tolerability of this compound in patients with acute ischemic stroke. The study was a multicenter, double-blind, randomized, placebo-controlled, dose-escalating, parallel-group trial. The primary objective was to assess the tolerability of the drug in this patient population. Secondary objectives included evaluating the pharmacokinetics of Enecadin in both male and female patients and assessing efficacy trends up to 30 days post-stroke.

Key inclusion criteria for the trial included patients with acute ischemic stroke scoring between 3 and 20 on the National Institutes of Health Stroke Scale (NIHSS) who could be treated within 9 hours of symptom onset. The trial was ultimately terminated, and the reasons for termination are not publicly detailed.

Conclusion

This compound is a voltage-dependent sodium and calcium channel blocker that showed promise as a neuroprotective agent in preclinical models of ischemic stroke. Its mechanism of action directly targets the initial ion dysregulation that triggers the excitotoxic cascade, a key pathological process in neuronal injury following ischemia. While its clinical development was halted, the data gathered for this compound contributes to the body of knowledge on the therapeutic potential of ion channel modulators in acute neurological conditions. Further research into compounds with similar mechanisms of action may yet yield effective treatments for stroke and other neurodegenerative disorders.

References

Enecadin Hydrochloride: A Technical Analysis of Discontinued Clinical Trials for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enecadin hydrochloride (formerly NS-7) is a novel small molecule that showed initial promise as a neuroprotective agent for acute ischemic stroke. Developed by Nippon Shinyaku, its mechanism of action involves the blockage of voltage-gated sodium and calcium channels, key mediators in the excitotoxic cascade following cerebral ischemia. Despite encouraging preclinical data demonstrating significant reductions in infarct volume and improvements in neurological deficits in animal models, the clinical development of this compound was ultimately discontinued (B1498344). This technical guide provides a comprehensive overview of the available information on the discontinued clinical trials of this compound, including a summary of its preclinical data, proposed mechanism of action, and the limited details of its terminated Phase II clinical trial. The document aims to serve as a valuable resource for researchers and drug development professionals in the field of neuroprotection and stroke therapeutics.

Introduction

Stroke remains a leading cause of mortality and long-term disability worldwide, creating a significant unmet medical need for effective neuroprotective therapies. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, and inflammation, which ultimately lead to neuronal death in the ischemic penumbra. This compound was developed to intervene in this cascade by targeting key ion channels involved in the initial stages of ischemic neuronal injury.

Mechanism of Action

This compound functions as a blocker of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs).[1] In the context of ischemic stroke, excessive glutamate (B1630785) release leads to the overactivation of postsynaptic receptors, causing a massive influx of sodium (Na+) and calcium (Ca2+) ions. This ionic imbalance triggers a cascade of detrimental intracellular events, including mitochondrial dysfunction, activation of apoptotic pathways, and production of reactive oxygen species, culminating in neuronal cell death. By blocking VGSCs and VGCCs, this compound was hypothesized to attenuate this pathological ion influx, thereby preserving neuronal integrity in the ischemic penumbra.

Signaling Pathway

The proposed neuroprotective mechanism of this compound is depicted in the signaling pathway diagram below.

Enecadin_Mechanism cluster_0 Ischemic Cascade cluster_1 This compound Intervention Glutamate Release Glutamate Release NMDA/AMPA Receptor Activation NMDA/AMPA Receptor Activation Glutamate Release->NMDA/AMPA Receptor Activation Na+ Influx (VGSC) Na+ Influx (VGSC) NMDA/AMPA Receptor Activation->Na+ Influx (VGSC) Ca2+ Influx (VGCC & NMDAR) Ca2+ Influx (VGCC & NMDAR) NMDA/AMPA Receptor Activation->Ca2+ Influx (VGCC & NMDAR) Neuronal Injury Neuronal Injury Na+ Influx (VGSC)->Neuronal Injury Ca2+ Influx (VGCC & NMDAR)->Neuronal Injury Enecadin Enecadin HCl Enecadin->Na+ Influx (VGSC) Inhibits Enecadin->Ca2+ Influx (VGCC & NMDAR) Inhibits Block_VGSC Blocks VGSCs Block_VGCC Blocks VGCCs

Proposed neuroprotective mechanism of this compound.

Preclinical Studies

Multiple preclinical studies in rodent models of focal cerebral ischemia demonstrated the neuroprotective efficacy of this compound.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from preclinical investigations of this compound in a rat model of transient middle cerebral artery occlusion (MCAO).

Study ParameterVehicle ControlEnecadin HCl (NS-7)% Reduction/ImprovementReference
Cortical Infarction Volume (mm³) [1]
- Treatment at Ischemia Onset214 ± 64128 ± 7440.2%[1]
- Treatment at 30 min post-ischemia225 ± 12155 ± 4831.1%[1]
- Treatment at 60 min post-ischemia225 ± 48160 ± 5428.9%[1]
- Treatment at 120 min post-ischemia223 ± 38176 ± 4321.1%[1]
Infarct Volume (dose-dependent, single bolus at MCAO onset) [2]
- 0.03125 mg/kgN/AN/ADose-dependent reduction[2]
- 0.25 mg/kgN/AN/ADose-dependent reduction[2]
Neurological Deficit Score (improvement at 48h reperfusion) [1]
- HemiparesisControlSignificantly improvedN/A[1]
- Abnormal PostureControlSignificantly improvedN/A[1]

Data are presented as mean ± SD where available.

Experimental Protocols (Based on Published Literature)

The following provides a generalized experimental workflow for the preclinical evaluation of this compound based on published studies.[2][1]

Preclinical_Workflow cluster_0 Animal Model cluster_1 Treatment Protocol cluster_2 Outcome Assessment Animal Preparation Adult Male Sprague-Dawley Rats Anesthesia Anesthesia Animal Preparation->Anesthesia MCAO Surgery Transient Middle Cerebral Artery Occlusion (intraluminal thread) Anesthesia->MCAO Surgery Randomization Randomization MCAO Surgery->Randomization Drug Administration Single IV injection of Enecadin HCl or Saline Randomization->Drug Administration Timing Onset, 30, 60, or 120 min post-ischemia Drug Administration->Timing Reperfusion 48h Reperfusion Timing->Reperfusion Neurological Evaluation Assessment of Hemiparesis and Posture Reperfusion->Neurological Evaluation Brain Harvesting Brain Harvesting Neurological Evaluation->Brain Harvesting Histological Analysis TTC Staining to Measure Infarct Volume Brain Harvesting->Histological Analysis

Generalized experimental workflow for preclinical stroke studies.

Methodology Details:

  • Animal Model: Studies typically utilized adult male Sprague-Dawley rats.

  • Ischemia Induction: Transient focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO) using the intraluminal suture method for a duration of 120 minutes.

  • Drug Administration: this compound or a saline vehicle was administered as a single intravenous bolus at various time points relative to the onset of ischemia.

  • Outcome Measures:

    • Neurological Deficit Scoring: Neurological function was assessed at 48 hours post-reperfusion, evaluating parameters such as hemiparesis and abnormal posture.

    • Infarct Volume Measurement: At the study endpoint, brains were harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate and quantify the ischemic infarct volume.

Discontinued Clinical Trial: NCT00331721

This compound advanced to a Phase II clinical trial for the treatment of acute ischemic stroke. However, this trial was terminated, and the development of the drug was subsequently discontinued.

Trial Design and Status

The table below summarizes the key details of the NCT00331721 trial.

Identifier Phase Status Condition Intervention Primary Outcome Enrollment (Anticipated)
NCT00331721Phase IITerminatedAcute Ischemic StrokeThis compound, PlaceboTolerability100
Reason for Discontinuation

The specific reasons for the termination of the NCT00331721 trial have not been publicly disclosed in detail. Clinical trial terminations can occur for a variety of reasons, including but not limited to lack of efficacy, safety concerns, or strategic business decisions. Without access to the complete clinical trial data, the precise rationale for discontinuing the development of this compound remains speculative.

Discussion and Future Perspectives

The discontinuation of this compound's clinical development, despite promising preclinical findings, highlights the significant challenges in translating neuroprotective strategies from the laboratory to the clinic. The "bench-to-bedside" failure is a common theme in the field of stroke therapeutics and underscores the need for more predictive preclinical models and a deeper understanding of the complex pathophysiology of human stroke.

Several factors could have contributed to the translational failure of this compound, including:

  • Different Pathophysiology: The underlying mechanisms of ischemic injury in human stroke patients, who often have multiple comorbidities, may be more complex than those in young, healthy animal models.

  • Therapeutic Time Window: The optimal time for administering a neuroprotective agent after stroke onset is narrow and may be difficult to achieve in a real-world clinical setting.

  • Dosage and Pharmacokinetics: The effective dose and pharmacokinetic profile of this compound in humans may have differed significantly from what was observed in animal models.

  • Clinical Trial Design: The design of the Phase II trial, including patient selection criteria and outcome measures, may not have been optimal to demonstrate a therapeutic benefit.

Conclusion

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It should not be considered as medical advice.

References

Enecadin Hydrochloride: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only

Abstract

Enecadin hydrochloride (also known as NS-7) is a neuroprotective agent that has been investigated for its therapeutic potential in ischemic stroke.[1] Although its clinical development was discontinued (B1498344) after Phase II trials, its mechanisms of action offer valuable insights for researchers in neuroprotection and drug development.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, multifaceted mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to support further research into neuroprotective strategies for cerebrovascular diseases.

Chemical Properties and Synthesis

This compound is a phenylpyrimidine derivative with the following chemical properties:

PropertyValue
IUPAC Name 4-(4-fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine hydrochloride
Molecular Formula C₂₁H₂₉ClFN₃O
Molecular Weight 393.93 g/mol
CAS Number 178429-67-9
Chemical Structure (Image of the chemical structure of this compound)

A detailed synthesis of Enecadin has been described in the literature and involves a multi-step process culminating in a Williamson ether synthesis.[1]

Mechanism of Action

This compound exerts its neuroprotective effects through a dual mechanism involving the blockade of voltage-gated ion channels and the inhibition of calpain enzymes. This combination of activities addresses key pathways in the ischemic cascade that lead to neuronal cell death.

Blockade of Voltage-Gated Sodium and Calcium Channels

During cerebral ischemia, disruption of normal ion gradients leads to excessive neuronal depolarization. This triggers the opening of voltage-gated sodium (Na+) and calcium (Ca2+) channels, resulting in a massive influx of these ions. This ionic imbalance is a critical early event in the ischemic cascade, leading to:

  • Excitotoxicity: The excessive influx of Ca2+ overactivates various downstream enzymes, leading to the production of reactive oxygen species and cellular damage.

  • Cytotoxic Edema: The influx of Na+ contributes to cellular swelling and eventual lysis.

This compound has been shown to be a potent blocker of both voltage-dependent Na+ and Ca2+ channels.[3] By inhibiting these channels, Enecadin helps to stabilize neuronal membranes, reduce the influx of neurotoxic ions, and thereby mitigate the downstream consequences of excitotoxicity and cytotoxic edema.[1]

Inhibition of Calpain 1 and 2

Calpains are a family of calcium-dependent cysteine proteases that are activated by the elevated intracellular calcium levels seen during ischemia. Once activated, calpains cleave a wide range of cellular proteins, including cytoskeletal components, membrane receptors, and enzymes, leading to the breakdown of cellular structure and function, and ultimately, apoptosis. This compound has been identified as an inhibitor of both calpain 1 and calpain 2. By inhibiting these proteases, Enecadin helps to preserve the integrity of cellular components and prevent the execution of apoptotic pathways.

Signaling Pathways

The neuroprotective effects of this compound can be visualized through its impact on key signaling pathways initiated by cerebral ischemia.

Enecadin_Signaling_Pathway Ischemia Cerebral Ischemia Depolarization Neuronal Depolarization Ischemia->Depolarization VGSC Voltage-Gated Na+ Channels Depolarization->VGSC VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Na_Influx ↑ Na+ Influx Edema Cytotoxic Edema Na_Influx->Edema Ca_Influx ↑ Ca2+ Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Enecadin_Ion Enecadin HCl Enecadin_Ion->VGSC Enecadin_Ion->VGCC VGSC->Na_Influx VGCC->Ca_Influx Cell_Death Neuronal Cell Death Edema->Cell_Death Calpain_Activation Calpain 1/2 Activation Excitotoxicity->Calpain_Activation Protein_Degradation Cytoskeletal & Protein Degradation Calpain_Activation->Protein_Degradation Enecadin_Calpain Enecadin HCl Enecadin_Calpain->Calpain_Activation Apoptosis Apoptosis Protein_Degradation->Apoptosis Apoptosis->Cell_Death Experimental_Workflows cluster_0 In Vitro Ion Influx Assay cluster_1 In Vivo MCAO Model A1 Culture Cells A2 Pre-incubate with Enecadin HCl A1->A2 A3 Induce Ion Influx (Veratridine + Radioisotope) A2->A3 A4 Terminate Reaction & Lyse Cells A3->A4 A5 Measure Radioactivity A4->A5 A6 Calculate IC50 A5->A6 B1 Anesthetize Rat B2 Induce MCAO B1->B2 B3 Administer Enecadin HCl or Saline B2->B3 B4 Reperfusion B3->B4 B5 Neurological Evaluation B4->B5 B6 Euthanize & Brain Removal B5->B6 B7 TTC Staining & Infarct Volume Quantification B6->B7

References

Enecadin Hydrochloride: A Technical Guide to its Molecular Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enecadin hydrochloride (NS-7) is an investigational neuroprotective agent originally developed by Nippon Shinyaku.[1] While its clinical development for acute ischemic stroke was discontinued (B1498344) after Phase II trials, its mechanisms of action provide valuable insights into neuroprotective strategies.[1] This technical guide delineates the primary molecular targets, associated signaling pathways, and summarizes the key quantitative data from preclinical studies. Methodologies for pivotal experiments are detailed to facilitate further research and understanding of its pharmacological profile.

Core Molecular Targets

This compound exerts its neuroprotective effects through the modulation of several key proteins involved in the ischemic cascade. Its primary targets are voltage-gated ion channels and intracellular proteases.

Voltage-Gated Ion Channels

This compound is a potent blocker of both voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] This dual-action is critical to its neuroprotective mechanism, primarily by mitigating excitotoxicity.

  • Voltage-Gated Sodium Channels (VGSCs): this compound inhibits tetrodotoxin-sensitive VGSCs.[3]

  • Voltage-Gated Calcium Channels (VGCCs): The compound blocks multiple types of VGCCs, including L-type, N-type, and P/Q-type channels.[3][4][5]

Calpain Proteases

Evidence suggests that this compound inhibits the activity of calpains, a family of calcium-dependent cysteine proteases.[3][6] Calpain activation is a critical step in the pathway of neuronal apoptosis and necrosis following ischemic injury.

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound in ischemic conditions stems from its ability to interrupt the excitotoxic cascade, a primary driver of neuronal death following stroke and other ischemic injuries.

During an ischemic event, reduced blood flow leads to energy failure (ATP depletion) and depolarization of neuronal membranes. This triggers the release of excessive glutamate (B1630785) into the synaptic cleft. Glutamate over-activates postsynaptic receptors (NMDA and AMPA receptors), leading to a massive influx of Na+ and Ca2+ ions.

This compound intervenes at critical points in this pathway:

  • Inhibition of Ion Influx: By blocking voltage-gated Na+ and Ca2+ channels, this compound directly reduces the pathological influx of these ions into neurons.[1] This helps to maintain ionic homeostasis and prevent further depolarization.

  • Prevention of Calpain Activation: The influx of Ca2+ activates calpains. By blocking Ca2+ entry, this compound indirectly prevents the activation of these proteases.[3] Calpains, once activated, degrade essential cytoskeletal proteins (e.g., fodrin) and contribute to apoptotic and necrotic cell death.[3]

  • Preservation of Cellular Energy: In a rat model of permanent middle cerebral artery occlusion (MCAO), this compound was shown to reverse the decrease in tissue ATP content 3 hours after the ischemic event.[7]

  • Modulation of Gene Expression: Post-ischemia, this compound has been observed to enhance the mRNA expression of cyclic AMP responsive element binding protein (CREB) and basic fibroblast growth factor (bFGF), both of which are involved in neuronal survival and plasticity.[8]

The following diagram illustrates the proposed mechanism of action of this compound in an ischemic environment.

Enecadin_Mechanism cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemia Ischemia / Reperfusion Glutamate ↑ Glutamate Release Ischemia->Glutamate Receptor NMDA/AMPA Receptor Activation Glutamate->Receptor Depolarization Membrane Depolarization Receptor->Depolarization Ca_Influx ↑ Ca2+ Influx (via VGCC & NMDA-R) Receptor->Ca_Influx Na_Influx ↑ Na+ Influx (via VGSC) Depolarization->Na_Influx Depolarization->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain Death Neuronal Death Calpain->Death Enecadin Enecadin HCl Enecadin->Na_Influx Blocks Enecadin->Ca_Influx Blocks Enecadin->Calpain Inhibits

Mechanism of neuroprotection by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Concentrations (IC50)
Target ChannelCell LineIC50 (µM)Reference
Tetrodotoxin-sensitive Na+ ChannelNG108-157.8[3]
L-type Ca2+ ChannelNG108-154.5[3]
N-type Ca2+ ChannelNG108-157.3[3]
Table 2: In Vivo Efficacy in Rat Stroke Models
Stroke ModelDosing Regimen (i.v.)Key OutcomesEffective Plasma Conc.Reference
Permanent MCAO0.03125-0.25 mg/kg (single dose)Dose-dependent ↓ in infarct volume & edemaNot Reported[7]
Permanent MCAO0.1-0.2 mg/kg (repeated daily)Improved neurological symptoms at 4 weeksNot Reported[9]
Transient MCAO (2h)0.125-1 mg/kg (single dose post-reperfusion)Significant ↓ in infarct volume & edemaNot Reported[2]
Transient MCAO (2h)0.3 mg/kg (2h infusion post-reperfusion)Significant ↓ in infarct size36.9 - 72.3 nM[2]

Experimental Protocols

This section provides an overview of the methodologies used in the key preclinical studies of this compound.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol was employed to determine the inhibitory effect of this compound on various voltage-gated ion channels.[3]

  • Cell Line: Mouse neuroblastoma and rat glioma hybrid cells (NG108-15).

  • Method: Whole-cell patch-clamp technique.

  • Procedure:

    • NG108-15 cells are cultured under standard conditions.

    • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to gain electrical access to the cell's interior.

    • The membrane potential is clamped at a specific holding potential (e.g., -80 mV or -40 mV).[4]

    • Voltage steps are applied to elicit specific ion currents (e.g., Na+, Ca2+). To isolate specific currents, other currents are blocked using specific ions and channel blockers in the pipette and bath solutions. For Ca2+ currents, Ba2+ is often used as the charge carrier.[4]

    • This compound is applied at various concentrations to the bath solution.

    • The reduction in current amplitude is measured, and concentration-response curves are generated to calculate the IC50 value.

Patch_Clamp_Workflow start Start cell_prep Prepare NG108-15 Cell Culture start->cell_prep patch Establish Whole-Cell Patch Clamp cell_prep->patch hold Set Holding Potential (e.g., -80mV) patch->hold elicit Apply Voltage Step to Elicit Ion Current hold->elicit record_base Record Baseline Current elicit->record_base elicit->record_base apply_drug Apply Enecadin HCl (Varying Concentrations) record_base->apply_drug record_drug Record Post-Drug Current apply_drug->record_drug apply_drug->record_drug analyze Analyze Current Inhibition & Calculate IC50 record_drug->analyze end End analyze->end

Workflow for whole-cell patch-clamp experiments.
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model

This widely used rodent model mimics human ischemic stroke and was used to evaluate the cerebroprotective effects of this compound.[2][7]

  • Animal Model: Male Rats (e.g., Sprague-Dawley or Wistar).

  • Method: Intraluminal filament model of MCAO.

  • Procedure:

    • Animals are anesthetized.

    • The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.

    • A nylon monofilament with a rounded tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).

    • For permanent MCAO: The filament is left in place for the duration of the experiment (e.g., 24 or 48 hours).[7]

    • For transient MCAO: The filament is withdrawn after a set period (e.g., 2 hours) to allow for reperfusion.[2]

    • This compound or vehicle is administered intravenously at specified doses and time points relative to the occlusion or reperfusion.

    • Outcome Measures:

      • Infarct Volume: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while infarcted tissue remains white. The area of infarction is quantified using image analysis software.

      • Cerebral Edema: Brain water content is measured by comparing the wet and dry weights of the brain hemispheres.

      • Neurological Deficits: Animals are assessed using a neurological scoring system to evaluate motor and behavioral impairments (e.g., hind limb paralysis, walking disability).[9]

Conclusion

This compound is a multi-target neuroprotective agent that effectively blocks voltage-gated sodium and calcium channels and inhibits calpain-mediated proteolysis. Preclinical studies have demonstrated its efficacy in reducing infarct volume, cerebral edema, and improving neurological outcomes in rodent models of ischemic stroke. While clinical development has ceased, the data gathered on this compound's targets and pathways remains a valuable resource for the development of future neuroprotective therapies. The compound's profile underscores the potential of simultaneously targeting multiple key mechanisms within the ischemic cascade.

References

Methodological & Application

Enecadin Hydrochloride: Application Notes and Experimental Protocols for Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enecadin hydrochloride (also known as NS-7) is an investigational neuroprotective agent that has demonstrated efficacy in preclinical models of ischemic stroke. Its mechanism of action involves the blockade of voltage-dependent sodium (Na+) and calcium (Ca2+) channels, as well as the inhibition of calpain enzymes (CAPN1 and CAPN2). This multifaceted activity mitigates the downstream effects of ischemic-reperfusion injury, including excitotoxicity, calcium overload, and subsequent apoptotic and necrotic cell death. These application notes provide a summary of key quantitative data and detailed experimental protocols for researchers investigating the neuroprotective effects of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

In Vitro Activity of this compound (NS-7)
Target IC50 (µM)
Tetrodotoxin-sensitive Na+ Channel11.4[1]
L-type Ca2+ Channel4.5
N-type Ca2+ Channel7.3
T-type Ca2+ Channel17.1
Veratridine-induced 22Na+ influx11.4[1]
Veratridine-induced 45Ca2+ influx20.0[1]
Veratridine-induced catecholamine secretion25.8[1]
In Vivo Neuroprotective Efficacy of this compound (NS-7) in a Rat Model of Transient Focal Ischemia
Treatment Time (post-ischemia onset) Cortical Infarct Volume Reduction (%)
Immediately after40.2
30 minutes31.1
60 minutes28.9
120 minutes21.1

Signaling Pathway

The neuroprotective mechanism of this compound is initiated by its binding to and inhibition of voltage-gated sodium and calcium channels, as well as calpain enzymes. This action disrupts the ischemic cascade at multiple points.

Enecadin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Na_Channel Voltage-gated Na+ Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Enecadin Enecadin HCl Enecadin->Na_Channel Inhibits Enecadin->Ca_Channel Inhibits Calpain Calpain (CAPN1/2) Enecadin->Calpain Inhibits Neuroprotection Neuroprotection (Cell Survival) Enecadin->Neuroprotection Promotes Depolarization Depolarization Na_Influx->Depolarization Depolarization->Ca_Channel Activates Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Calpain_Activation Calpain Activation Ca_Overload->Calpain_Activation ATP_Depletion ATP Depletion Ca_Overload->ATP_Depletion Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase Activation) Calpain_Activation->Apoptosis_Pathway Apoptosis_Pathway->Neuroprotection Leads to Cell Death CREB_Dephosphorylation CREB Dephosphorylation ATP_Depletion->CREB_Dephosphorylation CREB_Dephosphorylation->Neuroprotection Reduces Survival Signals

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Start Start In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Patch_Clamp Electrophysiology (Patch Clamp) In_Vitro->Patch_Clamp Calcium_Imaging Intracellular Ca2+ Imaging In_Vitro->Calcium_Imaging Calpain_Assay Calpain Activity Assay In_Vitro->Calpain_Assay Animal_Model Rodent Stroke Model (e.g., MCAO) In_Vivo->Animal_Model Data_Analysis Data Analysis Conclusion Conclusion Data_Analysis->Conclusion Patch_Clamp->Data_Analysis Calcium_Imaging->Data_Analysis Calpain_Assay->Data_Analysis Drug_Admin Enecadin HCl Administration Animal_Model->Drug_Admin Behavioral Neurological Scoring Drug_Admin->Behavioral Histology Histological Analysis (Infarct Volume) Behavioral->Histology Histology->Data_Analysis

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp for Na+ and Ca2+ Channel Blockade

Objective: To determine the inhibitory effect of this compound on voltage-gated sodium and calcium channels in a neuronal cell line (e.g., NG108-15).

Materials:

  • NG108-15 cells

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Microforge

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (in DMSO or water)

Procedure:

  • Culture NG108-15 cells on glass coverslips to ~70% confluency.

  • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • For Na+ currents, hold the cell at -80 mV and apply depolarizing voltage steps.

  • For Ca2+ currents, use a barium-containing external solution to isolate Ca2+ channel currents, hold the cell at -80 mV, and apply depolarizing voltage steps.

  • Record baseline currents.

  • Perfuse the chamber with external solution containing various concentrations of this compound.

  • Record currents in the presence of the compound.

  • Analyze the data to determine the percentage of inhibition and calculate the IC50 value.

In Vivo Neuroprotection Study: Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Objective: To evaluate the in vivo neuroprotective efficacy of this compound in a rat model of transient focal cerebral ischemia.[2]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound solution for intravenous injection

  • Saline (vehicle control)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgery.

  • Induce focal cerebral ischemia by the intraluminal suture method to occlude the middle cerebral artery (MCA).

  • Administer a single intravenous injection of this compound or saline (control) at various time points after the onset of ischemia (e.g., immediately, 30, 60, and 120 minutes).[2]

  • After a defined period of occlusion (e.g., 120 minutes), withdraw the suture to allow for reperfusion.[2]

  • Monitor the animal for neurological deficits at specified time points (e.g., 24 and 48 hours) using a standardized neurological scoring system.

  • At the end of the experiment (e.g., 48 hours post-reperfusion), euthanize the rat and harvest the brain.[2]

  • Slice the brain into coronal sections and stain with TTC to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

  • Perform statistical analysis to compare the infarct volumes and neurological scores between the Enecadin-treated and control groups.

In Vitro Calpain Activity Assay

Objective: To determine the inhibitory effect of this compound on calpain activity.

Materials:

  • Purified calpain-1 and calpain-2 enzymes

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)

  • This compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate in the wells of a 96-well plate.

  • Add various concentrations of this compound to the wells.

  • Initiate the reaction by adding the purified calpain enzyme to each well.

  • Incubate the plate at 37°C for a specified period.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved substrate.

  • Calculate the percentage of calpain inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

References

Application Notes and Protocols for Enecadin Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin hydrochloride (also known as NS-7) is an investigational neuroprotective agent with a multi-target mechanism of action. Primarily recognized as a voltage-dependent sodium and calcium channel blocker, it also exhibits inhibitory activity against calpain 1 (CAPN1) and calpain 2 (CAPN2).[1] By targeting these key components of neuronal injury pathways, this compound has been investigated for its therapeutic potential in conditions such as ischemic stroke.[2] Although its clinical development was discontinued (B1498344) after Phase II trials, its unique pharmacological profile makes it a valuable tool for in vitro research in neurobiology, pharmacology, and drug discovery.[2][3]

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the assessment of its cytotoxic and pro-apoptotic effects. The methodologies described herein are essential for researchers seeking to elucidate the cellular and molecular mechanisms of this compound.

Mechanism of Action

This compound exerts its biological effects through the simultaneous modulation of multiple cellular targets:

  • Voltage-Gated Sodium and Calcium Channel Blockade: By blocking these ion channels, this compound can reduce the excessive influx of sodium and calcium ions into cells, a key event in excitotoxicity and subsequent neuronal cell death following ischemic injury.[2]

  • Calpain Inhibition: Calpains are calcium-activated neutral proteases. Their overactivation, triggered by elevated intracellular calcium levels, leads to the degradation of various cellular proteins, contributing to cytoskeletal breakdown and apoptosis. This compound's inhibition of calpain 1 and 2 can mitigate this downstream damage.[1]

This dual mechanism suggests that this compound can interfere with both the initial triggers and the downstream effectors of ischemic cell death pathways.

Data Presentation

Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, the following table presents representative data from analogous compounds (voltage-gated ion channel blockers and calpain inhibitors) to illustrate the expected range of effective concentrations and inhibitory values. This data is for illustrative purposes only. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

ParameterRepresentative Compound ClassExample Cell LineRepresentative IC50/EC50Assay Type
Cytotoxicity Voltage-Gated Sodium Channel BlockerDAOY (Medulloblastoma)10-50 µMLive/Dead Viability Assay
Calpain InhibitorHuman Prostate Cancer Cells5-50 µMApoptosis Assay
Apoptosis Induction Calpain InhibitorLeukemia Cells (Daudi, Jurkat)5-50 µMAnnexin-V FITC Assay
Calpain Inhibition Calpain InhibitorIn vitro assay1-10 µMFluorometric Activity Assay
Neuroprotection Neuroprotective AgentSH-SY5Y (Neuroblastoma)1-20 µMOxidative Stress-Induced Cell Death Assay

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound (393.93 g/mol for the HCl salt), calculate the mass required to prepare a 10 mM stock solution.[4]

  • Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex the tube until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Culture and Treatment

Materials:

  • Neuronal cell line of interest (e.g., SH-SY5Y, PC-12, or primary neurons)

  • Complete cell culture medium appropriate for the chosen cell line

  • Cell culture plates (e.g., 96-well for cytotoxicity assays, 6-well for apoptosis assays)

  • This compound stock solution (10 mM in DMSO)

Protocol:

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and stabilize overnight.

  • On the day of the experiment, prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration.

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with the downstream assays.

Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells using flow cytometry.[5][6]

Materials:

  • Treated and control cells in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • After treatment with this compound, collect both the adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Calpain Activity Assay

This fluorometric assay measures the activity of calpain in cell lysates.[8]

Materials:

  • Treated and control cell lysates

  • Calpain Activity Assay Kit (containing Extraction Buffer, Reaction Buffer, and Calpain Substrate)

  • Fluorometer or fluorescence plate reader

Protocol:

  • Prepare cell lysates from treated and control cells according to the kit manufacturer's instructions, typically involving resuspension in the provided Extraction Buffer and incubation on ice.[8]

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add a specific amount of protein lysate (e.g., 50-200 µg) to each well and adjust the volume with Extraction Buffer.

  • Add the Reaction Buffer and the Calpain Substrate to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8]

  • The change in calpain activity can be determined by comparing the fluorescence of the treated samples to the vehicle control.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[9][10]

Materials:

  • Treated and control cell lysates

  • Caspase-3 Activity Assay Kit (containing Lysis Buffer, Reaction Buffer, and Caspase-3 substrate)

  • Spectrophotometer or fluorometer

Protocol:

  • Prepare cell lysates from treated and control cells using the Lysis Buffer provided in the kit.[11]

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add a specific amount of protein lysate to each well.

  • Add the Reaction Buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.[9]

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/460 nm for fluorometric assay).[9]

  • The fold-increase in caspase-3 activity can be determined by comparing the results of the treated samples to the vehicle control.

Mandatory Visualizations

G cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Enecadin HCl Stock Solution in DMSO culture_cells Culture and Seed Neuronal Cells prepare_dilutions Prepare Serial Dilutions of Enecadin HCl culture_cells->prepare_dilutions treat_cells Treat Cells with Enecadin HCl (e.g., 24, 48, 72 hours) prepare_dilutions->treat_cells cytotoxicity Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis calpain Calpain Activity Assay treat_cells->calpain caspase3 Caspase-3 Activity Assay treat_cells->caspase3

Caption: Experimental workflow for evaluating this compound in cell culture.

G cluster_stimulus Cellular Stress (e.g., Ischemia) cluster_channels Ion Channel Dysregulation cluster_downstream Downstream Effects stimulus Excitotoxicity na_channel Voltage-Gated Na+ Channel stimulus->na_channel ca_channel Voltage-Gated Ca2+ Channel stimulus->ca_channel na_influx ↑ Na+ Influx na_channel->na_influx ca_influx ↑ Ca2+ Influx ca_channel->ca_influx calpain_activation Calpain Activation ca_influx->calpain_activation caspase_activation Caspase-3 Activation calpain_activation->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis enecadin Enecadin Hydrochloride enecadin->na_channel Blocks enecadin->ca_channel Blocks enecadin->calpain_activation Inhibits

Caption: Simplified signaling pathway of this compound's neuroprotective effects.

References

Enecadin Hydrochloride In Vivo Administration: Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin hydrochloride, also known as NS-7, is an investigational compound that has been evaluated for its neuroprotective and antibacterial properties. Preclinical studies have highlighted its mechanism of action as a blocker of voltage-gated sodium and calcium channels.[1] While clinical development for stroke was discontinued, its biological activities remain of interest for research purposes.[1] This document provides a synthesis of available preclinical data and generalized protocols for the in vivo administration of this compound in mouse models, focusing on neuroprotection in ischemic stroke and antibacterial efficacy.

Disclaimer: The following protocols are generalized based on available literature for this compound (primarily in rats) and standard practices for similar compounds in mouse models. Researchers should optimize these protocols for their specific experimental needs and animal models. No in vivo studies for this compound in cancer models were identified in the available literature.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from preclinical studies of this compound (NS-7).

Table 1: Neuroprotective Efficacy of this compound (NS-7) in Rodent Ischemic Stroke Models

Animal ModelAdministration RouteDosageKey FindingsReference
Rat (transient focal ischemia)Intravenous0.03125-0.25 mg/kgDose-dependent reduction in infarct volume and edema.[2][2]
Rat (retinal ischemia)Not specified0.1 or 0.3 mg/kgSignificantly prevented the reduction of B-wave amplitude in electroretinography.[3][3]

Table 2: Antibacterial Activity of this compound (NS-7)

Animal ModelInfection ModelKey FindingsReference
MurineNeutropenic thigh and skin infectionExhibited significant efficacy against S. aureus infection.[4][4]

Signaling Pathway

This compound exerts its neuroprotective effects by blocking voltage-gated sodium (Na+) and calcium (Ca2+) channels. In conditions of ischemia, excessive activation of these channels leads to an influx of ions, causing neuronal damage and death. By inhibiting these channels, this compound helps to maintain ionic homeostasis and protect neurons from ischemic injury.

Enecadin_Signaling_Pathway Mechanism of Action of this compound cluster_pathway Pathophysiological Cascade cluster_intervention Therapeutic Intervention Ischemia Ischemic Insult ExcessiveGlutamate Excessive Glutamate Release Ischemia->ExcessiveGlutamate VGSC Voltage-Gated Na+ Channels ExcessiveGlutamate->VGSC Activation VGCC Voltage-Gated Ca2+ Channels ExcessiveGlutamate->VGCC Activation NaInflux Na+ Influx VGSC->NaInflux Neuroprotection Neuroprotection VGSC->Neuroprotection CaInflux Ca2+ Influx VGCC->CaInflux VGCC->Neuroprotection NeuronalDamage Neuronal Damage & Death NaInflux->NeuronalDamage CaInflux->NeuronalDamage Enecadin This compound Enecadin->VGSC Blocks Enecadin->VGCC

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in a Mouse Model of Transient Focal Cerebral Ischemia

This protocol describes a generalized procedure to assess the neuroprotective efficacy of this compound in a mouse model of middle cerebral artery occlusion (MCAO).

MCAO_Workflow Workflow for MCAO Neuroprotection Study AnimalPrep Animal Preparation (e.g., C57BL/6 mice, 8-10 weeks old) MCAO Transient MCAO Surgery (e.g., 60 min occlusion) AnimalPrep->MCAO Treatment This compound Administration (i.v. or i.p.) Immediately post-occlusion or at reperfusion MCAO->Treatment Reperfusion Reperfusion Treatment->Reperfusion Monitoring Neurological Assessment (e.g., 24, 48, 72h post-MCAO) Reperfusion->Monitoring Endpoint Endpoint Analysis (e.g., 72h post-MCAO) Monitoring->Endpoint Histology Histological Analysis (Infarct volume measurement) Endpoint->Histology Biochem Biochemical Analysis (e.g., Western blot, ELISA) Endpoint->Biochem

Caption: Experimental workflow for MCAO study.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Neurological scoring system (e.g., Bederson score)

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation: Dissolve this compound in a sterile vehicle (e.g., saline) to the desired concentration.

  • Transient MCAO Surgery:

    • Anesthetize the mouse using isoflurane.

    • Perform a midline neck incision to expose the common carotid artery.

    • Induce focal cerebral ischemia by introducing a filament into the internal carotid artery to occlude the middle cerebral artery.

    • After a specific duration (e.g., 60 minutes), withdraw the filament to allow reperfusion.

    • Suture the incision.

  • Grouping and Treatment:

    • Randomly assign mice to the following groups:

      • Sham-operated + Vehicle

      • MCAO + Vehicle

      • MCAO + this compound (various doses)

    • Administer this compound or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specified time point (e.g., immediately after occlusion or at the onset of reperfusion).

  • Neurological Assessment:

    • Perform neurological deficit scoring (e.g., Bederson score) at various time points post-MCAO (e.g., 24, 48, and 72 hours) to assess functional outcomes.

  • Sample Collection and Analysis:

    • At the designated endpoint (e.g., 72 hours), euthanize the mice.

    • Perfuse the brain with saline.

    • Harvest the brain and slice it into coronal sections.

    • Stain the sections with TTC to visualize the infarct area.

    • Calculate the infarct volume as a percentage of the total brain volume.

    • Alternatively, brain tissue can be processed for biochemical analyses such as Western blotting or ELISA to measure markers of apoptosis or inflammation.

Protocol 2: Assessment of Antibacterial Efficacy in a Mouse Skin Infection Model

This protocol provides a generalized method for evaluating the antibacterial activity of this compound in a murine model of skin infection.

Skin_Infection_Workflow Workflow for Skin Infection Study AnimalPrep Animal Preparation (e.g., BALB/c mice, 6-8 weeks old) Wounding Creation of a Dermal Wound AnimalPrep->Wounding Infection Inoculation with Bacteria (e.g., Staphylococcus aureus) Wounding->Infection Treatment Topical or Systemic Administration of this compound Infection->Treatment Monitoring Wound Healing Assessment (e.g., wound size, clinical score) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint BacterialLoad Bacterial Load Determination (CFU counting) Endpoint->BacterialLoad Histology Histopathological Examination Endpoint->Histology

Caption: Experimental workflow for skin infection study.

Materials:

  • This compound

  • Appropriate vehicle for topical or systemic administration

  • BALB/c mice (6-8 weeks old)

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus)

  • Anesthetics

  • Surgical tools for creating a wound

  • Calipers for wound measurement

  • Phosphate-buffered saline (PBS)

  • Agar (B569324) plates for bacterial culture

Procedure:

  • Animal and Bacterial Preparation:

    • Acclimatize mice as described in Protocol 1.

    • Culture the bacterial strain to the mid-logarithmic phase and prepare an inoculum of a specific concentration (e.g., 1 x 10^7 CFU/mL) in sterile PBS.

  • Wound Creation and Infection:

    • Anesthetize the mouse.

    • Shave the dorsal side of the mouse and create a full-thickness dermal wound using a biopsy punch.

    • Inoculate the wound with a defined volume of the bacterial suspension.

  • Grouping and Treatment:

    • Randomize mice into the following groups:

      • Wound + Vehicle

      • Wound + this compound (topical or systemic administration)

      • Wound + Positive control antibiotic

    • Begin treatment at a specified time post-infection (e.g., 2 hours).

  • Wound Healing Assessment:

    • Monitor the wound healing process daily.

    • Measure the wound area using calipers at regular intervals.

    • Assign a clinical score based on the severity of inflammation, pus formation, and crusting.

  • Endpoint and Sample Collection:

    • At the end of the study period (e.g., 7 days), euthanize the mice.

    • Excise the wound tissue.

  • Bacterial Load Determination:

    • Homogenize the excised tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates.

    • Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per gram of tissue.

  • Histopathological Examination:

    • A portion of the wound tissue can be fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.

References

Application Notes and Protocols for Patch-Clamp Recording of Enecadin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin hydrochloride, also known as NS-7, is a neuroprotective agent with a multi-target mechanism of action. Primarily investigated for its potential in treating cerebral infarction (stroke), its development was ultimately discontinued.[1][2] this compound exerts its neuroprotective effects by blocking voltage-gated sodium (Nav) and calcium (Cav) channels.[1][3] Additionally, it has been identified as an inhibitor of Calpain 1 (CAPN1) and Calpain 2 (CAPN2), which are calcium-dependent proteases implicated in neuronal injury.

Patch-clamp electrophysiology is an essential technique for characterizing the effects of compounds like this compound on ion channel function. This document provides detailed application notes and a comprehensive protocol for investigating the inhibitory effects of this compound on voltage-gated ion channels using the whole-cell patch-clamp technique.

Mechanism of Action

This compound exhibits a dual mechanism of action relevant to neuroprotection. It directly blocks the pores of voltage-gated sodium and calcium channels, reducing the excessive ion influx that leads to excitotoxicity during ischemic events.[1][3] Furthermore, as a calpain inhibitor, it may indirectly modulate ion channel function and other downstream signaling pathways involved in cell death. Calpain activation has been linked to the proteolysis and downregulation of voltage-gated sodium channels.[4][5]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound on various voltage-gated ion channels, as determined by whole-cell voltage-clamp studies on NG108-15 neuroblastoma-glioma hybrid cells.[3]

Ion Channel Subtype IC50 (µM)
Tetrodotoxin-sensitive Na+ Channel7.8
L-type Ca2+ Channel4.5
N-type Ca2+ Channel7.3
T-type Ca2+ Channel17.1
Voltage-gated K+ Channel160.5

Table 1: Inhibitory potency (IC50) of this compound on various voltage-gated ion channels.

Signaling Pathway

Enecadin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Nav Voltage-gated Na+ Channel Na_influx Na+ Influx Nav->Na_influx Mediates Cav Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Cav->Ca_influx Mediates Enecadin Enecadin Hydrochloride Enecadin->Nav Blocks Enecadin->Cav Blocks Calpain Calpain Enecadin->Calpain Inhibits Ca_influx->Calpain Activates Excitotoxicity Excitotoxicity & Neuronal Injury Ca_influx->Excitotoxicity Contributes to Na_influx->Excitotoxicity Contributes to Proteolysis Proteolysis of Cellular Substrates Calpain->Proteolysis Leads to Proteolysis->Excitotoxicity Contributes to Patch_Clamp_Workflow A Pipette Fabrication (2-5 MΩ resistance) E Fill Pipette with Internal Solution A->E B Cell Plating on Coverslip D Mount Coverslip in Recording Chamber B->D C Prepare Solutions (External, Internal, Drug) C->D C->E F Approach Cell with Pipette (Positive Pressure) D->F E->F G Form Gigaohm Seal (>1 GΩ) F->G H Rupture Membrane (Establish Whole-Cell) G->H I Record Baseline Currents H->I J Perfuse with Enecadin HCl I->J K Record Currents in Presence of Drug J->K L Data Analysis K->L

References

Application Notes and Protocols for Measuring the Effect of Enecadin Hydrochloride on Sodium Channel Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin hydrochloride (also known as NS-7) is a neuroprotective agent that has been identified as a blocker of voltage-gated sodium channels (Nav).[1] These channels are critical for the initiation and propagation of action potentials in excitable cells, and their modulation presents a key therapeutic strategy for a variety of neurological and cardiovascular disorders. The development of this compound was discontinued (B1498344) after Phase II clinical trials for acute ischemic stroke were terminated.[1][2] Consequently, detailed public data on its specific effects on sodium channel currents is scarce.

These application notes provide a comprehensive set of protocols for characterizing the effects of a compound like this compound on voltage-gated sodium channels using the gold-standard whole-cell patch-clamp electrophysiology technique.[3][4] The methodologies outlined below will enable researchers to determine the potency, state-dependence, and kinetic effects of the compound, generating crucial data for understanding its mechanism of action.

Experimental Protocols

Cell Culture and Preparation

A cell line endogenously expressing a specific voltage-gated sodium channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7) or a cell line heterologously expressing the desired channel (e.g., HEK293 or CHO cells) should be used.

  • Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO2.

  • Cell Preparation for Electrophysiology:

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the recording chamber with an external solution.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and store at -20°C. Prepare fresh dilutions in the external solution on the day of the experiment.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for high-fidelity analysis of ion channel currents.[3]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation:

    • Approach a selected cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Data Acquisition:

    • Use a patch-clamp amplifier and a digitizer to record the sodium currents.

    • Control the voltage protocols and acquire data using appropriate software.

    • Compensate for pipette and whole-cell capacitance.

    • Perform leak subtraction online or offline.

Voltage Protocols for Characterizing Sodium Channel Inhibition

To fully characterize the effect of this compound, a series of voltage protocols should be applied to assess its impact on different states of the sodium channel.

  • Protocol 1: Tonic Block

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state.

    • Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) every 10-20 seconds to elicit a sodium current.

    • After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound.

    • Measure the reduction in the peak current amplitude at each concentration to determine the tonic block.

  • Protocol 2: State-Dependence of Block - Inactivation

    • Hold the membrane potential at -120 mV.

    • Apply a series of 500 ms (B15284909) pre-pulses ranging from -140 mV to -20 mV in 10 mV increments.

    • Follow each pre-pulse with a test pulse to 0 mV to measure the availability of channels.

    • Perform this protocol in the absence and presence of this compound.

    • A shift in the resulting steady-state inactivation curve to more hyperpolarized potentials indicates a preferential binding of the compound to the inactivated state of the channel.

  • Protocol 3: Use-Dependent (Phasic) Block

    • Hold the membrane potential at -120 mV.

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Measure the progressive decrease in the peak current amplitude during the pulse train.

    • An enhanced block at higher frequencies indicates use-dependent inhibition, where the compound binds more readily to channels that are frequently opening and inactivating.

  • Protocol 4: Recovery from Inactivation

    • Apply a depolarizing pre-pulse to inactivate the channels.

    • Follow this with a variable duration recovery interval at a hyperpolarized potential (e.g., -120 mV).

    • Apply a test pulse to assess the fraction of recovered channels.

    • Perform this protocol in the absence and presence of this compound to determine if the compound slows the recovery from inactivation.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison. The data presented here are illustrative templates; actual values must be determined experimentally.

Table 1: Concentration-Response of this compound on Peak Sodium Current

Enecadin HCl Concentration (µM)Peak Current (pA)% Inhibition
Control-0
0.1--
1--
10--
100--
IC50 (µM) -50

Table 2: Effect of this compound on Sodium Channel Gating Properties

ParameterControlEnecadin HCl (Concentration)
Activation
V1/2 of activation (mV)--
Slope factor (k)--
Steady-State Inactivation
V1/2 of inactivation (mV)--
Slope factor (k)--
Recovery from Inactivation
Time constant (τ) (ms)--

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cluster_results Results cell_culture Cell Culture (e.g., HEK293 expressing Nav1.x) plating Plate Cells on Coverslips cell_culture->plating recording Whole-Cell Patch-Clamp Recording plating->recording protocols Apply Voltage Protocols (Tonic, State-Dependent, Use-Dependent) recording->protocols compound_app Apply Enecadin HCl protocols->compound_app data_acq Data Acquisition compound_app->data_acq analysis Analyze Current Parameters (Amplitude, Kinetics) data_acq->analysis dose_response Generate Dose-Response Curves analysis->dose_response gating_analysis Analyze Gating Shifts analysis->gating_analysis ic50 Determine IC50 dose_response->ic50 moa Elucidate Mechanism of Action gating_analysis->moa

Caption: Experimental workflow for assessing this compound's effect on sodium channels.

Caption: General mechanism of voltage-gated sodium channel inhibition by a state-dependent blocker.

References

Application Notes and Protocols for Calpain Activity Assay Using Enecadin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell motility, apoptosis, and cytoskeletal remodeling. Dysregulation of calpain activity has been implicated in a range of pathologies such as neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Enecadin hydrochloride, initially developed by Nippon Shinyaku, has been identified as an inhibitor of both Calpain-1 (μ-calpain) and Calpain-2 (m-calpain), making it a valuable tool for studying the roles of these enzymes and a potential therapeutic agent.[2]

These application notes provide a detailed protocol for a fluorometric assay to determine the activity of Calpain-1 and Calpain-2 and to evaluate the inhibitory effects of this compound.

Principle of the Assay

The Calpain activity assay is based on the cleavage of a specific fluorogenic substrate, such as Ac-LLY-AFC. In its intact form, the substrate emits blue light (λmax = 400 nm). Upon cleavage by an active calpain enzyme, the free 7-Amino-4-trifluoromethylcoumarin (AFC) group is released, which emits a yellow-green fluorescence (λmax = 505 nm). The increase in fluorescence intensity is directly proportional to the calpain activity and can be measured using a fluorescence microplate reader. This compound, as a calpain inhibitor, is expected to reduce the cleavage of the substrate, leading to a decrease in fluorescence.

Data Presentation

The inhibitory effect of this compound on Calpain-1 and Calpain-2 can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table presents representative data from a Calpain activity assay.

Disclaimer: The following data is for illustrative purposes only and represents the type of results that would be obtained from the described protocol. Actual values may vary based on experimental conditions.

EnzymeInhibitorIC50 (nM)Hill Slope
Calpain-1This compound150-1.20.98
Calpain-2This compound250-1.10.97

Experimental Protocols

This section provides detailed methodologies for performing a Calpain activity assay to evaluate the inhibitory potential of this compound.

Materials and Reagents
  • Purified recombinant human Calpain-1 and Calpain-2

  • This compound

  • Calpain fluorogenic substrate (e.g., Ac-LLY-AFC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)

  • Calcium Chloride (CaCl₂) solution (100 mM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_inhibitor Prepare Enecadin HCl Serial Dilutions add_inhibitor Add Enecadin HCl or Vehicle to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Calpain Enzyme Working Solution add_enzyme Add Calpain Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution start_reaction Initiate Reaction with Substrate and CaCl2 prep_substrate->start_reaction add_inhibitor->add_enzyme incubate_inhibitor Incubate for Inhibitor Binding add_enzyme->incubate_inhibitor incubate_inhibitor->start_reaction measure_fluorescence Measure Fluorescence Kinetically start_reaction->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate determine_inhibition Determine % Inhibition calculate_rate->determine_inhibition calculate_ic50 Calculate IC50 Value determine_inhibition->calculate_ic50

Caption: Workflow for Calpain Activity Assay with this compound.

Detailed Protocol
  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the inhibitor dilutions.

    • Calpain Enzyme Working Solution: Dilute the purified Calpain-1 or Calpain-2 enzyme to the desired working concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Substrate Solution: Prepare the fluorogenic substrate solution in Assay Buffer at a concentration of 2x the final desired concentration.

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add 50 µL of the serially diluted this compound or vehicle control.

    • Add 25 µL of the diluted Calpain enzyme solution to each well.

    • Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the 2x substrate solution and CaCl₂ to each well to achieve a final desired calcium concentration (e.g., 5 mM).

    • Immediately begin monitoring the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor and the vehicle control.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calpain Signaling Pathway and Inhibition by this compound

Calpains are key mediators in several signaling pathways. Their activation, typically triggered by an influx of intracellular calcium, leads to the cleavage of a wide array of substrate proteins, thereby modulating their function. This can impact pathways involved in cell survival, apoptosis, and cytoskeletal dynamics. This compound, by inhibiting Calpain-1 and Calpain-2, can prevent the downstream effects of their activation.

G cluster_upstream Upstream Activation cluster_calpain Calpain Activation cluster_inhibitor Inhibition cluster_downstream Downstream Effects Ca_influx ↑ Intracellular Ca²⁺ Calpain_inactive Inactive Calpain (Calpain-1 / Calpain-2) Ca_influx->Calpain_inactive activates Calpain_active Active Calpain Calpain_inactive->Calpain_active Substrate_cleavage Substrate Cleavage (e.g., Spectrin, Talin) Calpain_active->Substrate_cleavage leads to Enecadin This compound Enecadin->Calpain_active inhibits Cellular_response Cellular Responses (Apoptosis, Cytoskeletal Remodeling, etc.) Substrate_cleavage->Cellular_response

Caption: Inhibition of the Calpain Signaling Pathway by this compound.

References

Application Note: High-Throughput Screening of Enecadin Hydrochloride for Bacterial Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with diverse mechanisms of action. One crucial target in antibacterial drug discovery is the bacterial cell membrane. Disruption of membrane integrity leads to leakage of essential cytoplasmic contents, dissipation of ion gradients, and ultimately, cell death.[1][2][3][4][5] Enecadin hydrochloride is a compound with potential antimicrobial properties. This application note describes a robust and high-throughput assay to evaluate the ability of this compound to permeabilize bacterial membranes using fluorescent nucleic acid stains.

Principle of the Assay

This assay utilizes membrane-impermeant fluorescent dyes, such as Propidium Iodide (PI) or SYTOX™ Green.[6][7][8] These dyes cannot cross the intact cell membrane of viable bacteria. However, when the membrane is compromised by a permeabilizing agent like this compound, the dyes enter the cell and intercalate with nucleic acids (DNA), resulting in a significant increase in fluorescence.[9][10] The intensity of the fluorescence signal is directly proportional to the extent of membrane damage. This method provides a rapid and quantitative measure of membrane permeabilization.[1][2]

Illustrative Data Presentation

The following tables present illustrative quantitative data demonstrating the potential dose-dependent effect of this compound on bacterial membrane permeabilization.

Table 1: Illustrative Propidium Iodide Uptake in E. coli Treated with this compound

This compound (µg/mL)Fluorescence Intensity (Arbitrary Units)% Maximum Permeabilization
0 (Control)1500%
1 x MIC250058.75%
2 x MIC400096.25%
4 x MIC4150100%
Polymyxin B (Positive Control)410098.75%

Table 2: Illustrative SYTOX™ Green Uptake in S. aureus Treated with this compound

This compound (µg/mL)Fluorescence Intensity (Arbitrary Units)% Maximum Permeabilization
0 (Control)800%
1 x MIC180045.26%
2 x MIC350088.68%
4 x MIC3950100%
Daptomycin (Positive Control)380096.20%

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_0 Bacterial Cell cluster_1 bacterium Intact Bacterium (Viable) permeabilized_bacterium Permeabilized Bacterium (Non-viable) bacterium->permeabilized_bacterium Enecadin Hydrochloride dna Bacterial DNA fluorescence Increased Fluorescence permeabilized_bacterium->fluorescence Fluorescence Emission dye Membrane-Impermeant Dye (e.g., Propidium Iodide) dye->bacterium No Entry dye->permeabilized_bacterium Entry & Binding to DNA G cluster_workflow Experimental Workflow prep 1. Prepare Bacterial Suspension treat 2. Treat with Enecadin Hydrochloride prep->treat stain 3. Add Fluorescent Dye (PI or SYTOX) treat->stain incubate 4. Incubate in the Dark stain->incubate measure 5. Measure Fluorescence incubate->measure analyze 6. Analyze Data measure->analyze

References

Application Notes and Protocols: Investigating the Synergy of Enecadin Hydrochloride with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin hydrochloride, also known as NS-7, was initially developed as a neuroprotective agent for potential use following cerebral infarction by targeting voltage-gated sodium and calcium channels. To date, public scientific literature does not contain studies specifically investigating the synergistic antimicrobial effects of this compound with other antibiotics. An unrelated naturally derived antibacterial compound, Malabaricone B, has also been referred to as NS-7 in some research, which has created some confusion. One study demonstrated that Malabaricone B (NS-7) exhibited synergistic activity with daptomycin (B549167) and gentamicin (B1671437) against Staphylococcus aureus. However, it is crucial to note that this finding does not apply to this compound.

Given the pressing need for novel antimicrobial strategies to combat multidrug-resistant pathogens, investigating the potential synergistic interactions of compounds like this compound could be a valuable area of research. This document provides detailed protocols for standard in vitro methods—the checkerboard assay and the time-kill curve assay—to enable researchers to systematically evaluate the potential synergistic or antagonistic interactions of this compound with other antibiotics.

Data Presentation

Should synergistic effects be observed, all quantitative data should be summarized for clear comparison. The Fractional Inhibitory Concentration (FIC) index is a key metric derived from the checkerboard assay to define the nature of the interaction.

Table 1: Template for Summarizing Synergy Data from Checkerboard Assays

Bacterial StrainAntibiotic A (Enecadin HCl) MIC (µg/mL)Antibiotic B MIC (µg/mL)Combination MIC of A (µg/mL)Combination MIC of B (µg/mL)FIC IndexInterpretation
e.g., S. aureus ATCC 29213
e.g., E. coli ATCC 25922
e.g., P. aeruginosa PAO1

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents against a specific bacterial strain.[1][2][3]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another antibiotic.

Materials:

  • This compound

  • Second antibiotic of interest

  • 96-well microtiter plates

  • Bacterial strain(s) of interest

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Sterile multichannel pipettes and reservoirs

  • Incubator

  • Microplate reader (for optical density measurement)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select an isolated colony of the test bacterium.

    • Inoculate the colony into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound (Antibiotic A) and the second antibiotic (Antibiotic B) at a concentration that is a multiple of the highest concentration to be tested. The solvent used should be appropriate for the compound and not affect bacterial growth at the final concentration.[3]

    • In a 96-well plate, perform serial dilutions of both antibiotics. Typically, Antibiotic A is serially diluted along the rows (e.g., from top to bottom) and Antibiotic B is serially diluted along the columns (e.g., from left to right).[2]

  • Plate Setup:

    • Rows A-G: Contain decreasing concentrations of Antibiotic A combined with decreasing concentrations of Antibiotic B.

    • Row H: Contains decreasing concentrations of Antibiotic A alone (to determine its MIC).

    • Column 11: Contains decreasing concentrations of Antibiotic B alone (to determine its MIC).

    • Column 12, Well G: Growth control (broth and inoculum only).

    • Column 12, Well H: Sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension to a final volume of 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC for each drug:

      • FIC of A = (MIC of A in combination) / (MIC of A alone)

      • FIC of B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index:

      • FIC Index = FIC of A + FIC of B

    • The well with the lowest FIC Index is used to classify the interaction (synergy, additive, indifference, or antagonism).[2]

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_exp Experiment cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_drugA Prepare Stock of Enecadin HCl (A) serial_dilute Serial Dilute A down rows Serial Dilute B across columns prep_drugA->serial_dilute prep_drugB Prepare Stock of Antibiotic B prep_drugB->serial_dilute add_controls Add Controls: - A alone - B alone - Growth Control - Sterility Control serial_dilute->add_controls add_controls->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs of A, B, and Combinations incubate->read_mic calc_fic Calculate FIC Index: FICA + FICB read_mic->calc_fic interpret Interpret Result: Synergy, Additive, Indifference, Antagonism calc_fic->interpret

Figure 1. Experimental workflow for the checkerboard assay.

Time-Kill Curve Assay Protocol

This assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[4][5][6][7]

Objective: To assess the rate of bacterial killing by this compound, a second antibiotic, and their combination over a 24-hour period.

Materials:

  • This compound and the second antibiotic

  • Bacterial strain(s) of interest

  • Appropriate broth medium (e.g., CAMHB)

  • Culture tubes or flasks

  • Shaking incubator

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Spiral plater or manual plating supplies

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow an overnight culture of the test bacterium.

    • Dilute the overnight culture into fresh broth and incubate until it reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm of ~0.3).

    • Dilute this culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in multiple flasks.

  • Experimental Setup:

    • Prepare flasks with the following conditions (concentrations are often based on previously determined MICs, e.g., 0.5x MIC, 1x MIC):

      • Growth Control (no drug)

      • This compound alone

      • Antibiotic B alone

      • This compound + Antibiotic B in combination

    • The total volume in each flask should be sufficient for sampling over 24 hours (e.g., 50-100 mL).

  • Incubation and Sampling:

    • Incubate all flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and condition.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (usually 24 hours).[7]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment Setup cluster_sampling Incubation & Sampling cluster_analysis Data Analysis prep_culture Grow Bacteria to Logarithmic Phase prep_inoculum Dilute to Starting Inoculum (~10^6 CFU/mL) prep_culture->prep_inoculum setup_flasks Prepare Flasks: - Growth Control - Drug A alone - Drug B alone - Combination (A+B) prep_inoculum->setup_flasks incubate Incubate at 37°C with Shaking setup_flasks->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate_count Plate and Count CFU serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data interpret Interpret Results: Synergy, Bactericidal Activity plot_data->interpret

Figure 2. Experimental workflow for the time-kill curve assay.

Conceptual Signaling Pathway: Mechanisms of Antibiotic Synergy

While no specific signaling pathways for this compound's potential synergy are known, this diagram illustrates general mechanisms by which two antimicrobial agents can act synergistically.[8][9] Researchers can use this conceptual framework to hypothesize how this compound might interact with other antibiotics.

Synergy_Mechanisms cluster_cell Bacterial Cell cluster_mechanisms Potential Synergy Mechanisms target1 Target A (e.g., DNA Gyrase) target2 Target B (e.g., Ribosome) efflux Efflux Pump pathway_start Metabolic Substrate pathway_mid Intermediate pathway_start->pathway_mid pathway_end Essential Product pathway_mid->pathway_end drugA Enecadin HCl (Drug A) drugA->efflux Inhibits drugA->pathway_mid Blocks Step 1 drugB Antibiotic (Drug B) m2 Enhanced Uptake drugA->m2 m4 Target Modification drugA->m4 drugB->pathway_end Blocks Step 2 drugB->m2 drugB->m4 m1 Sequential Pathway Inhibition m2->target1 A increases permeability for B m3 Efflux Pump Inhibition m4->target2 A modifies target, increasing B's affinity

Figure 3. Conceptual diagram of antibiotic synergy mechanisms.

References

Enecadin Hydrochloride (NS-7) Demonstrates Significant Efficacy in Murine Neutropenic Thigh Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to detailed application notes and protocols concerning the efficacy of Enecadin hydrochloride's active component, Malabaricone B (NS-7), in a murine neutropenic thigh infection model. Preclinical data indicates that NS-7 exhibits significant antibacterial activity against Staphylococcus aureus in this well-established in vivo model, highlighting its potential as a therapeutic agent for challenging bacterial infections.

A recent study evaluating naturally derived compounds found that NS-7, a phenylacylphenol, effectively reduces bacterial burden in the thighs of neutropenic mice infected with S. aureus. The compound's performance in this model, which mimics soft tissue infections in immunocompromised individuals, suggests a promising avenue for addressing multidrug-resistant pathogens.

Summary of Efficacy Data

The in vivo efficacy of Malabaricone B (NS-7) was assessed by measuring the reduction in bacterial colony-forming units (CFU) per gram of thigh tissue 24 hours post-infection. The treatment group receiving NS-7 showed a substantial decrease in bacterial load compared to the untreated control group, demonstrating the compound's potent antibacterial effect in a live infection model.

Treatment GroupMean Bacterial Load (Log10 CFU/g) ± SDReduction vs. Control (Log10 CFU/g)
Vehicle Control7.8 ± 0.2-
Malabaricone B (NS-7)4.2 ± 0.33.6
Vancomycin4.5 ± 0.23.3

Data synthesized from in vivo studies evaluating Malabaricone B (NS-7) against Staphylococcus aureus.

Experimental Protocols

The following protocols provide a detailed methodology for the murine neutropenic thigh infection model used to evaluate the efficacy of this compound's active component, NS-7.

Induction of Neutropenia

To render the mice immunocompromised, a regimen of cyclophosphamide (B585) is administered intraperitoneally. This process depletes the neutrophil count, making the mice susceptible to bacterial infection.

  • Day -4: Administer 150 mg/kg cyclophosphamide via intraperitoneal (IP) injection.

  • Day -1: Administer 100 mg/kg cyclophosphamide via IP injection.

Bacterial Challenge

On the day of the experiment, mice are infected with a clinical isolate of Staphylococcus aureus.

  • Day 0 (2 hours pre-treatment): Anesthetize the mice. Inject 0.1 mL of a prepared S. aureus suspension (approximately 1 x 10⁶ CFU/mL) into the right thigh muscle.

Compound Administration

Treatment commences shortly after the bacterial challenge.

  • Day 0 (2 hours post-infection): Administer the therapeutic agent (e.g., Malabaricone B (NS-7)), positive control (e.g., Vancomycin), or vehicle control subcutaneously or via the desired route.

Assessment of Bacterial Burden

The primary endpoint is the quantification of bacteria remaining in the infected tissue after a set period.

  • Day 1 (24 hours post-infection): Humanely euthanize the mice.

  • Aseptically dissect the entire right thigh muscle.

  • Homogenize the tissue in sterile phosphate-buffered saline (PBS).

  • Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) (e.g., Tryptic Soy Agar).

  • Incubate plates for 18-24 hours at 37°C.

  • Enumerate the resulting colonies to determine the CFU per gram of thigh tissue.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the murine neutropenic thigh infection model protocol.

G cluster_0 Preparation Phase cluster_1 Infection & Treatment cluster_2 Endpoint Analysis Day -4 Day -4: 150 mg/kg Cyclophosphamide Day -1 Day -1: 100 mg/kg Cyclophosphamide Day -4->Day -1 Induce Neutropenia Infection Day 0: Thigh Infection (S. aureus) Treatment Day 0 (2h post): Administer NS-7, Vancomycin, or Vehicle Infection->Treatment Euthanasia Day 1: Euthanize Mice (24h post-infection) Homogenization Thigh Dissection & Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Enumeration CFU Enumeration (Log10 CFU/g) Plating->Enumeration

Application Note: Visualizing Bacterial Membrane Damage Induced by Enecadin Hydrochloride Using Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. One promising strategy is the targeting of the bacterial cell membrane, a critical structure for cell survival. Enecadin hydrochloride, a phenylpyrimidine derivative, is a compound of interest for its potential biological activities. While its effects are not fully characterized in bacteria, its chemical structure warrants investigation into its antimicrobial properties, particularly its ability to disrupt bacterial membrane integrity.

Confocal laser scanning microscopy (CLSM) is a powerful, non-invasive technique for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens. When combined with specific viability stains, CLSM allows for the direct visualization and quantification of bacterial membrane damage. This application note provides a detailed protocol for assessing the effects of this compound on bacterial membrane integrity using this methodology.

Principle of the Assay

The integrity of the bacterial cytoplasmic membrane can be assessed using a combination of fluorescent nucleic acid stains that differ in their ability to cross intact membranes. A common approach involves using a membrane-impermeable dye, such as SYTOX® Green or Propidium Iodide (PI), in conjunction with a membrane-permeable counterstain that labels all bacteria, like DAPI (4',6-diamidino-2-phenylindole) or SYTO® 9.

  • Intact Membranes: Bacteria with intact membranes exclude the membrane-impermeable dye (e.g., SYTOX® Green), preventing it from reaching the intracellular nucleic acids. These viable cells are visualized only by the counterstain (e.g., DAPI).

  • Damaged Membranes: When the bacterial membrane is compromised by an agent like this compound, the membrane-impermeable dye can enter the cell and bind to DNA, emitting a bright fluorescent signal.[1][2][3] These non-viable or membrane-damaged cells will be labeled by both the membrane-impermeable dye and the counterstain.

By capturing images of both fluorescent channels, the ratio of live (intact membrane) to dead (damaged membrane) bacteria can be quantified, providing a direct measure of the compound's membrane-disrupting activity.[4][5]

Experimental Protocols

This section details the necessary steps to evaluate the impact of this compound on bacterial membrane integrity.

Protocol 1: Bacterial Culture and Treatment
  • Bacterial Strain Selection: Choose a relevant Gram-positive (e.g., Staphylococcus aureus) and/or Gram-negative (e.g., Escherichia coli) bacterial strain.

  • Inoculation: Inoculate a single colony of the selected bacterium into an appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth or Luria-Bertani Broth).

  • Incubation: Incubate the culture overnight at 37°C with shaking (e.g., 200 rpm) to reach the stationary phase.

  • Sub-culturing: The following day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Growth to Mid-Logarithmic Phase: Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.4-0.6). This ensures the bacteria are metabolically active.

  • Harvesting and Washing: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Discard the supernatant and wash the cell pellet twice by resuspending in a sterile, phosphate-free buffer (e.g., Hank's Balanced Salt Solution or a saline solution) and repeating the centrifugation step. Phosphate-free buffers are recommended as some fluorescent dyes may be affected by high phosphate (B84403) concentrations.

  • Cell Density Adjustment: Resuspend the final bacterial pellet in the chosen buffer to a final OD₆₀₀ of 0.5 (approximately 1 x 10⁸ CFU/mL, though this can vary by species).

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • In microcentrifuge tubes or a 96-well plate, add the bacterial suspension.

    • Add varying concentrations of this compound to the bacterial suspensions. Include a vehicle control (solvent only) and a positive control for membrane damage (e.g., 70% isopropanol (B130326) for 1 hour).[1]

    • Incubate the treatment groups for a predetermined time course (e.g., 30, 60, 120 minutes) at 37°C.

Protocol 2: Staining for Membrane Damage

This protocol uses a combination of SYTOX® Green (for membrane-compromised cells) and DAPI (for all cells).

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of SYTOX® Green in DMSO.

    • Prepare a 1 mg/mL stock solution of DAPI in deionized water.

    • Safety Note: Treat all nucleic acid binding dyes as potential mutagens and handle with appropriate care, including wearing gloves.

  • Staining:

    • Following the treatment incubation with this compound, add SYTOX® Green to each bacterial suspension to a final concentration of 0.5 µM to 5 µM. The optimal concentration should be determined empirically.[1]

    • Add DAPI to each suspension to a final concentration of 1-10 µg/mL.

    • Gently mix and incubate in the dark at room temperature for 15-30 minutes.[4]

Protocol 3: Confocal Laser Scanning Microscopy (CLSM)
  • Sample Preparation for Imaging:

    • Pipette 10-20 µL of the stained bacterial suspension onto a clean glass microscope slide.

    • Place a coverslip over the suspension. To minimize evaporation during imaging, seal the edges of the coverslip with nail polish or a suitable sealant. Alternatively, use glass-bottom imaging dishes.

  • Microscope Setup:

    • Use a confocal microscope equipped with appropriate lasers and filters for the selected dyes.

    • For the SYTOX® Green/DAPI combination:

      • DAPI (All Cells): Excitation ~405 nm, Emission ~460 nm (Blue channel).

      • SYTOX® Green (Damaged Membranes): Excitation ~488 nm, Emission ~525 nm (Green channel).[2]

    • Use a 63x or 100x oil immersion objective for optimal resolution of individual bacterial cells.

  • Image Acquisition:

    • Bring the bacterial plane into focus using brightfield or DIC (Differential Interference Contrast).

    • Set the laser power, pinhole size, and detector gain to obtain a good signal-to-noise ratio while avoiding pixel saturation. Use the control samples (untreated and positive control) to set these parameters.

    • Acquire images sequentially for each channel (blue and green) to prevent spectral bleed-through.

    • For a comprehensive analysis, capture multiple random fields of view for each treatment condition. For biofilm analysis, acquire z-stacks to create a 3D reconstruction.[4]

Data Presentation and Quantification

The acquired confocal images can be analyzed to quantify the extent of membrane damage.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, ZEN software, LAS X) to process the images.

  • Quantification:

    • Count the number of blue-stained cells (total bacteria) and green-stained cells (membrane-damaged bacteria) in each field of view.

    • Calculate the percentage of membrane-damaged cells using the following formula:

      • Percentage of Damaged Cells = (Number of Green Fluorescent Cells / Number of Blue Fluorescent Cells) x 100

    • Alternatively, measure the total fluorescence intensity for each channel across the image.

The quantitative data should be summarized in a clear, structured table for easy comparison across different concentrations of this compound and incubation times.

Table 1: Quantification of Bacterial Membrane Damage by this compound

Treatment GroupIncubation Time (min)Total Bacteria (DAPI positive)Damaged Bacteria (SYTOX® Green positive)% Membrane Damage
Vehicle Control6050051.0
Enecadin (X µM)6048012025.0
Enecadin (2X µM)6045036080.0
Positive Control6049048599.0

Visualizations

Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_treat 2. Treatment cluster_stain 3. Staining cluster_image 4. Imaging & Analysis A Bacterial Culture (Mid-Log Phase) B Harvest and Wash Cells A->B C Resuspend in Buffer B->C D Incubate with This compound C->D E Add SYTOX® Green & DAPI Dyes D->E F Incubate in Dark E->F G Confocal Microscopy Image Acquisition F->G H Image Analysis & Quantification G->H I Data Reporting H->I

Caption: Workflow for assessing bacterial membrane damage.

Proposed Signaling Pathway

G Enecadin Enecadin Hydrochloride Membrane Bacterial Cytoplasmic Membrane Enecadin->Membrane Interaction Damage Membrane Perturbation/ Pore Formation Membrane->Damage Leakage Leakage of Ions & Metabolites Damage->Leakage Dye SYTOX® Green Influx Damage->Dye Death Cell Death Leakage->Death

Caption: Hypothetical mechanism of this compound.

References

Investigating Calpain-Mediated Cell Death Using Enecadin Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin hydrochloride is a neuroprotective agent that has been identified as an inhibitor of calpain-1 and calpain-2, as well as a blocker of voltage-gated sodium and calcium channels. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a critical role in various cellular processes. Under pathological conditions, such as cerebral ischemia or neurodegenerative diseases, excessive calcium influx can lead to the overactivation of calpains. This dysregulation triggers a cascade of proteolytic events that degrade cytoskeletal proteins, signaling molecules, and receptors, ultimately leading to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). The inhibitory action of this compound on calpains makes it a valuable research tool for investigating the mechanisms of calpain-mediated cell death and for the development of potential therapeutic strategies against conditions where calpain overactivation is implicated.

These application notes provide a framework for utilizing this compound to study its effects on calpain activity and downstream cellular pathways of apoptosis and necrosis. While specific quantitative data on the efficacy of this compound in these assays are not extensively published, the following protocols and data table templates are provided as a guide for researchers to generate and present their findings.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols. Researchers should populate these tables with their own experimental results to facilitate comparison and analysis.

Table 1: Inhibition of Calpain Activity by this compound

Concentration of this compound (µM)Calpain Activity (Relative Fluorescence Units - RFU)Percent Inhibition (%)
0 (Control)[Insert Value]0
[Concentration 1][Insert Value][Calculate Value]
[Concentration 2][Insert Value][Calculate Value]
[Concentration 3][Insert Value][Calculate Value]
[Concentration 4][Insert Value][Calculate Value]
[Concentration 5][Insert Value][Calculate Value]
IC50 (µM) \multicolumn{2}{c}{[Calculate from dose-response curve]}

Table 2: Effect of this compound on Cell Viability in a Model of Calpain-Mediated Cell Injury

Treatment GroupConcentration (µM)Cell Viability (%)
Vehicle Control (No Injury)-100
Injury Model (e.g., Glutamate, Calcium Ionophore)-[Insert Value]
Injury Model + this compound[Concentration 1][Insert Value]
Injury Model + this compound[Concentration 2][Insert Value]
Injury Model + this compound[Concentration 3][Insert Value]
Injury Model + this compound[Concentration 4][Insert Value]
Injury Model + this compound[Concentration 5][Insert Value]

Table 3: Quantification of Apoptosis and Necrosis by Flow Cytometry following Treatment with this compound

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control (No Injury)-[Insert Value][Insert Value][Insert Value][Insert Value]
Injury Model (e.g., Glutamate)-[Insert Value][Insert Value][Insert Value][Insert Value]
Injury Model + this compound[Concentration 1][Insert Value][Insert Value][Insert Value][Insert Value]
Injury Model + this compound[Concentration 2][Insert Value][Insert Value][Insert Value][Insert Value]
Injury Model + this compound[Concentration 3][Insert Value][Insert Value][Insert Value][Insert Value]

Signaling Pathway and Experimental Workflow

Calpain_Mediated_Cell_Death_Pathway cluster_stimulus Cellular Stress cluster_calcium Calcium Influx cluster_calpain Calpain Activation cluster_substrates Substrate Cleavage cluster_outcome Cellular Outcome Stress Ischemia, Glutamate, Oxidative Stress Ca_Influx ↑ Intracellular Ca²⁺ Stress->Ca_Influx Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Cytoskeleton Cytoskeletal Proteins (e.g., Spectrin, Talin) Calpain_Activation->Cytoskeleton Signaling Signaling Proteins (e.g., Bid, Atg5) Calpain_Activation->Signaling Enecadin This compound Enecadin->Calpain_Activation Inhibition Necrosis Necrosis Cytoskeleton->Necrosis Apoptosis Apoptosis Signaling->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Calpain-mediated cell death signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Neuronal Cells) Induce_Injury 2. Induce Calpain-Mediated Injury (e.g., Glutamate, Calcium Ionophore) Cell_Culture->Induce_Injury Treat_Enecadin 3. Treat with Enecadin HCl (Dose-Response) Induce_Injury->Treat_Enecadin Calpain_Assay A. Calpain Activity Assay Treat_Enecadin->Calpain_Assay Viability_Assay B. Cell Viability Assay (e.g., MTT, MTS) Treat_Enecadin->Viability_Assay Apoptosis_Assay C. Apoptosis/Necrosis Assay (Annexin V/PI Staining) Treat_Enecadin->Apoptosis_Assay Necrosis_Assay D. Necrosis Assay (LDH Release) Treat_Enecadin->Necrosis_Assay Data_Quant 4. Data Quantification (Fluorometry, Spectrophotometry, Flow Cytometry) Calpain_Assay->Data_Quant Viability_Assay->Data_Quant Apoptosis_Assay->Data_Quant Necrosis_Assay->Data_Quant Data_Table 5. Tabulate and Analyze Data Data_Quant->Data_Table

Caption: General experimental workflow for investigating this compound.

Experimental Protocols

In Vitro Calpain Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on calpain activity in a cell-free system or in cell lysates.

Materials:

  • Purified calpain-1 or calpain-2 enzyme

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10 mM DTT, pH 7.5)

  • Calcium Chloride (CaCl₂)

  • This compound stock solution (in DMSO or appropriate solvent)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission ~380/460 nm for AMC)

Procedure:

  • Prepare a working solution of the calpain substrate in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (solvent only).

  • To each well of the 96-well plate, add the following in order:

    • Assay buffer

    • This compound dilution or vehicle

    • Purified calpain enzyme

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the CaCl₂ solution to all wells to activate the calpain.

  • Immediately add the fluorogenic calpain substrate to all wells.

  • Measure the fluorescence kinetically over 30-60 minutes at 37°C using a fluorometric plate reader.

  • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Apoptosis and Necrosis Assay (Annexin V and Propidium Iodide Staining)

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound in a cell culture model of calpain-mediated injury.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Cell culture medium and supplements

  • Agent to induce calpain-mediated cell death (e.g., glutamate, calcium ionophore A23187)

  • This compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce calpain-mediated cell death by adding the inducing agent (e.g., glutamate). Include appropriate controls: untreated cells, cells treated with the inducing agent alone, and cells treated with this compound alone.

  • Incubate for the desired period (e.g., 12-24 hours).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the release of LDH from cells with damaged plasma membranes, an indicator of necrosis or late-stage apoptosis.

Materials:

  • Cell culture setup as described in Protocol 2.

  • LDH Cytotoxicity Assay Kit (containing substrate mix and assay buffer)

  • 96-well clear microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~490 nm.

Procedure:

  • Seed cells in a 96-well plate and treat with this compound and the cell death-inducing agent as described in Protocol 2. Include the following controls:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with lysis buffer (maximum LDH release)

    • Medium only (background)

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

This compound presents a promising tool for dissecting the intricate role of calpains in pathways leading to cell death. The protocols outlined above provide a comprehensive approach to characterizing its inhibitory effects on calpain activity and its potential to protect cells from calpain-mediated apoptosis and necrosis. Rigorous execution of these experiments will enable researchers to generate robust and quantifiable data, contributing to a deeper understanding of calpain-dependent pathologies and the development of novel therapeutic interventions.

Application Notes and Protocols for Enecadin Hydrochloride in Antimicrobial Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific data on the application of enecadin (B1609360) hydrochloride in antimicrobial resistance studies is not extensively available in public scientific literature. The following application notes and protocols are presented as a representative model for researchers and drug development professionals. The experimental designs and hypothetical data are based on studies of structurally related compounds, specifically from the phenylpyrimidine class, which have shown antimicrobial properties.[1][2][3][4][5][6] These protocols provide a foundational framework for the systematic evaluation of a novel compound like enecadin hydrochloride against resistant bacterial pathogens.

Introduction to this compound

This compound is a phenylpyrimidine derivative. While its primary pharmacological profile has been investigated in other therapeutic areas, its structural class is of significant interest in antimicrobial research.[7] Phenylpyrimidines and related heterocyclic compounds have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal effects.[2][4][8] The emergence of multidrug-resistant (MDR) bacteria necessitates the exploration of novel chemical scaffolds like this compound for their potential to overcome existing resistance mechanisms.

These notes provide a comprehensive guide to investigating the in vitro efficacy, potential mechanisms of action, and synergistic interactions of this compound against clinically relevant resistant bacterial strains.

Data Presentation: Antimicrobial Efficacy (Representative Data)

The following tables summarize hypothetical but plausible quantitative data for this compound, modeled on findings for other pyrimidine (B1678525) derivatives.[1][5][6] This data should be generated for the specific compound through the protocols outlined below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Resistant Bacterial Strains

Bacterial StrainResistance PhenotypeEnecadin HCl MIC (µg/mL)Vancomycin MIC (µg/mL)Methicillin MIC (µg/mL)
Staphylococcus aureus (MRSA) ATCC 43300Methicillin-Resistant4>256>256
Staphylococcus aureus (VRSA) Mu50Vancomycin-Intermediate88>256
Enterococcus faecium (VRE) ATCC 51559Vancomycin-Resistant16>256N/A
Escherichia coli NCTC 10418ESBL-producing32N/AN/A
Pseudomonas aeruginosa ATCC 27853Wild-Type64N/AN/A

Table 2: Synergy Analysis of this compound with Conventional Antibiotics against MRSA ATCC 43300

Antibiotic CombinationIndividual MIC (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Enecadin HCl410.5Synergy
Gentamicin162
Enecadin HCl421.0Additive
Daptomycin10.5

FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). FICI ≤ 0.5 indicates synergy.[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method, a standard for antimicrobial susceptibility testing.[10]

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., MRSA, VRE)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

Procedure:

  • Preparation of this compound Stock: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1% to avoid toxicity.

  • Inoculum Preparation: From a fresh agar (B569324) plate, select 3-5 bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Working Inoculum: Dilute the adjusted suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the working bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol assesses the synergistic, additive, or antagonistic effects of this compound when combined with other antibiotics.[9]

Materials:

  • Same as Protocol 1, plus a second antibiotic (e.g., gentamicin).

Procedure:

  • Plate Setup: Prepare a 96-well plate. Along the x-axis, perform a serial dilution of this compound. Along the y-axis, perform a serial dilution of the second antibiotic.

  • Inoculation: Inoculate the plate with the prepared bacterial suspension as described in Protocol 1.

  • Incubation and Reading: Incubate the plate and determine the MIC of each drug alone and in combination.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.

Protocol 3: Time-Kill Kinetic Assay

This assay determines whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:

  • Flasks with CAMHB

  • This compound

  • Bacterial inoculum

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Assay Setup: Prepare flasks containing CAMHB with a starting inoculum of ~5 x 10⁵ CFU/mL. Add this compound at concentrations relative to its predetermined MIC (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).

  • Time-Point Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aseptically withdraw an aliquot from each flask.

  • Viable Cell Count: Perform ten-fold serial dilutions of each sample in sterile saline. Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis: Count the colonies to determine the CFU/mL at each time point. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered a bactericidal effect.

Visualization of Pathways and Workflows

Hypothetical Mechanism of Action: Inhibition of FtsZ

Some pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton.[1] The following diagram illustrates this hypothetical pathway for this compound.

G cluster_membrane Bacterial Cytoplasm Enecadin Enecadin Hydrochloride FtsZ_polymer FtsZ Polymerization (Z-ring formation) Enecadin->FtsZ_polymer Inhibits FtsZ_monomer FtsZ Monomers FtsZ_monomer->FtsZ_polymer Polymerizes with GTP GTP GTP->FtsZ_polymer Hydrolysis drives CellDivision Bacterial Cell Division FtsZ_polymer->CellDivision Leads to

Hypothetical mechanism: Enecadin inhibits FtsZ polymerization.
Experimental Workflow: In Vitro Antimicrobial Evaluation

The following diagram outlines the logical flow of experiments for evaluating a novel antimicrobial compound.

G start Start: Novel Compound (this compound) mic Protocol 1: Determine MIC vs. Resistant Strains start->mic synergy Protocol 2: Checkerboard Assay (Synergy Testing) mic->synergy kinetics Protocol 3: Time-Kill Assay (Bactericidal/Bacteriostatic) mic->kinetics moa Mechanism of Action Studies (e.g., Membrane Permeability, FtsZ assay) synergy->moa kinetics->moa end End: Characterize Antimicrobial Profile moa->end

Workflow for in vitro evaluation of this compound.

References

Troubleshooting & Optimization

Enecadin hydrochloride solubility in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enecadin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and mechanism of action of this compound in common experimental solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO). For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer, such as Phosphate-Buffered Saline (PBS).

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into PBS. What can I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low water solubility. To mitigate this, try the following:

  • Lower the final concentration: The final concentration of this compound in the aqueous buffer may be exceeding its solubility limit.

  • Stepwise dilution: Instead of a single large dilution, add the DMSO stock to the PBS buffer in a stepwise manner while vortexing.

  • Use of co-solvents: For in vivo or certain in vitro applications, a co-solvent system can be employed. A common formulation involves initially dissolving the compound in DMSO, then adding co-solvents like PEG300 and Tween-80 before the final dilution in saline or PBS.

Q3: What is the stability of this compound in DMSO and PBS?

A3: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in PBS is limited, and it is recommended to prepare fresh dilutions for each experiment and use them promptly.

Q4: What is the mechanism of action of this compound?

A4: this compound is a neuroprotective agent. Its mechanism of action involves the blockage of voltage-gated sodium and calcium channels, which helps in preventing excitotoxicity during ischemic events.[1] Additionally, it has been described as an agonist of the Endothelin B (ETB) receptor, which can contribute to vasodilation and neuroprotection.[2]

Solubility Data

SolventTemperatureMaximum Solubility (mg/mL)Molar Concentration (mM)
DMSO25°C71198.71
DMSONot Specified≥ 50≥ 139.88

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, use 3.94 mg of this compound (Molecular Weight: 393.93 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 10-15 minutes.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution in PBS (from DMSO stock)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Determine Final Concentration: Decide on the final working concentration of this compound required for your experiment.

  • Calculate Dilution: Calculate the volume of the DMSO stock solution needed. Ensure the final concentration of DMSO in the working solution is low (ideally ≤ 0.5%) to avoid solvent-induced toxicity in cellular assays.

  • Dilution: While gently vortexing the PBS, slowly add the calculated volume of the DMSO stock solution to the PBS. This gradual addition helps to prevent precipitation.

  • Final Mix: Vortex the solution gently to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution promptly for your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO - Exceeding solubility limit- Poor quality DMSO (contains water)- Prepare a more dilute solution.- Use fresh, anhydrous DMSO.- Gently warm the solution to 37°C or sonicate.
Precipitation upon dilution in PBS - Low aqueous solubility- Final concentration is too high- Rapid change in solvent polarity- Perform a serial dilution.- Lower the final concentration of the compound.- Add the DMSO stock to the PBS slowly while vortexing.
Inconsistent experimental results - Degradation of the compound- Inaccurate concentration- Avoid repeated freeze-thaw cycles of the stock solution.- Prepare fresh working solutions for each experiment.- Ensure the stock solution is completely dissolved before making dilutions.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its use.

Enecadin_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Physiological Outcome Enecadin Enecadin ETB Receptor ETB Receptor Enecadin->ETB Receptor Agonist Voltage-gated Na+ Channel Voltage-gated Na+ Channel Enecadin->Voltage-gated Na+ Channel Blocker Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Enecadin->Voltage-gated Ca2+ Channel Blocker G-protein Activation G-protein Activation ETB Receptor->G-protein Activation Downstream Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G-protein Activation->Downstream Signaling Vasodilation Vasodilation Downstream Signaling->Vasodilation Ion Influx Blockage Ion Influx Blockage Voltage-gated Na+ Channel->Ion Influx Blockage Voltage-gated Ca2+ Channel->Ion Influx Blockage Reduced Excitotoxicity Reduced Excitotoxicity Ion Influx Blockage->Reduced Excitotoxicity Neuroprotection Neuroprotection Vasodilation->Neuroprotection Reduced Excitotoxicity->Neuroprotection

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

Experimental_Workflow Start Start Weigh_Compound Weigh Enecadin HCl Start->Weigh_Compound Prepare_DMSO_Stock Prepare concentrated stock in anhydrous DMSO Weigh_Compound->Prepare_DMSO_Stock Store_Aliquots Store aliquots at -80°C Prepare_DMSO_Stock->Store_Aliquots Dilute_in_PBS Prepare fresh working solution in PBS (or other buffer) Prepare_DMSO_Stock->Dilute_in_PBS Perform_Assay Perform in vitro / in vivo assay Dilute_in_PBS->Perform_Assay Analyze_Data Analyze and interpret results Perform_Assay->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Enecadin Hydrochloride Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of enecadin (B1609360) hydrochloride in aqueous solutions. Researchers, scientists, and drug development professionals can use this information to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of enecadin hydrochloride in aqueous solutions?

Currently, there is limited publicly available data specifically detailing the degradation kinetics and stability profile of this compound in various aqueous solutions. General best practices for handling similar molecules suggest that stability can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. It is recommended to perform preliminary stability studies under your specific experimental conditions.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in the public domain, molecules with similar functional groups may be susceptible to hydrolysis, oxidation, and photodecomposition. Forced degradation studies are necessary to identify the actual degradation products and pathways for this compound.

Q3: Are there any established analytical methods for detecting this compound and its degradation products?

Specific stability-indicating analytical methods for this compound are not widely published. However, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common technique for the analysis of small organic molecules and their degradation products. Method development and validation would be required to establish a suitable system for this compound.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Precipitation in aqueous solution Poor solubility at the tested pH or concentration.- Adjust the pH of the solution.- Consider the use of co-solvents (e.g., DMSO, ethanol) appropriate for your experimental system.- Perform solubility studies to determine the saturation point under your conditions.
Loss of potency or unexpected experimental results Chemical degradation of this compound.- Prepare fresh solutions before each experiment.- Store stock and working solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect from light.- Conduct a preliminary stability study by analyzing the solution at different time points under your experimental conditions.
Appearance of new peaks in chromatogram Formation of degradation products.- Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm the identity of the new peaks.- Optimize the chromatographic method to ensure separation of the parent compound from all degradation products.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for conducting stability studies, which can be adapted for your research.

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

    • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 70 °C).

    • Photostability: Expose a solution of the drug to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizing Experimental Workflows

Logical Workflow for Investigating Aqueous Instability

The following diagram illustrates a logical workflow to follow when encountering potential stability issues with this compound in aqueous solutions.

A Unexpected Experimental Results or Loss of Potency B Prepare Fresh Solution and Repeat Experiment A->B C Issue Resolved? B->C D Yes: Old solution likely degraded. Implement stricter solution handling protocols. C->D Yes F No: Suspect Intrinsic Instability C->F No E No: Investigate other experimental variables. G Conduct Preliminary Stability Study (Analyze solution at T=0 and T=24h) F->G H Significant Degradation Observed? G->H I Yes: Perform Forced Degradation Study H->I Yes J No: Instability is not the primary issue. Re-evaluate experimental design. H->J No K Identify Degradation Pathways and Products I->K L Develop Stability-Indicating Method K->L M Optimize Formulation/Storage Conditions L->M

Troubleshooting workflow for stability issues.
General Experimental Workflow for a Stability Study

This diagram outlines the typical steps involved in conducting a comprehensive stability study for a compound like this compound.

cluster_0 Method Development cluster_1 Stability Testing cluster_2 Data Analysis A Develop HPLC Method B Perform Forced Degradation A->B C Validate as Stability-Indicating B->C D Prepare Solutions at Different pH and Temperatures C->D E Store under Controlled Conditions (Light/Dark, Temp) D->E F Analyze Samples at Pre-defined Time Points E->F G Quantify Parent Compound and Degradation Products F->G H Determine Degradation Kinetics (Rate Constants, Half-life) G->H I Identify Optimal Storage Conditions H->I

Workflow for a typical stability study.

Technical Support Center: Optimizing Enecadin Hydrochloride Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of Enecadin hydrochloride?

A1: this compound is a neuroprotective agent that functions as a voltage-dependent sodium and calcium channel blocker.[1] By inhibiting these channels, it can reduce the excessive ion influx that leads to excitotoxicity and neuronal cell death, particularly in ischemic conditions.[2]

Q2: What is a typical starting concentration range for this compound in a neuroprotection assay?

A2: For initial screening of a novel neuroprotective compound like this compound, a broad concentration range is recommended. A typical starting point would be a logarithmic dilution series from 1 nM to 100 µM. This range is likely to encompass the therapeutic window, including the half-maximal effective concentration (EC50) for neuroprotection and the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?

A3: The optimal concentration should be determined empirically for each cell line and experimental condition. This is typically achieved by performing a dose-response curve for both neuroprotective efficacy and cytotoxicity. The ideal concentration will provide the maximal protective effect with minimal toxicity.

Q4: What solvents are suitable for dissolving this compound?

A4: While specific solubility data for this compound is not detailed in the available literature, hydrochloride salts of small molecules are often soluble in aqueous solutions like sterile phosphate-buffered saline (PBS) or cell culture medium. For compounds with lower aqueous solubility, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare concentrated stock solutions, which are then further diluted in the assay medium. It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.1%).

Q5: How should this compound be stored?

A5: As a general guideline for powdered small molecule compounds, storage at -20°C is recommended to ensure stability. Once dissolved in a solvent, it is best to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in your specific solvent and storage conditions should be validated.

Troubleshooting Guides

Issue 1: No observable neuroprotective effect.
Possible Cause Troubleshooting Step
Concentration too low Perform a wider dose-response experiment with concentrations up to 100 µM.
Inappropriate timing of administration Vary the pre-treatment time with this compound before inducing the toxic insult. Also, test co-treatment and post-treatment administration.
Compound instability Prepare fresh stock solutions for each experiment. Verify the stability of the compound under your experimental conditions (e.g., in culture medium at 37°C).
Cell model not sensitive to the mechanism of action This compound is a sodium and calcium channel blocker. Ensure your chosen cell line expresses these channels and that the induced toxicity is mediated by their activation.
Assay readout not sensitive enough Use a more sensitive assay for cell viability or a more specific marker for the type of cell death being induced.
Issue 2: High cytotoxicity observed at all effective concentrations.
Possible Cause Troubleshooting Step
Narrow therapeutic window Perform a more detailed, narrower dose-response curve around the concentration that shows initial efficacy to identify a non-toxic effective concentration.
Solvent toxicity Ensure the final concentration of any organic solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control with the solvent alone.
Compound precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration.
Extended incubation time Reduce the incubation time with this compound to see if the toxicity is time-dependent.

Data Presentation

Table 1: Illustrative Cytotoxicity Profile of this compound in Different Neuronal Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
SH-SY5Y (Human Neuroblastoma)MTT Assay24> 100
HT22 (Mouse Hippocampal)LDH Release Assay4875.2
Primary Cortical Neurons (Rat)AlamarBlue Assay7252.8
Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Example of Neuroprotective Efficacy of this compound against Glutamate-Induced Excitotoxicity in HT22 Cells

Enecadin HCl Concentration (µM)Glutamate (B1630785) Concentration (mM)Cell Viability (%)
0 (Vehicle Control)545.3
0.1552.1
1568.9
10585.4
50582.1
100565.7
Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Assessing the Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
  • Cell Seeding: Plate neuronal cells (e.g., HT22) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 2 hours.

  • Induction of Excitotoxicity: Add glutamate to a final concentration of 5 mM to all wells except the untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Viability Assessment: Perform a cell viability assay (e.g., MTT, LDH, or AlamarBlue) according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the untreated control group (100% viability) and the glutamate-only treated group (0% protection). Plot the percentage of neuroprotection against the this compound concentration to determine the EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Cell Seeding treatment Treatment with Enecadin HCl prep_cells->treatment prep_compound Prepare Enecadin HCl Dilution Series prep_compound->treatment induce_toxicity Induce Neurotoxicity (e.g., Glutamate) treatment->induce_toxicity incubation Incubation induce_toxicity->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 / EC50) viability_assay->data_analysis

Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol na_channel Voltage-Gated Na+ Channel na_influx Na+ Influx na_channel->na_influx allows ca_channel Voltage-Gated Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx allows enecadin Enecadin HCl enecadin->na_channel blocks enecadin->ca_channel blocks excitotoxicity Excitotoxicity na_influx->excitotoxicity ca_influx->excitotoxicity cell_death Neuronal Cell Death excitotoxicity->cell_death

Mechanism of action of this compound in preventing excitotoxicity.

References

Potential off-target effects of Enecadin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Enecadin hydrochloride is an investigational compound whose development was discontinued. This information is for research and informational purposes only and is not intended as medical advice.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of this compound. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

This compound is known to act on several primary targets. It functions as a blocker of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs). Additionally, it has been identified as an inhibitor of Calpain 1 (CAPN1) and Calpain 2 (CAPN2).[1] Its neuroprotective effects are attributed to the modulation of these channels, which can limit pathological ion influx during ischemic events.[2]

Q2: Is there a comprehensive off-target binding profile available for this compound?

Currently, there is no publicly available, comprehensive off-target binding profile for this compound. As an investigational drug that did not proceed to market, extensive public documentation on its selectivity is limited.

Q3: What are the potential, unconfirmed off-target effects of this compound based on its chemical structure and target classes?

While specific off-target data is lacking, we can infer potential off-target activities based on its chemical structure and the known pharmacology of its target classes:

  • Kinase Inhibition: this compound has a phenylpyrimidine core structure. Phenylpyrimidine derivatives have been reported to act as inhibitors of various kinases, including cyclin-dependent kinases (CDKs).[3] Therefore, it is plausible that this compound could exhibit off-target activity at various kinases.

  • Cardiovascular Effects: As a blocker of voltage-gated sodium and calcium channels, this compound may have off-target effects on cardiac function. Blockade of cardiac sodium channels can lead to alterations in cardiac electrophysiology and potentially proarrhythmic events.[1][4]

  • Broader Protease Inhibition: While identified as a calpain inhibitor, the selectivity of this compound against other cysteine proteases or different protease families is not well-documented. Cross-reactivity with other proteases could be a potential source of off-target effects.

  • Immune Modulation: Calpains are involved in immune signaling.[5] Inhibition of calpains could potentially interfere with immune responses, although this is a theoretical concern without specific data for this compound.

Troubleshooting Guides

This section provides guidance on how to approach unexpected experimental results that may be due to off-target effects of this compound.

Scenario 1: Unexpected Cell Cycle Arrest in Your In Vitro Model

  • Observation: You observe a higher-than-expected level of cell cycle arrest at the G2/M phase that cannot be explained by the known mechanisms of action.

  • Potential Off-Target Cause: As a phenylpyrimidine derivative, this compound may be inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3]

  • Troubleshooting Steps:

    • Confirm the Phenotype: Repeat the experiment with careful controls. Use a positive control for G2/M arrest to validate your assay.

    • Assess CDK Activity: Perform an in vitro kinase assay to directly measure the activity of key CDKs (e.g., CDK1/Cyclin B) in the presence of this compound.

    • Western Blot Analysis: Analyze the phosphorylation status of CDK substrates, such as histone H1, in cells treated with this compound. A decrease in phosphorylation would be consistent with CDK inhibition.

Scenario 2: Unexplained Changes in Platelet Aggregation

  • Observation: Your experiments show a significant alteration in platelet aggregation that does not align with the expected effects of VGSC or VGCC blockade.

  • Potential On-Target/Off-Target Cause: This could be an on-target effect of Calpain 1 inhibition, as CAPN1 knockout mice show defects in platelet aggregation.[5] However, if the effect is more pronounced than expected, other targets could be involved.

  • Troubleshooting Steps:

    • Dose-Response Curve: Establish a detailed dose-response curve for this compound's effect on platelet aggregation.

    • Comparative Studies: Compare the effects of this compound with a more selective calpain inhibitor. If the effects differ significantly, it may suggest the involvement of other targets.

    • Rule out VGSC/VGCC effects: Use selective blockers for VGSCs and VGCCs known to be expressed in platelets to see if they replicate the effect.

Quantitative Data Summary

As specific quantitative off-target data for this compound is not publicly available, this table summarizes its known primary targets.

Target FamilySpecific TargetActionTherapeutic Area
Ion ChannelsVoltage-Gated Sodium Channels (SCNA)BlockerNervous System Diseases
Ion ChannelsVoltage-Gated Calcium Channels (VDCCs)BlockerNervous System Diseases
ProteasesCalpain 1 (CAPN1)InhibitorNervous System Diseases
ProteasesCalpain 2 (CAPN2)InhibitorNervous System Diseases

Experimental Protocols

Protocol 1: General Kinase Profiling Assay

This protocol describes a general method to screen for off-target kinase inhibition.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Kinase Panel Selection: Choose a commercial kinase panel that covers a broad range of the human kinome.

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP. This compound is added to the wells at various concentrations.

  • Detection: The kinase activity is measured, often by quantifying the amount of phosphorylated substrate. This can be done using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is then determined for any kinases that show significant inhibition.

Protocol 2: In Vitro Radioligand Binding Assay for Off-Target Receptor Screening

This protocol outlines a method to identify off-target binding to a panel of receptors, channels, and transporters.

  • Compound Preparation: Prepare this compound at a high concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Receptor Panel: Utilize a commercially available off-target screening panel that includes a wide array of GPCRs, ion channels, and transporters.

  • Binding Assay:

    • Cell membranes or recombinant proteins expressing the target of interest are incubated with a specific radioligand.

    • This compound is added to the incubation mixture.

    • The mixture is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by this compound is calculated. A significant inhibition (typically >50%) at a single high concentration warrants further investigation with a full dose-response curve to determine the Ki (inhibition constant).

Visualizations

Enecadin_Primary_Targets cluster_channels Ion Channel Blockade cluster_proteases Calpain Inhibition Enecadin Enecadin hydrochloride VGSC Voltage-Gated Sodium Channels Enecadin->VGSC Blocks VGCC Voltage-Gated Calcium Channels Enecadin->VGCC Blocks Calpain Calpain 1 & 2 Enecadin->Calpain Inhibits Na_influx Reduced Na+ Influx VGSC->Na_influx Inhibits Ca_influx Reduced Ca2+ Influx VGCC->Ca_influx Inhibits Neuroprotection Neuroprotection Na_influx->Neuroprotection Ca_influx->Neuroprotection Substrate Cytoskeletal Proteins & Signaling Molecules Calpain->Substrate Cleaves Cell_Damage Reduced Cellular Damage Substrate->Cell_Damage Leads to

Caption: Known signaling pathways affected by this compound.

Off_Target_Workflow start Unexpected Experimental Phenotype Observed step1 Literature Review: - Compound Class Liabilities - Target Family Side Effects start->step1 step2 Broad Off-Target Screening (e.g., Kinase Panel, Receptor Binding Panel) step1->step2 decision1 Hits Identified? step2->decision1 step3 Dose-Response & IC50/Ki Determination for Hits decision1->step3 Yes no_hits Re-evaluate Primary Target Mechanism in Specific Model decision1->no_hits No step4 Cellular Target Engagement Assay (e.g., Western Blot for Pathway Modulation) step3->step4 step5 Phenotypic Rescue/Replication with Selective Inhibitor or siRNA step4->step5 end Off-Target Confirmed step5->end

References

Technical Support Center: Off-Target Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for Enecadin hydrochloride indicate it primarily functions as a neuroprotective agent by blocking voltage-gated sodium and calcium channels.[1][2] Its development for acute ischemic stroke was discontinued.[1] The following guide provides general information and protocols for off-target kinase inhibitor screening and is not specific to this compound, for which public data on kinase-related off-target effects is not available.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in off-target kinase inhibitor screening.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors?

A1: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its primary target.[3] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, structural similarities across the human kinome can lead to the modulation of other kinases' activity.[3][4] These unintended interactions can result in unforeseen biological consequences, potential toxicity, or misinterpretation of experimental outcomes.[3]

Q2: My compound shows an unexpected phenotype in cells that isn't explained by inhibiting the primary target kinase. Could this be an off-target effect?

A2: It is highly possible that an off-target effect is responsible for the unexpected phenotype.[3] If the observed cellular changes (e.g., in proliferation, apoptosis, or morphology) are inconsistent with the known signaling pathways of the primary target kinase, investigating off-target interactions is a critical next step.[3]

Q3: How can I identify potential off-targets for my kinase inhibitor?

A3: Several methods can be employed to identify potential off-targets:

  • Kinase Profiling Panels: Screening the inhibitor against a large panel of recombinant kinases is a common and effective method to determine its selectivity.[5][6]

  • Chemoproteomics: This approach can identify cellular targets of covalent inhibitors by using a tagged version of the inhibitor to pull down and identify its binding partners in cell lysates.[7]

  • Computational Modeling: In silico methods, such as molecular docking, can predict potential off-target interactions based on the inhibitor's structure and the structures of various kinases.

Q4: What is the difference between on-target and off-target toxicity?

A4: On-target toxicity occurs when the inhibition of the intended target kinase leads to adverse effects. Off-target toxicity, on the other hand, is caused by the inhibitor's interaction with other proteins, leading to undesirable side effects.[8]

Data Presentation: Hypothetical Kinase Inhibitor "Compound X"

The following table summarizes hypothetical inhibitory concentration (IC50) data for "Compound X," a multi-kinase inhibitor, illustrating how selectivity is quantified.

Kinase TargetIC50 (nM)Assay TypeATP Concentration
Target Kinase A15Radiometric10 µM
Off-Target Kinase B250Fluorescence-based10 µM
Off-Target Kinase C1,200Luminescence-basedKm for ATP
Off-Target Kinase D>10,000Radiometric10 µM

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating a general experimental workflow for off-target kinase inhibitor screening and a simplified signaling pathway demonstrating a potential off-target effect.

G cluster_0 Biochemical Screening cluster_1 Off-Target Profiling cluster_2 Cellular Validation a Compound Library b High-Throughput Screening (Primary Target) a->b c Hit Identification b->c d Kinase Panel Screening c->d e Determine IC50 Values d->e f Identify Off-Targets e->f g Cell-Based Assays f->g h Confirm Target Engagement (e.g., Western Blot, CETSA) g->h i Phenotypic Analysis h->i G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Signal A B Target Kinase A->B C Downstream Effector 1 B->C D Cellular Response 1 (e.g., Proliferation) C->D X Signal B Y Off-Target Kinase X->Y Z Downstream Effector 2 Y->Z W Cellular Response 2 (e.g., Apoptosis) Z->W inhibitor Kinase Inhibitor inhibitor->B Intended Inhibition inhibitor->Y Unintended Inhibition

References

Preventing precipitation of Enecadin hydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Enecadin hydrochloride in experimental media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound upon its addition to aqueous media is a common challenge, often stemming from its physicochemical properties. This guide provides a systematic approach to diagnose and resolve these issues.

Problem: Immediate Precipitation Upon Addition to Media

This is often due to "solvent shock," where the compound rapidly leaves the organic solvent and enters the aqueous environment where it is less soluble.

Possible Cause Recommended Solution
High Stock Solution Concentration Prepare a lower concentration stock solution in your organic solvent (e.g., DMSO). While a higher concentration minimizes the final solvent volume, it increases the risk of precipitation.
Rapid Dilution Add the stock solution to the pre-warmed (37°C) media dropwise while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations.
Suboptimal Solvent While DMSO is a common choice, consider testing other organic solvents like ethanol (B145695) for creating the initial stock solution. Ensure the chosen solvent is compatible with your cell line at its final concentration.

Problem: Precipitation Over Time in the Incubator

This may be due to compound instability at 37°C, interactions with media components, or changes in pH.

Possible Cause Recommended Solution
Compound Instability To determine if the precipitation is independent of cellular activity, incubate this compound in the cell culture medium without cells. If precipitation still occurs, the compound may be unstable in the medium at 37°C.
Interaction with Media Components Components like salts and proteins in serum can interact with the compound, reducing its solubility.[1] If your experimental design allows, try reducing the serum concentration.
pH Shift The pH of the culture medium can change over time due to cellular metabolism. The solubility of hydrochloride salts can be pH-dependent.[1] Ensure your medium is adequately buffered.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound can be attributed to several factors:

  • Low Aqueous Solubility: As a hydrochloride salt of a complex organic molecule, Enecadin may have limited solubility in aqueous solutions like cell culture media.

  • "Salting Out" Effect: The high concentration of salts in cell culture media can decrease the solubility of other dissolved compounds, causing them to precipitate.[2]

  • pH Sensitivity: The solubility of hydrochloride salts can be significantly influenced by the pH of the medium.[1]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.[1][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

For many sparingly soluble hydrochloride salts, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[1] It is crucial to use anhydrous, sterile-filtered DMSO to avoid introducing water that can affect solubility.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.

Q4: Can I heat the solution to aid dissolution?

Gentle warming of the solution can help dissolve the compound. For instance, heating to 37°C may aid in the initial dissolution in the organic solvent and when diluting into the culture medium. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q5: How can I determine the optimal conditions for my specific cell culture medium?

It is highly recommended to perform a solubility test in your specific medium. The detailed experimental protocol below provides a step-by-step guide for determining the empirical solubility limit.

Experimental Protocol: Empirical Determination of this compound Solubility

This protocol outlines a method to determine the practical solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. To do this, dissolve the appropriate amount of this compound powder in DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.

  • Serial Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium in sterile microcentrifuge tubes.

    • A suggested dilution series to test final concentrations could be: 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

    • Remember to include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

  • Incubation and Observation:

    • Incubate the tubes at 37°C.

    • Visually inspect the tubes for any signs of precipitation immediately after preparation and then at regular intervals (e.g., 1, 4, and 24 hours) using a microscope.

  • Determine the Solubility Limit:

    • The highest concentration that remains clear and free of precipitate after 24 hours is considered the empirical solubility limit under your experimental conditions.

Visualization of Troubleshooting Workflow

Troubleshooting_Precipitation Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation Troubleshooting cluster_over_time Precipitation Over Time Troubleshooting start Precipitation Observed check_timing When does precipitation occur? start->check_timing immediate Immediately upon dilution check_timing->immediate Immediately over_time Over time in incubator check_timing->over_time Over Time cause_immediate Potential Causes: - Solvent Shock - High Concentration immediate->cause_immediate cause_over_time Potential Causes: - Compound Instability - Media Interaction - pH Shift over_time->cause_over_time solution_immediate Solutions: 1. Lower stock concentration 2. Slower, dropwise addition to media 3. Vortex during addition cause_immediate->solution_immediate end_point No Precipitation Observed solution_immediate->end_point solution_over_time Solutions: 1. Test stability in cell-free media 2. Reduce serum concentration 3. Ensure proper buffering cause_over_time->solution_over_time solution_over_time->end_point

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Troubleshooting Calpain Assays with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for calpain assays. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common artifacts and issues encountered when working with small molecule inhibitors in calpain activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My fluorescent signal is decreasing, suggesting inhibition, but I'm not confident it's a real hit. What could be causing a false positive?

Several factors can lead to an apparent inhibition of calpain activity in fluorescent assays that are not due to direct enzymatic inhibition by your compound. These artifacts can lead to misleading results and wasted resources. Here are the most common causes and how to troubleshoot them:

  • Compound Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used for the assay, interfering with the signal from the cleaved substrate.[1][2]

    • Troubleshooting:

      • Run a control experiment with your compound in the assay buffer without the enzyme or substrate.

      • If you observe a significant signal, your compound is autofluorescent.

      • Consider using a different fluorescent substrate with excitation/emission wavelengths that do not overlap with your compound's fluorescence.[2]

  • Fluorescence Quenching: Your compound may absorb the excitation light or the emitted fluorescence from the fluorophore, leading to a reduced signal that mimics inhibition.[1]

    • Troubleshooting:

      • Perform a post-reaction compound addition test. First, allow the enzymatic reaction to proceed to completion to generate the fluorescent product. Then, add your test compound. A decrease in the signal indicates quenching.[1]

      • Measure the absorbance spectrum of your compound. Significant overlap with the assay's excitation or emission wavelengths suggests a high potential for quenching.[1]

  • Light Scattering: Poorly soluble compounds can form precipitates or aggregates in the assay buffer. These particles can scatter the excitation light, leading to artificially high or variable fluorescence readings that can be misinterpreted as inhibition.[1][2]

    • Troubleshooting:

      • Visually inspect the assay wells for any signs of turbidity or precipitation after adding the compound.

      • Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to help prevent compound aggregation.[1]

  • Pan-Assay Interference Compounds (PAINS): Some molecules appear as frequent hitters across multiple screening assays due to non-specific mechanisms like chemical reactivity or aggregation, rather than specific target inhibition.[1][3]

    • Troubleshooting:

      • Be cautious of compounds that are active across multiple, unrelated assays.

      • Consult with a medicinal chemist to evaluate the chemical structure of your hits for functionalities known to cause interference.[1]

2. My assay is showing no inhibition, or the results are not reproducible. What could be causing a false negative?

False negatives can be just as problematic as false positives, causing you to miss potentially valuable lead compounds. Here are some common reasons for a lack of inhibition and how to address them:

  • Inhibitor Instability or Degradation: The small molecule inhibitor may not be stable under the assay conditions (e.g., pH, temperature, buffer components).

    • Troubleshooting:

      • Ensure proper storage of the inhibitor stock solution, typically at -80°C in an appropriate solvent like DMSO.[4]

      • Prepare fresh dilutions of the inhibitor for each experiment.

      • Check for any known instabilities of your compound class under the assay conditions.

  • Poor Solubility: If the inhibitor is not fully dissolved in the assay buffer, its effective concentration will be lower than intended.

    • Troubleshooting:

      • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity.[5]

      • Test the solubility of your compound in the assay buffer at the highest concentration used.

  • Incorrect Assay Conditions: The assay may not be running under optimal conditions for detecting inhibition.

    • Troubleshooting:

      • Enzyme Concentration: Ensure you are using a concentration of calpain that gives a linear reaction rate over the course of the assay.

      • Substrate Concentration: If the substrate concentration is too high, it can overcome competitive inhibition, making your inhibitor appear less potent.

      • Incubation Times: Pre-incubating the enzyme with the inhibitor before adding the substrate can be crucial for some inhibitors to bind effectively.[5]

3. How can I be sure my inhibitor is specific for calpain?

Many small molecule inhibitors, especially those targeting the active site, can inhibit other proteases, particularly other cysteine proteases like cathepsins or the proteasome.[6][7] Lack of specificity can lead to off-target effects in a cellular context.

  • Troubleshooting and Validation:

    • Counterscreening: Test your inhibitor against a panel of other relevant proteases (e.g., cathepsins B and L, proteasome) using similar assay formats.[6]

    • Use of Specific Controls: Run your assay in parallel with well-characterized, specific calpain inhibitors (e.g., Calpain Inhibitor I, ALLN) and broad-spectrum protease inhibitors.[4][8]

    • Orthogonal Assays: Confirm your hits using a different assay format that is not based on fluorescence, such as a luminescence-based assay or a Western blot to detect the cleavage of a specific calpain substrate like α-spectrin.[1][5]

Experimental Protocols & Data

Table 1: Typical Components and Conditions for a Fluorometric Calpain Activity Assay
ComponentExample Concentration/ValuePurpose
Calpain Enzyme Varies (determine empirically)The enzyme being assayed.
Fluorogenic Substrate e.g., 10-50 µM Ac-LLY-AFCCleaved by calpain to produce a fluorescent signal.[9][10]
Assay Buffer e.g., 50 mM HEPES, pH 7.4Maintains optimal pH for enzyme activity.
Reducing Agent e.g., 10 mM DTTMaintains the active site cysteine in a reduced state.[5]
Calcium Chloride (CaCl₂) e.g., 5-10 mMRequired for calpain activation.[5]
Inhibitor Varies (test a range of concentrations)The small molecule being tested.
Solvent (e.g., DMSO) <1% final concentrationTo solubilize the inhibitor.[5]
Excitation/Emission e.g., 400 nm / 505 nm for AFCWavelengths for detecting the fluorescent product.[9][10]
Temperature 37°CIncubation temperature for the reaction.[9][10]
Protocol: In Vitro Fluorometric Calpain Activity Assay

This protocol describes a general method to measure the inhibitory effect of a small molecule on purified calpain enzymes.

Materials:

  • Purified µ-calpain or m-calpain

  • Small molecule inhibitor stock solution (e.g., 10 mM in DMSO)

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)[5][9]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)[5]

  • Calcium Chloride (CaCl₂) solution (e.g., 100 mM)[5]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of your small molecule inhibitor in Assay Buffer. Also, prepare a vehicle control containing the same final concentration of DMSO as the inhibitor dilutions.[5]

    • Dilute the purified calpain enzyme to the desired working concentration in ice-cold Assay Buffer immediately before use.

    • Prepare the fluorogenic substrate solution in Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well black microplate, add your serially diluted inhibitor or vehicle control.

    • Add the diluted calpain enzyme solution to each well.

    • Include a "no enzyme" control well containing only the substrate and buffer to measure background fluorescence.

    • Include a "positive control" well with a known calpain inhibitor.[9]

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic calpain substrate and CaCl₂ to each well.

    • Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[4][9]

  • Data Analysis:

    • Determine the rate of reaction (the slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration and the vehicle control.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Visual Guides

Diagram 1: Calpain Activation and Inhibition Pathway

Calpain_Activation_Pathway cluster_0 Cellular Environment Cellular_Stress Cellular Stress / Injury Calcium_Influx ↑ Intracellular Ca²⁺ Cellular_Stress->Calcium_Influx Pro_Calpain Inactive Pro-Calpain Calcium_Influx->Pro_Calpain activates Active_Calpain Active Calpain Pro_Calpain->Active_Calpain Substrate_Cleavage Substrate Cleavage Active_Calpain->Substrate_Cleavage Small_Molecule_Inhibitor Small Molecule Inhibitor Small_Molecule_Inhibitor->Active_Calpain inhibits Downstream_Effects Downstream Effects (e.g., Apoptosis) Substrate_Cleavage->Downstream_Effects

Caption: A simplified signaling pathway of calpain activation by calcium influx and its inhibition by small molecules.

Diagram 2: Troubleshooting Workflow for Fluorescent Assay Artifacts

Troubleshooting_Workflow cluster_1 Troubleshooting Flow Start Apparent Inhibition Observed Check_Autofluorescence Test Compound Alone: Fluorescence? Start->Check_Autofluorescence Check_Quenching Post-Reaction Addition: Signal Drop? Check_Autofluorescence->Check_Quenching No Result_Autofluorescence Artifact: Autofluorescence Check_Autofluorescence->Result_Autofluorescence Yes Check_Scattering Visual Inspection: Precipitate? Check_Quenching->Check_Scattering No Result_Quenching Artifact: Quenching Check_Quenching->Result_Quenching Yes Is_PAIN Active in Other Assays? Check_Scattering->Is_PAIN No Result_Scattering Artifact: Light Scattering Check_Scattering->Result_Scattering Yes Result_PAIN Potential PAIN Is_PAIN->Result_PAIN Yes True_Hit Potential True Hit: Proceed to Counterscreening Is_PAIN->True_Hit No

Caption: A logical workflow to identify common artifacts in fluorescence-based calpain inhibitor assays.

References

Optimizing stimulation frequency for use-dependent block of Enecadin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Enecadin hydrochloride in electrophysiological studies, particularly for optimizing stimulation frequency to characterize its use-dependent block of voltage-gated sodium channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational neuroprotective agent.[1][2] Its principal mechanism of action is the blockade of voltage-gated sodium (NaV) and calcium (CaV) channels.[2][3] By inhibiting the influx of these ions, Enecadin was studied for its potential to reduce excitotoxicity following ischemic events like stroke.[2] Although its clinical development was discontinued, it remains a tool for researchers studying voltage-gated ion channels.

Q2: What is "use-dependent block" and why is it important for characterizing this compound?

Use-dependent block, also known as phasic block, is a phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation.[4][5] For a sodium channel blocker like Enecadin, this means it binds more tightly or effectively to channels that are frequently opening and inactivating, a state characteristic of rapid neuronal firing.[4] Characterizing the use-dependent properties of Enecadin is crucial for understanding its pharmacological profile and potential therapeutic window. The degree of use-dependence can be quantified by comparing the block at low and high stimulation frequencies.[6]

Q3: What is a typical range of stimulation frequencies to test for use-dependent block of a sodium channel blocker?

To establish a baseline, a low-frequency stimulation (e.g., 0.1 Hz or one pulse every 10-30 seconds) is used to measure the tonic block.[6][7] To elicit use-dependent block, a train of depolarizing pulses at higher frequencies, typically ranging from 1 Hz to 30 Hz, is applied.[6][8] The optimal frequency to demonstrate use-dependence will vary between compounds and the specific sodium channel subtype being studied.

Q4: How do I distinguish between tonic and use-dependent (phasic) block?

Tonic block is the inhibition of the channel in its resting state, measured with low-frequency stimulation.[6] Use-dependent block is the additional block that develops during high-frequency stimulation.[6] To quantify the use-dependent component, first establish a stable tonic block with a low-frequency pulse protocol. Then, apply a high-frequency pulse train. The difference between the block observed at the end of the high-frequency train and the initial tonic block represents the use-dependent effect.[6]

Troubleshooting Guide

Issue 1: I am not observing any use-dependent block with this compound.

  • Possible Cause 1: Inappropriate Stimulation Frequency. The frequency range you are testing may not be optimal for Enecadin.

    • Recommendation: Start with a broad range of frequencies. A suggested protocol is to deliver 10 ms (B15284909) pulses to -10 mV at frequencies from 1 Hz up to 30 Hz.[6] A lack of effect at very low frequencies is expected for a use-dependent blocker.[6]

  • Possible Cause 2: Incorrect Holding Potential. The holding potential influences the proportion of channels in resting, open, and inactivated states.

    • Recommendation: Use a hyperpolarized holding potential (e.g., -120 mV) to ensure the majority of channels are in the resting state before the stimulus train. This will allow for a clearer observation of the block developing as channels cycle through their states.[6]

  • Possible Cause 3: this compound Concentration is Too High. A very high concentration can cause a significant tonic block, masking the incremental use-dependent effect.

    • Recommendation: Perform a dose-response curve at a low stimulation frequency to determine the IC50 for tonic block. For use-dependent experiments, use a concentration that produces a measurable but not saturating tonic block (e.g., IC20-IC50).

Issue 2: The observed use-dependent block is highly variable between cells.

  • Possible Cause 1: Poor Voltage Clamp Quality. High or unstable series resistance is a common source of variability in patch-clamp experiments.

    • Recommendation: Monitor your series resistance throughout the experiment and discard any cells where it changes significantly. Ensure your amplifier's series resistance compensation is set appropriately (typically >80%).

  • Possible Cause 2: Cell Health and Expression Levels. The health of the cells and the density of sodium channel expression can impact the results.

    • Recommendation: Use cells with a consistent and healthy morphology. Ensure that the expression of the sodium channel of interest is robust and uniform across the cell population.

  • Possible Cause 3: Incomplete Solution Exchange. The local concentration of this compound around the cell may not be stable.

    • Recommendation: Ensure your perfusion system allows for a complete and rapid exchange of solutions in the recording chamber. Allow sufficient time for the drug to equilibrate before recording.

Experimental Protocols

Protocol 1: Determining Tonic and Use-Dependent Block of this compound

This protocol uses whole-cell patch-clamp electrophysiology to measure the effect of this compound on voltage-gated sodium channels.

Solutions:

Solution Type Components Concentration (mM)
External NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH
Internal CsF (or CsCl)140
NaCl10
EGTA1
HEPES10
Adjust pH to 7.2 with CsOH

Procedure:

  • Cell Preparation: Prepare cells expressing the sodium channel of interest for whole-cell patch-clamp recording.

  • Obtain Whole-Cell Configuration: Form a gigaseal and establish a whole-cell recording configuration.

  • Baseline Recording (Tonic Block):

    • Hold the cell at a hyperpolarized potential of -100 mV.[7]

    • Apply a depolarizing test pulse to 0 mV for 20 ms every 10 seconds (0.1 Hz) to elicit a sodium current and monitor the baseline.[7]

    • Perfuse the cell with the desired concentration of this compound and continue the low-frequency stimulation until a steady-state (tonic) block is achieved.

  • Use-Dependent Block Protocol:

    • After establishing tonic block, switch to a high-frequency stimulation protocol.

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz).[7]

    • Record the peak sodium current for each pulse in the train.

  • Data Analysis:

    • Tonic Block (%): ((I_control - I_tonic) / I_control) * 100 where I_control is the baseline current and I_tonic is the steady-state current in the presence of Enecadin at low frequency.

    • Use-Dependent Block: Normalize the peak current of each pulse in the train to the peak current of the first pulse. Compare the rate and extent of current decline during the pulse train in the control and in the presence of Enecadin. The additional block that develops during the high-frequency train compared to the tonic block is the use-dependent block.[6]

Data Presentation:

Parameter Control Enecadin (Concentration X)
Tonic Block at 0.1 Hz (%) 0Value
Use-Dependent Block at 1 Hz (%) ValueValue
Use-Dependent Block at 5 Hz (%) ValueValue
Use-Dependent Block at 10 Hz (%) ValueValue
Use-Dependent Block at 20 Hz (%) ValueValue

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cell Prepare Cells Expressing NaV Channels patch Establish Whole-Cell Patch-Clamp Configuration prep_cell->patch prep_sol Prepare External and Internal Solutions prep_sol->patch prep_drug Prepare Enecadin Hydrochloride Stock tonic Measure Tonic Block (Low Frequency: 0.1 Hz) prep_drug->tonic patch->tonic use_dep Measure Use-Dependent Block (High Frequency Train: 1-30 Hz) tonic->use_dep quant_tonic Quantify Tonic Block (%) tonic->quant_tonic quant_use_dep Quantify Use-Dependent Block (%) vs. Frequency use_dep->quant_use_dep plot Plot % Block vs. Stimulation Frequency quant_tonic->plot quant_use_dep->plot Signaling_Pathway NaV_resting NaV Channel (Resting State) NaV_open NaV Channel (Open State) NaV_resting->NaV_open Depolarization NaV_inactivated NaV Channel (Inactivated State) NaV_open->NaV_inactivated Inactivation NaV_inactivated->NaV_resting Repolarization (Recovery) Blocked_Inactivated Blocked Inactivated State NaV_inactivated->Blocked_Inactivated Enecadin Enecadin HCl Enecadin->Blocked_Inactivated

References

Technical Support Center: Enecadin Hydrochloride and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are using Enecadin hydrochloride in fluorescence-based assays. The following information will help you identify and mitigate potential interference from this compound, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my fluorescence assay?

This compound is an investigational neuroprotective agent that functions by blocking voltage-gated sodium and calcium channels.[1][2][3] Its chemical structure, a phenylpyrimidine derivative, contains aromatic and heterocyclic rings.[4] Compounds with such structures have the potential to interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence at the emission wavelength of your assay, leading to false-positive signals.[5][6][7]

  • Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorescent probe, resulting in a decrease in the detected signal and potentially causing false-negative results.[5][6] Pyrimidine (B1678525) derivatives have been shown to be involved in fluorescence quenching processes.[8][9][10]

Q2: I'm observing an unexpectedly high fluorescent signal in wells containing this compound. What could be the cause?

An unusually high signal is often indicative of compound autofluorescence .[11][12][13] This occurs when this compound absorbs the excitation light and emits its own light in the same spectral region as your fluorescent dye. To confirm this, you should run a control experiment with the compound alone in the assay buffer, without any other assay components (e.g., cells, enzymes, or fluorescent probes).[12][13]

Q3: My fluorescent signal decreases as I increase the concentration of this compound. What does this suggest?

A concentration-dependent decrease in signal strongly suggests fluorescence quenching .[9][11] this compound might be absorbing the light intended to excite your fluorophore or the light emitted by it. This is also known as the "inner filter effect."[5]

Q4: Are there specific types of fluorescent dyes that are more susceptible to interference?

Interference is highly dependent on the spectral properties of both the compound and the dye. Assays using blue or green fluorescent dyes (e.g., FITC, GFP) are generally more prone to interference from small molecules, as many organic compounds have some absorbance in this region.[6][14] Red-shifted dyes (e.g., Cy5, Alexa Fluor 647) are often less susceptible to compound autofluorescence.[6]

Troubleshooting Guide

If you suspect that this compound is interfering with your assay, follow this troubleshooting workflow:

G Troubleshooting Workflow for Suspected Interference cluster_0 Problem Identification cluster_1 Diagnosis & Mitigation cluster_2 Validation start Unexpected Assay Results (High/Low Signal) is_autofluorescence Run Autofluorescence Control (Compound + Buffer) start->is_autofluorescence autofluorescence_positive Autofluorescence Detected is_autofluorescence->autofluorescence_positive Yes is_quenching Run Quenching Control (Compound + Fluorophore) is_autofluorescence->is_quenching No mitigation Implement Mitigation Strategy: - Spectral Shift - Background Subtraction - Orthogonal Assay autofluorescence_positive->mitigation quenching_positive Quenching Detected is_quenching->quenching_positive Yes no_interference No Significant Interference is_quenching->no_interference No quenching_positive->mitigation revalidate Re-validate Assay mitigation->revalidate

Caption: A step-by-step workflow to diagnose and address potential assay interference.

Quantitative Data Summary

While specific spectral data for this compound is not publicly available, the following table summarizes the potential effects of compound interference on assay readouts.

Type of Interference Observed Effect on Signal Impact on Results
Autofluorescence Increased fluorescence intensityFalse positive
Quenching Decreased fluorescence intensityFalse negative
Light Scattering Increased signal (non-specific)False positive

Experimental Protocols

Here are detailed protocols to help you identify the nature of the interference.

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in your main experiment.

  • Dispense the dilutions into the wells of a black, clear-bottom microplate.

  • Include wells with assay buffer only as a negative control.

  • Read the plate using the same fluorescence plate reader and filter settings (excitation and emission wavelengths) as your primary assay.

  • Data Analysis: A concentration-dependent increase in fluorescence intensity compared to the buffer-only control indicates that this compound is autofluorescent under your experimental conditions.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of your probe.

Methodology:

  • Prepare a solution of your fluorescent dye/probe in the assay buffer at the concentration used in your assay.

  • Prepare a serial dilution of this compound.

  • In a microplate, add the fluorescent probe solution to wells containing the different concentrations of this compound.

  • Include control wells with the fluorescent probe and assay buffer (no compound).

  • Read the fluorescence of the plate.

  • Data Analysis: A concentration-dependent decrease in the fluorescence signal compared to the control wells indicates quenching.

Mitigation Strategies

If interference is confirmed, consider the following strategies:

  • Background Subtraction: For autofluorescence, the signal from the compound-only control can be subtracted from the signal in the experimental wells.

  • Spectral Shifting:

    • Change the Fluorophore: If possible, switch to a fluorescent dye with red-shifted excitation and emission spectra (e.g., moving from a blue/green dye to an orange/red dye) to avoid the spectral overlap with the interfering compound.[6]

    • Adjust Filter Settings: If your plate reader allows, you may be able to slightly adjust the excitation or emission wavelengths to minimize the detection of the compound's fluorescence.

  • Use an Orthogonal Assay: Confirm your findings using a different detection method that is not based on fluorescence, such as a luminescence-based assay or an absorbance-based assay.[5][13] This is a robust way to validate your hits and eliminate false positives or negatives caused by fluorescence interference.

G Mitigation Strategies for Assay Interference interference Interference Confirmed strategy1 Background Subtraction interference->strategy1 strategy2 Spectral Shifting (New Dye/Filters) interference->strategy2 strategy3 Orthogonal Assay (Non-Fluorescent) interference->strategy3 revalidate Re-validate Results strategy1->revalidate strategy2->revalidate strategy3->revalidate

Caption: Decision tree for selecting an appropriate mitigation strategy.

By systematically applying these troubleshooting steps and experimental controls, researchers can confidently assess and address potential interference from this compound in their fluorescence-based assays.

References

Ensuring selectivity of Enecadin hydrochloride for calpain isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Enecadin hydrochloride (also known as NS-7) was an investigational neuroprotective agent whose development was discontinued.[1] While some sources identify it as a calpain-1 and calpain-2 inhibitor, others describe its primary mechanism as a voltage-dependent sodium and calcium channel blocker.[1] Publicly available data quantifying its specific inhibitory activity and selectivity for various calpain isoforms is limited.

This guide provides a general framework and standardized protocols for researchers to assess the selectivity of any calpain inhibitor, using this compound as a conceptual example.

Frequently Asked Questions (FAQs)

Q1: Why is assessing the isoform selectivity of a calpain inhibitor like this compound critical?

A1: The various calpain isoforms can have different, sometimes opposing, physiological roles. For instance, calpain-1 activation can be neuroprotective, whereas calpain-2 activation may be neurodegenerative.[2][3][4] Therefore, an inhibitor's selectivity is paramount to ensure it targets the pathogenic isoform without interfering with the beneficial ones, which could otherwise lead to misleading experimental results or undesirable off-target effects.

Q2: What are the first steps to determine the selectivity profile of this compound?

A2: The initial step is to perform in vitro enzymatic assays using a panel of purified human calpain isoforms (e.g., calpain-1, calpain-2) and other relevant proteases to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency and selectivity.

Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent IC50 values can stem from several factors. Refer to the troubleshooting guide below for potential causes, such as inhibitor stability, enzyme activity variability, or issues with the assay setup. Proper storage and handling of the compound are crucial.[5]

Q4: How can I confirm that this compound is inhibiting calpain activity within a cellular context?

A4: After in vitro characterization, you should validate the inhibitor's efficacy in a cellular model. This is often done by treating cells with the inhibitor and then inducing calpain activation. The cleavage of a known calpain substrate, such as α-spectrin, can then be assessed via Western blot.[6] A reduction in the characteristic spectrin (B1175318) breakdown products would indicate successful intracellular inhibition.

Inhibitor Selectivity Profile

Table 1: Hypothetical Selectivity Profile of this compound (Note: The following values are for illustrative purposes only and do not represent actual experimental data.)

Target ProteaseIC50 (nM)Selectivity Fold (vs. Calpain-2)
Calpain-1 (μ-calpain) 50010x
Calpain-2 (m-calpain) 501x (Reference)
Cathepsin B > 10,000> 200x
Cathepsin L > 10,000> 200x
Papain > 10,000> 200x
20S Proteasome > 20,000> 400x

Experimental Protocols

Protocol 1: In Vitro Calpain Activity Assay (Fluorometric)

This protocol outlines the determination of IC50 values for this compound against different calpain isoforms using a fluorogenic substrate.[7][8]

Materials:

  • Purified, active human calpain-1 and calpain-2 enzymes

  • This compound

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)

  • Calcium Chloride (CaCl₂) solution

  • DMSO (for dissolving inhibitor)

  • Black 96-well microplate

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x final concentration serial dilutions in Assay Buffer.

  • Enzyme Preparation: Dilute purified calpain enzyme to a 2x working concentration in ice-cold Assay Buffer just before use.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the serially diluted inhibitor or vehicle control (Assay Buffer with DMSO).

    • Add 25 µL of the 2x diluted calpain enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a 4x substrate/calcium solution in Assay Buffer.

    • Initiate the reaction by adding 25 µL of the substrate/calcium solution to each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm for AFC-based substrates) every 60 seconds for 30 minutes using a fluorometric microplate reader.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the fluorescence vs. time curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Calpain Activity Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the cleavage of an endogenous calpain substrate in cultured cells.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HEK293)

  • This compound

  • Calpain-activating agent (e.g., ionomycin, thapsigargin)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against α-spectrin and its breakdown products (SBDPs)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Calpain Activation: Add a calpain-activating agent (e.g., 5 µM ionomycin) to the media and incubate for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody for α-spectrin overnight at 4°C. This antibody should detect both the full-length protein (~240 kDa) and the calpain-specific breakdown product (~145 kDa).[6]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for the 145 kDa spectrin breakdown product relative to a loading control (e.g., GAPDH or β-actin). A dose-dependent decrease in the breakdown product indicates cellular calpain inhibition.

Visualizations

G cluster_0 In Vitro Selectivity Profiling cluster_1 Cellular Efficacy Validation iv_start Prepare Serial Dilutions of Enecadin HCl iv_assay Perform Fluorometric Assay with Purified Isoforms (Calpain-1, Calpain-2, etc.) iv_start->iv_assay iv_offtarget Screen Against Other Proteases (Cathepsins, Papain, etc.) iv_start->iv_offtarget iv_data Calculate IC50 Values iv_assay->iv_data iv_offtarget->iv_data iv_select Determine Selectivity Profile iv_data->iv_select iv_select->iv_start Re-evaluate if non-selective cell_treat Pre-treat Cultured Cells with Enecadin HCl iv_select->cell_treat Proceed if selective cell_induce Induce Calpain Activation (e.g., with Ionomycin) cell_treat->cell_induce cell_lysis Lyse Cells & Quantify Protein cell_induce->cell_lysis cell_wb Western Blot for Substrate Cleavage (α-spectrin) cell_lysis->cell_wb cell_analyze Analyze Reduction of Breakdown Products cell_wb->cell_analyze

Caption: Experimental workflow for determining calpain inhibitor selectivity.

G cluster_downstream Downstream Effects ca_influx ↑ Intracellular Ca²⁺ calpain_act Calpain Activation (Calpain-1 / Calpain-2) ca_influx->calpain_act cytoskeleton Cytoskeletal Protein Cleavage (e.g., Spectrin, Talin) calpain_act->cytoskeleton cleaves signal Signaling Protein Cleavage (e.g., PTEN, STEP) calpain_act->signal cleaves apoptosis Apoptosis Factor Cleavage (e.g., Caspases, Bcl-2 family) calpain_act->apoptosis cleaves remodeling Cytoskeletal Remodeling (Cell Migration, Adhesion) cytoskeleton->remodeling pathways Alteration of Signaling Pathways (e.g., PI3K/Akt, MAPK) signal->pathways cell_death Modulation of Apoptosis apoptosis->cell_death enecadin Enecadin HCl (Calpain Inhibitor) enecadin->calpain_act inhibits

Caption: Simplified calpain signaling pathway and point of inhibition.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Inhibition Observed 1. Inhibitor Degradation: Compound is unstable in assay buffer or has degraded during storage.1a. Prepare fresh inhibitor dilutions immediately before use. 1b. Verify proper storage conditions (e.g., -20°C or -80°C, protected from light).[5] 1c. Perform a stability test of the compound in the assay buffer.
2. Inactive Enzyme: Purified calpain has lost activity due to improper storage or handling.2a. Always include a positive control (a known calpain inhibitor) in your assay. 2b. Aliquot enzyme upon receipt and avoid repeated freeze-thaw cycles. 2c. Check enzyme activity with a substrate-only control.
3. Incorrect Assay Conditions: pH, temperature, or calcium concentration is suboptimal.3a. Ensure assay buffer pH is correct (~7.4). 3b. Confirm the required calcium concentration for the specific calpain isoform being tested (μ-calpain requires lower Ca²⁺ than m-calpain).
High Background Fluorescence 1. Substrate Autohydrolysis: Fluorogenic substrate is unstable and breaking down spontaneously.1a. Run a "no-enzyme" control to measure the rate of autohydrolysis. 1b. Store substrate protected from light and prepare fresh solutions.
2. Contaminated Reagents: Buffers or water contain fluorescent contaminants.2a. Use high-purity reagents and water (e.g., Milli-Q). 2b. Test individual components for background fluorescence.
Inconsistent Results in Cellular Assay 1. Variable Calpain Activation: The stimulus (e.g., ionomycin) is not consistently activating calpain.1a. Optimize the concentration and incubation time of the activating agent. 1b. Ensure cell density is consistent across experiments, as this can affect the response.
2. Poor Inhibitor Permeability: The compound is not efficiently entering the cells.2a. Increase the pre-incubation time with the inhibitor. 2b. If results are still poor, consider using a cell line known to have good permeability or consult literature for similar compounds.
3. Inefficient Protein Extraction: Calpain substrates are not being efficiently extracted or are being degraded post-lysis.3a. Ensure the lysis buffer contains a fresh cocktail of broad-spectrum protease inhibitors. 3b. Perform all lysis and centrifugation steps on ice or at 4°C.
Non-Specific Bands in Western Blot 1. Antibody Cross-Reactivity: The primary antibody is detecting other proteins.1a. Optimize antibody concentration and blocking conditions. 1b. Run a control using lysates from cells where the target protein has been knocked down or knocked out, if available.
2. Proteolytic Degradation: The protein of interest is being degraded by other proteases during sample preparation.2a. Add calpain-specific inhibitors (in controls) and other protease inhibitors to the lysis buffer immediately before use.

References

Technical Support Center: Improving the In Vivo Therapeutic Window of Neuroprotective Ion Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Development of Enecadin hydrochloride was discontinued, and detailed preclinical data regarding its therapeutic window, toxicity, and formulation are not publicly available. This guide is intended for researchers and drug developers working with similar neuroprotective agents, particularly those that modulate voltage-gated sodium and calcium channels. The information provided is based on general principles of pharmacology and preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: What is a therapeutic window and why is it critical for neuroprotective agents like this compound?

A1: The therapeutic window is the range of drug concentrations that produces a therapeutic effect without causing significant toxicity. For neuroprotective agents intended for acute conditions like stroke, a wide therapeutic window is crucial. The drug must be potent enough to prevent neuronal death in the ischemic brain but safe enough to not cause systemic toxicity or exacerbate brain injury, which is a risk with agents that modulate fundamental ion channel functions.

Q2: What are the expected on-target and off-target toxicities for a voltage-gated sodium and calcium channel blocker?

A2: On-target toxicities arise from the drug's intended mechanism. For a blocker of voltage-gated sodium and calcium channels, these can include cardiovascular effects (e.g., arrhythmias, hypotension), central nervous system depression (e.g., sedation, ataxia), and gastrointestinal issues. Off-target toxicities result from the drug interacting with other unintended molecules. These are drug-specific and must be identified through comprehensive preclinical screening.

Q3: How can drug formulation be leveraged to improve the therapeutic window?

A3: Formulation strategies can significantly enhance a drug's therapeutic index. For neuroprotective agents, this could involve:

  • Targeted Delivery: Encapsulating the drug in nanoparticles or liposomes designed to cross the blood-brain barrier and accumulate in the ischemic penumbra. This can increase efficacy at the target site while minimizing systemic exposure and toxicity.

  • Controlled Release: Developing formulations that provide sustained release of the drug. This can maintain therapeutic concentrations over a longer period, avoiding the toxic peaks and ineffective troughs associated with conventional dosing.

Q4: What role does pharmacokinetics (PK) play in defining the therapeutic window?

A4: Pharmacokinetics (the study of drug absorption, distribution, metabolism, and excretion) is fundamental to the therapeutic window. A drug with poor bioavailability may require high doses to be effective, increasing the risk of toxicity. Rapid metabolism and clearance can make it difficult to maintain therapeutic concentrations. Understanding a compound's PK profile is essential for designing a dosing regimen that keeps the drug within its therapeutic window.

Troubleshooting Guide

Problem 1: High in vivo toxicity is observed at doses required for a neuroprotective effect.

Potential Cause Troubleshooting Action
Poor Blood-Brain Barrier (BBB) Penetration High systemic doses are needed to achieve therapeutic concentrations in the brain, leading to peripheral toxicity.
Formulation Issues The drug is not reaching the target tissue efficiently or is being released too rapidly.
Off-Target Effects The drug is interacting with unintended targets, causing toxicity.
On-Target Toxicity in Peripheral Tissues The ion channels being blocked are also critical for the function of other organs (e.g., heart, smooth muscle).

Problem 2: The compound shows excellent in vitro neuroprotection but lacks efficacy in animal models of stroke.

Potential Cause Troubleshooting Action
Inadequate BBB Penetration The drug is not reaching the brain in sufficient concentrations.
Rapid Metabolism/Clearance The drug is eliminated from the body before it can exert its effect.
Mismatch between In Vitro and In Vivo Conditions The in vitro model (e.g., oxygen-glucose deprivation) may not fully replicate the complex pathophysiology of stroke in vivo.
Timing of Administration In clinical scenarios, neuroprotective agents are often given after the ischemic event has begun. The timing in the animal model should reflect this.

Quantitative Data Summary

The following tables provide examples of the types of quantitative data researchers should generate to define the therapeutic window of a novel neuroprotective agent. The values are for illustrative purposes only.

Table 1: Example In Vivo Efficacy and Toxicity Data

ParameterDescriptionExample Value
ED₅₀ (Effective Dose, 50%) Dose required to produce a 50% reduction in infarct volume in a rodent model of stroke.5 mg/kg
TD₅₀ (Toxic Dose, 50%) Dose that causes a specific toxic effect (e.g., seizure, cardiac arrhythmia) in 50% of the animal population.50 mg/kg
LD₅₀ (Lethal Dose, 50%) Dose that is lethal to 50% of the animal population.100 mg/kg
Therapeutic Index (TI) A quantitative measure of the drug's safety margin. Calculated as TD₅₀ / ED₅₀ or LD₅₀ / ED₅₀.10 (based on TD₅₀)

Table 2: Example Pharmacokinetic Parameters

ParameterDescriptionExample Value
Tₘₐₓ Time to reach maximum plasma concentration.1 hour
Cₘₐₓ Maximum plasma concentration.500 ng/mL
t₁/₂ (Half-life) Time required for the plasma concentration to decrease by half.4 hours
AUC (Area Under the Curve) Total drug exposure over time.2000 ng·h/mL
Brain/Plasma Ratio Ratio of drug concentration in the brain to that in the plasma at a specific time point.0.8

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Dose (MTD)

  • Animal Model: Use healthy adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dose Escalation: Administer single doses of the compound to small groups of animals in an escalating manner. Start with a low dose (e.g., 1 mg/kg) and increase it in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

  • Monitoring: Observe the animals closely for at least 7 days for any signs of toxicity, including changes in weight, behavior, and clinical signs (e.g., lethargy, ataxia, seizures).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

  • Histopathology: At the end of the observation period, perform a necropsy and histopathological examination of major organs to identify any tissue damage.

Protocol 2: Efficacy Assessment in a Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

  • Animal Model: Use adult rodents. The MCAO model is a common and clinically relevant model of ischemic stroke.

  • Surgical Procedure: Induce a focal cerebral ischemia by temporarily occluding the middle cerebral artery, typically for 60-90 minutes, followed by reperfusion.

  • Drug Administration: Administer the test compound at various doses (below the MTD) at a clinically relevant time point (e.g., at the time of reperfusion or shortly after). Include a vehicle control group.

  • Behavioral Assessment: Perform neurological scoring and behavioral tests (e.g., rotarod, cylinder test) at 24, 48, and 72 hours post-MCAO to assess functional recovery.

  • Infarct Volume Measurement: At a predetermined endpoint (e.g., 72 hours), euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct, and quantify the infarct volume.

  • Data Analysis: Compare the infarct volumes and behavioral scores between the treated and vehicle control groups to determine the effective dose range.

Visualizations

Excitotoxicity_Pathway cluster_PreSynaptic Presynaptic Neuron cluster_PostSynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Na_Influx ↑ Intracellular Na⁺ AMPA_R->Na_Influx VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca_Influx VGSC Voltage-Gated Na⁺ Channel VGSC->Na_Influx CellDeath Neuronal Cell Death (Excitotoxicity) Ca_Influx->CellDeath activates downstream caspases, calpains Depolarization Depolarization Na_Influx->Depolarization Depolarization->NMDA_R removes Mg²⁺ block Depolarization->VGCC activates Depolarization->VGSC activates Enecadin This compound (or similar blocker) Enecadin->VGCC blocks Enecadin->VGSC blocks Ischemia Ischemia/ Glutamate Release Ischemia->Glutamate

Caption: Mechanism of excitotoxicity and the targets of Enecadin-like channel blockers.

Therapeutic_Window_Workflow Start Start: Compound with in vitro activity MTD Determine Maximum Tolerated Dose (MTD) in healthy animals Start->MTD PK Pharmacokinetic (PK) Studies: Dose-ranging, BBB penetration MTD->PK Efficacy Efficacy Studies: Dose-response in disease model (e.g., MCAO) MTD->Efficacy Window Define Preliminary Therapeutic Window (ED₅₀ vs TD₅₀) PK->Window Efficacy->Window Tox Single & Repeat-Dose Toxicity Studies Tox->Window Optimize Formulation Optimization/ Dosing Regimen Refinement Window->Optimize Narrow Window Final Definitive Preclinical Safety & Efficacy Studies Window->Final Acceptable Window Optimize->MTD re-evaluate

Caption: Experimental workflow for establishing a therapeutic window in vivo.

Troubleshooting_Tree Start In Vivo Experiment Fails: High Toxicity or Low Efficacy CheckPK Was the drug present at the target site (brain) at the right concentration and time? Start->CheckPK YesPK Yes CheckPK->YesPK Yes NoPK No CheckPK->NoPK No CheckTarget Is target engagement confirmed in vivo? YesPK->CheckTarget Formulation Improve formulation to enhance BBB penetration and/or modify release profile. NoPK->Formulation YesTarget Yes CheckTarget->YesTarget Yes NoTarget No CheckTarget->NoTarget No HighTox Toxicity may be on-target. Consider dose reduction or targeted delivery. YesTarget->HighTox WrongHypothesis Hypothesis may be incorrect. Re-evaluate mechanism of action. NoTarget->WrongHypothesis

Caption: Troubleshooting decision tree for in vivo experiments.

Validation & Comparative

A Comparative Analysis of the Neuroprotective Mechanisms of Enecadin Hydrochloride and Riluzole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective mechanisms of two promising compounds, Enecadin hydrochloride and Riluzole (B1680632). By presenting key experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to facilitate a deeper understanding of their distinct and overlapping modes of action in mitigating neuronal damage.

At a Glance: Key Neuroprotective Mechanisms

This compound and Riluzole exert their neuroprotective effects through multiple pathways, primarily targeting mechanisms of excitotoxicity and ion channel dysregulation. While both molecules show promise in preclinical models of neuronal injury, their molecular targets and the balance of their effects differ significantly. Riluzole is an approved treatment for amyotrophic lateral sclerosis (ALS), largely attributed to its modulation of glutamate (B1630785) signaling. This compound, an investigational compound, demonstrates a profile centered on the direct blockade of key ion channels and inhibition of downstream damaging enzymes.

Quantitative Comparison of Molecular Targets

The following tables summarize the available quantitative data for this compound and Riluzole, providing a direct comparison of their potency at various molecular targets implicated in neurodegeneration.

Table 1: Inhibition of Voltage-Gated Ion Channels

CompoundTargetAssay TypeKey ParameterValue
This compound (NS-7) Voltage-Gated Sodium Channels (VGSCs)Veratridine-induced 22Na+ influxIC5011.4 µM[1]
Voltage-Gated Calcium Channels (VGCCs)Veratridine-induced 45Ca2+ influxIC5020.0 µM[1]
Riluzole Voltage-Gated Sodium Channels (VGSCs)Whole-cell Patch ClampKi0.2 µM
Voltage-Gated Sodium Channels (VGSCs)Whole-cell Patch ClampIC502.3 µM - 51 µM

Table 2: Modulation of Glutamatergic Neurotransmission

CompoundTargetAssay TypeKey ParameterValue
Riluzole NMDA ReceptorElectrophysiology (Xenopus oocytes)IC5018 µM
Kainate ReceptorElectrophysiology (Xenopus oocytes)IC50167 µM
Glutamate UptakeAstrocyte CultureEnhancement42% increase at 10 µM glutamate

Table 3: Other Neuroprotective Targets

CompoundTargetPutative Mechanism
This compound Calpain 1 and 2Inhibition of downstream proteolytic damage
Sigma-1 ReceptorAgonism, promoting neuronal survival pathways
Riluzole Protein Kinase C (PKC)Direct inhibition

Quantitative inhibitory constants (IC50 or Ki) for this compound's effects on calpains and its binding affinity for the sigma-1 receptor are not specified in the available literature.

Delving into the Mechanisms: A Detailed Comparison

This compound: A Multi-Channel Blocker and Enzyme Inhibitor

This compound's neuroprotective strategy appears to be a direct assault on several key mediators of ischemic and excitotoxic cell death. Its primary mechanisms include:

  • Blockade of Voltage-Gated Sodium and Calcium Channels: By inhibiting the excessive influx of Na+ and Ca2+ ions that occurs during pathological conditions like ischemia, this compound helps to prevent the initial triggers of the excitotoxic cascade, such as uncontrolled neurotransmitter release and the activation of intracellular degradation pathways.[1]

  • Inhibition of Calpains: Calpains are calcium-activated neutral proteases that, when over-activated, contribute significantly to neuronal damage by degrading cytoskeletal proteins and other essential cellular components. Enecadin's ability to inhibit calpains 1 and 2 provides a crucial downstream blockade of the apoptotic and necrotic pathways.

  • Sigma-1 Receptor Agonism: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a vital role in maintaining cellular homeostasis and promoting cell survival. Agonism at this receptor can modulate calcium signaling, reduce oxidative stress, and activate pro-survival signaling cascades.

Enecadin_Mechanism cluster_0 Neuronal Insult (e.g., Ischemia) cluster_1 This compound Targets cluster_2 Cellular Effects Insult Ischemia / Excitotoxicity VGSC VGSCs VGCC VGCCs Enecadin Enecadin HCl Enecadin->VGSC Blocks Enecadin->VGCC Blocks Calpain Calpain Enecadin->Calpain Inhibits Sigma1R Sigma-1 R Enecadin->Sigma1R Activates Na_Influx ↓ Na+ Influx VGSC->Na_Influx Ca_Influx ↓ Ca2+ Influx VGCC->Ca_Influx Proteolysis ↓ Proteolytic Damage Calpain->Proteolysis Survival_Pathways ↑ Pro-survival Signaling Sigma1R->Survival_Pathways Neuroprotection Neuroprotection Na_Influx->Neuroprotection Ca_Influx->Calpain Activates Ca_Influx->Neuroprotection Proteolysis->Neuroprotection Survival_Pathways->Neuroprotection

Caption: this compound's multi-target neuroprotective pathway.

Riluzole: A Modulator of Glutamatergic Excitotoxicity

Riluzole's neuroprotective effects are intricately linked to its ability to dampen excitotoxic signaling, a key pathological feature in neurodegenerative diseases like ALS. Its established mechanisms include:

  • Inhibition of Glutamate Release: Riluzole is thought to stabilize the inactivated state of voltage-gated sodium channels on presynaptic terminals. This action reduces neuronal excitability and subsequently decreases the release of glutamate into the synaptic cleft.

  • Blockade of Postsynaptic Glutamate Receptors: Riluzole acts as a non-competitive antagonist at both NMDA and kainate receptors, directly preventing the excessive influx of calcium that is a hallmark of excitotoxicity.

  • Enhancement of Glutamate Uptake: Studies have shown that riluzole can increase the reuptake of glutamate by astrocytes, further clearing excess glutamate from the synapse and reducing neuronal stimulation.

  • Inhibition of Protein Kinase C (PKC): A novel mechanism identified for riluzole is the direct inhibition of PKC, an enzyme implicated in oxidative stress and neuronal injury.

Riluzole_Mechanism cluster_0 Glutamatergic Synapse cluster_1 Riluzole Actions cluster_2 Molecular Targets & Effects Presynaptic Presynaptic Terminal Glu_Release ↓ Glutamate Release Postsynaptic Postsynaptic Neuron Riluzole Riluzole VGSC_pre VGSCs Riluzole->VGSC_pre Inhibits Glu_Receptors NMDA/Kainate R Riluzole->Glu_Receptors Blocks Glu_Uptake ↑ Glutamate Uptake (Astrocyte) Riluzole->Glu_Uptake Enhances PKC PKC Riluzole->PKC Inhibits VGSC_pre->Glu_Release Glu_Release->Glu_Receptors Activates Neuroprotection Neuroprotection Glu_Release->Neuroprotection Ca_Influx_post ↓ Ca2+ Influx Glu_Receptors->Ca_Influx_post Ca_Influx_post->Neuroprotection Glu_Uptake->Neuroprotection Oxidative_Stress ↓ Oxidative Stress PKC->Oxidative_Stress Oxidative_Stress->Neuroprotection

Caption: Riluzole's mechanisms targeting glutamate excitotoxicity.

Experimental Protocols

A comprehensive understanding of the data presented requires an appreciation of the experimental methodologies used to generate it. Below are summaries of key protocols.

Whole-Cell Patch Clamp for Ion Channel Analysis

This electrophysiological technique is crucial for studying the effects of compounds on voltage-gated ion channels.

Patch_Clamp_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Data Analysis A1 Isolate Neurons or Transfected Cells A3 Position Pipette on Cell Membrane A1->A3 A2 Prepare Recording Pipette (filled with internal solution) A2->A3 B1 Form Gigaseal A3->B1 B2 Rupture Membrane (Whole-Cell Mode) B1->B2 B3 Apply Voltage Clamp Protocol (e.g., depolarizing steps) B2->B3 B4 Record Baseline Ion Currents B3->B4 B5 Apply Test Compound (Enecadin or Riluzole) B4->B5 B6 Record Ion Currents in Presence of Compound B5->B6 C1 Measure Current Amplitude & Kinetics B6->C1 C2 Construct Dose-Response Curve C1->C2 C3 Calculate IC50 or Ki C2->C3

References

A Comparative Guide to the Antibacterial Mechanisms of Enecadin Hydrochloride and Daptomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial mechanisms of enecadin (B1609360) hydrochloride and the established antibiotic, daptomycin (B549167). While daptomycin's mode of action is well-documented, information on the antibacterial properties of enecadin hydrochloride is emerging, primarily from studies on the naturally derived compound malabaricone B (NS-7), which is structurally identical. This comparison aims to objectively present the available experimental data to inform further research and drug development.

At a Glance: Key Mechanistic Differences

FeatureThis compound (as Malabaricone B / NS-7)Daptomycin
Primary Target Bacterial Cell MembraneBacterial Cell Membrane
Key Mechanism Damages membrane integrity, leading to leakage of intracellular components such as ATP.[1][2][3][4]Calcium-dependent binding to the cell membrane, oligomerization, and formation of ion channels, leading to membrane depolarization and potassium ion efflux.[5][6][7][8]
Effect on Macromolecular Synthesis Not explicitly detailed in available research.Inhibition of DNA, RNA, and protein synthesis as a secondary effect of membrane depolarization.[6]
Bactericidal Activity Rapid, concentration-dependent bactericidal activity.[1][2][3]Rapid, concentration-dependent bactericidal activity.[6][9][10]
Spectrum of Activity Primarily Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus and Enterococcus species.[1] Inactive against Gram-negative bacteria unless an outer membrane permeabilizer is used.[1]Exclusively Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[11][12][13]

Quantitative Comparison of Antibacterial Activity

The following tables summarize the available quantitative data on the antibacterial efficacy of this compound (from studies on malabaricone B/NS-7) and daptomycin.

Table 1: Minimum Inhibitory Concentrations (MICs)
OrganismThis compound (Malabaricone B / NS-7) MIC (µg/mL)Daptomycin MIC (µg/mL)
Staphylococcus aureus (including MRSA and VRSA)0.5 - 2[1][14]0.12 - 1[11][12]
Enterococcus species (including VRE)1 - 2[1]≤0.015 - 4[11][12]
Gram-Negative Bacteria (e.g., A. baumannii, E. coli)>128 (inactive)Not applicable (inactive)
Gram-Negative Bacteria with PMBN*8 - 32[15]Not applicable

*Polymyxin B nonapeptide (PMBN) is an outer membrane permeabilizer.

Table 2: Time-Kill Kinetics
DrugOrganismConcentrationTime to >3-log10 Reduction (Bactericidal Effect)
This compound (Malabaricone B / NS-7) S. aureus ATCC 29213Various MICs< 15 minutes[1]
Daptomycin S. aureus~8x MIC (5 µg/mL)~30 minutes[7]
S. aureus (luminescent)50 mg/kg (in vivo)~5 hours for ~3-log10 reduction in luminescence[10]

Detailed Experimental Protocols

This compound (Malabaricone B / NS-7)

Detailed experimental protocols for the antibacterial assessment of this compound are primarily derived from a study on malabaricone B.[1][2][3]

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

  • Principle: To determine the lowest concentration of an agent that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a stock solution of malabaricone B (NS-7) in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.

2. Time-Kill Kinetics Assay:

  • Principle: To assess the rate and extent of bactericidal activity of an antimicrobial agent over time.

  • Methodology:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.

    • Add malabaricone B (NS-7) at various multiples of its MIC.

    • Incubate the cultures at 37°C with shaking.

    • At specified time intervals (e.g., 0, 15, 30, 60 minutes, and up to 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar (B569324) plates to determine the viable bacterial count (CFU/mL).

    • Plot log10 CFU/mL against time to visualize the killing kinetics.

3. Membrane Integrity Assay (ATP Leakage):

  • Principle: Damage to the bacterial cell membrane results in the leakage of intracellular components like ATP.

  • Methodology:

    • Prepare a bacterial suspension and treat it with malabaricone B (NS-7) at its MIC.

    • At various time points, centrifuge the samples to pellet the bacteria.

    • Measure the ATP concentration in the supernatant using a commercial ATP bioluminescence assay kit.

    • An increase in extracellular ATP compared to an untreated control indicates membrane damage.

Daptomycin

The experimental protocols for daptomycin are well-established and standardized.

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

  • Principle: As described for this compound.

  • Methodology: The protocol is similar to the one described above, with the critical addition of supplementing the Mueller-Hinton broth with calcium to a final concentration of 50 mg/L, as daptomycin's activity is calcium-dependent.[6]

2. Time-Kill Kinetics Assay:

  • Principle: As described for this compound.

  • Methodology: The protocol is analogous to the one for enecadin, ensuring the use of calcium-supplemented broth.[6]

3. Membrane Depolarization Assay:

  • Principle: To measure the change in bacterial membrane potential upon exposure to daptomycin using a potential-sensitive fluorescent dye.

  • Methodology:

    • Grow bacteria to the mid-logarithmic phase and resuspend in a suitable buffer containing calcium.

    • Stain the bacterial suspension with a membrane potential-sensitive dye (e.g., DiSC3(5)).

    • Measure the baseline fluorescence using a fluorometer.

    • Add daptomycin to the suspension and continuously monitor the fluorescence.

    • Membrane depolarization leads to an increase in fluorescence. A protonophore like CCCP can be used as a positive control for complete depolarization.[5][7]

Visualizing the Mechanisms of Action

This compound (Malabaricone B / NS-7) Antibacterial Mechanism

This compound (Malabaricone B / NS-7) Antibacterial Mechanism Enecadin This compound (Malabaricone B / NS-7) BacterialMembrane Bacterial Cell Membrane Enecadin->BacterialMembrane Interaction MembraneDamage Membrane Integrity Damage BacterialMembrane->MembraneDamage Causes ATPLeakage Leakage of Intracellular Components (e.g., ATP) MembraneDamage->ATPLeakage Results in CellDeath Bacterial Cell Death ATPLeakage->CellDeath Leads to

Caption: Proposed antibacterial mechanism of this compound (Malabaricone B / NS-7).

Daptomycin Antibacterial Mechanism

Daptomycin Antibacterial Mechanism Daptomycin Daptomycin BacterialMembrane Bacterial Cell Membrane (Phosphatidylglycerol-rich) Daptomycin->BacterialMembrane Binds in presence of Calcium Ca²⁺ Ions Calcium->Daptomycin Oligomerization Oligomerization & Pore/Channel Formation BacterialMembrane->Oligomerization Leads to Depolarization Membrane Depolarization (K⁺ Efflux) Oligomerization->Depolarization Causes Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Results in CellDeath Bacterial Cell Death Inhibition->CellDeath Leads to

Caption: Stepwise antibacterial mechanism of Daptomycin.

Experimental Workflow Diagrams

Broth Microdilution MIC Assay Workflow

Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Prepare Drug Stock Solution SerialDilution Perform Serial Dilutions of Drug in 96-well Plate Stock->SerialDilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Visually Inspect for Growth & Determine MIC Incubate->ReadMIC

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Daptomycin is a well-characterized antibiotic with a unique calcium-dependent mechanism of action that targets the bacterial cell membrane of Gram-positive pathogens. This compound, based on recent findings for the identical natural product malabaricone B (NS-7), also appears to target the bacterial membrane, leading to rapid bactericidal activity against a similar spectrum of Gram-positive bacteria.

However, the antibacterial properties of this compound are significantly less explored. Its development was discontinued (B1498344) as a neuroprotective agent, and the current understanding of its antibacterial mechanism is based on limited, albeit promising, recent research. Further studies are required to fully elucidate its mechanism, spectrum of activity, and potential for therapeutic use, especially in an era of growing antimicrobial resistance. This guide highlights the need for continued investigation into compounds like this compound that may offer novel approaches to combatting bacterial infections.

References

Comparative Analysis of Enecadin Hydrochloride and Other Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain. Consequently, molecules that modulate the activity of these channels are of significant therapeutic interest. This guide provides a comparative analysis of Enecadin hydrochloride, an investigational neuroprotective agent, with other well-established sodium channel blockers: lidocaine, a local anesthetic and Class Ib antiarrhythmic; carbamazepine (B1668303), an anticonvulsant; and flecainide (B1672765), a Class Ic antiarrhythmic agent.

Due to the discontinued (B1498344) development of this compound, publicly available preclinical data on its specific sodium channel subtype potencies are limited. This guide, therefore, presents a qualitative description of Enecadin's known mechanism alongside a quantitative comparison of the other selected sodium channel blockers, based on published experimental data.

Mechanism of Action: An Overview

Sodium channel blockers exert their effects by physically occluding the transmembrane pore of the channel, thereby preventing the influx of sodium ions that is necessary for membrane depolarization. The affinity of a blocker for the sodium channel can be state-dependent, meaning it may bind with higher affinity to the resting, open, or inactivated states of the channel. This state-dependence is a key determinant of the drug's therapeutic action and side-effect profile.

This compound (NS-7)

This compound was developed as a neuroprotective agent for the treatment of cerebral infarction (stroke).[1] Its mechanism of action involves the blockade of both voltage-gated sodium and calcium channels.[1] By inhibiting the excessive ion influx that occurs during ischemic events, Enecadin was shown to preserve neuronal integrity in preclinical models of stroke.[1][2] The drug progressed to Phase II clinical trials for acute ischemic stroke, but its development was ultimately discontinued.[1] Specific details regarding its potency and selectivity for different sodium channel subtypes (e.g., Nav1.1-1.9) are not extensively documented in publicly available literature.

Other Sodium Channel Blockers

In contrast, other sodium channel blockers have been extensively characterized. They are broadly classified based on their interaction with the sodium channel and their effect on the action potential duration.

  • Lidocaine (Class Ib): Lidocaine is a local anesthetic and antiarrhythmic agent that exhibits a rapid on-off block of the sodium channel.[3] It has a higher affinity for the open and inactivated states of the channel, making it particularly effective in tissues that are frequently depolarizing, such as ischemic myocardium.[3]

  • Carbamazepine: Carbamazepine is a widely used anticonvulsant for the treatment of epilepsy and neuropathic pain. It stabilizes the inactivated state of sodium channels, thereby reducing the repetitive firing of neurons.[4][5]

  • Flecainide (Class Ic): Flecainide is a potent antiarrhythmic agent with slow kinetics of binding to and dissociation from the sodium channel.[6][7] It shows a high affinity for the open state of the channel and can lead to significant conduction slowing.[6][8]

Quantitative Comparison of Sodium Channel Blockers

The following tables summarize the half-maximal inhibitory concentrations (IC50) of lidocaine, carbamazepine, and flecainide for various voltage-gated sodium channel subtypes. This data is derived from whole-cell patch-clamp electrophysiology studies, a standard method for characterizing ion channel modulators.

DrugChannel SubtypeIC50 (µM)Experimental Conditions
Lidocaine Nav1.5 (adult)20Holding potential: -80 mV[3]
Nav1.5 (neonatal)17Holding potential: -80 mV[3]
Carbamazepine Nav1.2~30-760 (two-site binding)-[9]
Native (murine osteoblasts)50-[4]
Flecainide Nav1.5345 (resting state)Brief depolarization from negative holding potential[7]
Nav1.57.4 (use-dependent)Increased stimulation frequency[7]
Nav1.538.14 (for Kv1.5)-[10]

Note: IC50 values can vary depending on the experimental conditions, such as holding potential, stimulation frequency, and cell type used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action of sodium channel blockers and a typical experimental workflow for their characterization using patch-clamp electrophysiology.

SodiumChannelBlockade cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Membrane Na_channel Voltage-Gated Sodium Channel Na_ion_out Na+ Na_ion_in Na+ Na_ion_in->Na_channel Influx Blocker Sodium Channel Blocker Blocker->Na_channel Binding & Blockade

Caption: Mechanism of voltage-gated sodium channel blockade.

PatchClampWorkflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Analysis CellCulture Cell Culture (e.g., HEK293 expressing Nav subtype) WholeCell Establish Whole-Cell Patch-Clamp Configuration CellCulture->WholeCell SolutionPrep Preparation of Intracellular & Extracellular Solutions SolutionPrep->WholeCell VoltageProtocol Apply Voltage Protocols (to elicit Na+ currents) WholeCell->VoltageProtocol DataAcquisition Record Baseline Sodium Currents VoltageProtocol->DataAcquisition DrugApplication Bath Application of Sodium Channel Blocker DataAcquisition->DrugApplication RecordBlock Record Currents in Presence of Drug (at various concentrations) DrugApplication->RecordBlock DataAnalysis Data Analysis (IC50 determination) RecordBlock->DataAnalysis

Caption: Experimental workflow for characterizing sodium channel blockers.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel pharmacology. It allows for the precise control of the cell membrane potential and the direct measurement of ion currents.

Objective: To determine the inhibitory concentration (IC50) of a compound on a specific voltage-gated sodium channel subtype.

Materials:

  • Cell Line: A stable cell line expressing the human sodium channel subtype of interest (e.g., HEK293 cells transfected with SCN5A for Nav1.5).

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency on glass coverslips.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Giga-seal Formation: Approach a single cell with a patch pipette filled with the intracellular solution and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Data Acquisition: Record the peak inward sodium current at each voltage step.

  • Drug Application:

    • Establish a stable baseline recording of sodium currents.

    • Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.

  • Data Analysis:

    • Measure the peak sodium current in the presence of each drug concentration.

    • Normalize the current inhibition to the baseline current.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

Conclusion

This compound represents an early effort to develop a neuroprotective agent by targeting voltage-gated ion channels. While its development was halted, the principle of sodium channel modulation remains a valid therapeutic strategy for a range of disorders. The comparative data for established sodium channel blockers like lidocaine, carbamazepine, and flecainide highlight the diversity in their potency, selectivity, and state-dependence, which underpins their distinct clinical applications. Future drug discovery efforts in this area continue to focus on achieving greater subtype selectivity to maximize therapeutic efficacy while minimizing off-target effects.

References

A Comparative Guide to Neuroprotective Strategies: Enecadin Hydrochloride and Calpain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective agent Enecadin hydrochloride and other established calpain inhibitors. While some databases list this compound as a calpain inhibitor, substantial scientific literature and experimental data to validate this as its primary mechanism of action are lacking.[1] This guide, therefore, focuses on its well-documented mechanism as a channel blocker and compares its neuroprotective strategy with that of well-characterized calpain inhibitors.

This compound: A Neuroprotective Agent

This compound (also known as NS-7) was developed as a neuroprotective agent for conditions such as cerebral infarction (stroke).[2] Its clinical development was discontinued (B1498344) after Phase II trials.[2][3]

Primary Mechanism of Action: Ion Channel Blockade

The primary neuroprotective effect of this compound is attributed to its ability to block voltage-gated sodium and calcium channels.[2][4] In ischemic conditions, excessive glutamate (B1630785) release leads to the overactivation of glutamate receptors, causing a massive influx of sodium and calcium ions into neurons. This ionic imbalance triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and ultimately, neuronal cell death.[5] By blocking these channels, this compound aims to mitigate this pathological ion influx, thereby preserving neuronal integrity.[2]

Signaling Pathway of this compound in Neuroprotection

The neuroprotective mechanism of this compound can be visualized as an intervention at the early stages of the ischemic cascade.

Enecadin_Neuroprotection cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Ischemia Cerebral Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R VGCC Voltage-Gated Ca²⁺ Channels NMDA_R->VGCC Depolarization VGSC Voltage-Gated Na⁺ Channels NMDA_R->VGSC Depolarization Ca_Influx ↑ Intracellular Ca²⁺ VGCC->Ca_Influx Na_Influx ↑ Intracellular Na⁺ VGSC->Na_Influx Cell_Death Neuronal Cell Death Ca_Influx->Cell_Death Activates proteases, mitochondrial dysfunction Na_Influx->Cell_Death Cellular swelling, energy depletion Enecadin Enecadin HCl Enecadin->VGCC Blocks Enecadin->VGSC Blocks

Figure 1. Neuroprotective mechanism of this compound.

Calpain Inhibitors: Targeting a Key Mediator of Neuronal Injury

Calpains are a family of calcium-dependent cysteine proteases.[6] Under pathological conditions of elevated intracellular calcium, calpains become over-activated and cleave a wide range of cellular proteins, contributing to cytoskeletal breakdown, synaptic dysfunction, and apoptosis.[7][8] Calpain inhibitors, therefore, offer a more downstream therapeutic target in the ischemic cascade compared to this compound.

Mechanism of Action: Direct Enzyme Inhibition

Calpain inhibitors directly bind to the active site of calpains, preventing them from cleaving their substrates. This inhibition helps to preserve the integrity of crucial neuronal proteins and signaling pathways, thereby promoting cell survival. There are two major ubiquitous calpain isoforms, calpain-1 and calpain-2, which may have different roles in neurodegeneration, with calpain-2 being a key mediator of neuronal death.[6][9]

Signaling Pathway of Calpain Inhibitors in Neuroprotection

The neuroprotective effects of calpain inhibitors are achieved by preventing the degradation of key cellular components.

Calpain_Inhibitor_Neuroprotection cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Ca_Influx ↑ Intracellular Ca²⁺ Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Substrate_Cleavage Cleavage of - Cytoskeletal proteins - Signaling proteins - Pro-apoptotic factors Calpain_Activation->Substrate_Cleavage Cell_Death Neuronal Cell Death Substrate_Cleavage->Cell_Death Calpain_Inhibitors Calpain Inhibitors (e.g., Calpeptin, MDL28170) Calpain_Inhibitors->Calpain_Activation Inhibits

Figure 2. Neuroprotective mechanism of calpain inhibitors.

Comparative Efficacy of Calpain Inhibitors

While a direct quantitative comparison with this compound is not possible due to the lack of data on its calpain inhibitory activity, we can compare the efficacy of well-established calpain inhibitors.

InhibitorTarget(s)IC50 / ID50 / KiOrganism/Cell TypeReference
Calpeptin Calpain-1ID50: 52 nMPorcine erythrocytes[10]
Calpain-2ID50: 34 nMPorcine kidney[10][11]
Calpain-1ID50: 40 nMHuman platelets[10][11][12]
MDL28170 CalpainIC50: 11 nMNot specified
CalpainKi: 10 nMNot specified
Cathepsin BKi: 25 nMNot specified
PD 151746 µ-CalpainKi: 0.26 µMNot specified[10]
m-Calpain~20-fold selective over m-calpain[10]

Experimental Protocols for Assessing Calpain Activity

The efficacy of calpain inhibitors is typically determined using in vitro enzymatic assays. A common method is a fluorometric activity assay.

General Protocol for Fluorometric Calpain Activity Assay

This protocol provides a general workflow for measuring calpain activity in cell lysates. Specific details may vary based on the kit manufacturer.

Calpain_Assay_Workflow cluster_0 Sample Preparation cluster_1 Assay Reaction start Treat cells with desired compound pellet Pellet cells by centrifugation start->pellet lyse Resuspend in Extraction Buffer pellet->lyse incubate Incubate on ice lyse->incubate centrifuge Centrifuge and collect supernatant (lysate) incubate->centrifuge protein_assay Determine protein concentration centrifuge->protein_assay prepare_rxn Prepare reaction mix: - Cell lysate - Reaction Buffer - Calpain Substrate protein_assay->prepare_rxn Add equal amounts of protein incubate_rxn Incubate at 37°C prepare_rxn->incubate_rxn read_fluorescence Read fluorescence (Ex/Em ~400/505 nm) incubate_rxn->read_fluorescence analyze Analyze data read_fluorescence->analyze

Figure 3. General workflow for a fluorometric calpain activity assay.

Key Steps and Considerations:

  • Cell Lysis: Use a lysis buffer that effectively extracts cytosolic proteins without activating calpains prematurely.[13]

  • Substrate: A common fluorogenic substrate is Ac-LLY-AFC, which becomes fluorescent upon cleavage by calpain.[13]

  • Controls: Include a positive control (active calpain) and a negative control (untreated cell lysate or lysate with a known calpain inhibitor) to validate the assay.[14]

  • Data Analysis: Calpain activity is determined by comparing the fluorescence intensity of treated samples to that of the controls.[13]

Conclusion

This compound and calpain inhibitors represent two distinct strategies for neuroprotection. This compound acts upstream by blocking the initial ion influx that triggers the ischemic cascade. In contrast, calpain inhibitors target a more downstream mediator of neuronal injury, the over-activation of calpain proteases.

While the calpain inhibitory activity of this compound remains to be substantiated by robust experimental data, the comparison of its well-established mechanism with that of dedicated calpain inhibitors provides valuable insights for researchers in the field of neuroprotective drug development. The choice of therapeutic strategy, whether targeting ion channels or specific enzymatic pathways, will depend on the specific pathological context and the desired therapeutic window. Further research is warranted to definitively characterize the full mechanistic profile of this compound.

References

Comparative Analysis of Enecadin Hydrochloride's Antibacterial Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antibacterial efficacy of Enecadin hydrochloride against Methicillin-resistant Staphylococcus aureus (MRSA), benchmarked against established antibiotics.

This guide provides a detailed comparison of the antibacterial performance of this compound, a novel compound, against the standard-of-care antibiotics vancomycin, linezolid, and daptomycin (B549167) for the treatment of MRSA infections. The data presented is based on in vitro studies, offering a quantitative assessment of its potential as a therapeutic agent.

Note on Compound Identity: Published research on the antibacterial properties of a compound designated Malabaricone B (NS-7) has shown potent activity against MRSA. While this compound is primarily documented as a neuroprotective agent, some pharmacological databases suggest a link or identity between this compound and Malabaricone B (NS-7). This guide proceeds under the assumption of this identity to fulfill the comparative analysis based on available antibacterial data.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The following table summarizes the MIC values of this compound (reported as NS-7) and comparator antibiotics against various MRSA strains. Lower MIC values are indicative of higher antibacterial activity.

CompoundMRSA Strain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound (NS-7) Clinical Isolates (MRSA, VRSA)1 - 2--
S. aureus ATCC 292130.5--
Vancomycin Clinical Isolates0.5 - 212
MRSA 335911--
Linezolid Clinical Isolates1 - 422
MRSA 335912--
Daptomycin Clinical Isolates0.125 - 10.38 - 0.50.75 - 1

Mechanism of Action

This compound (as Malabaricone B/NS-7) exhibits a distinct mechanism of action compared to traditional anti-MRSA agents.

  • This compound (NS-7): Current research indicates that its primary antibacterial mechanism involves the disruption of the bacterial cell membrane's integrity. This leads to the leakage of essential intracellular components, ultimately causing bacterial cell death.

  • Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.

  • Linezolid: As an oxazolidinone, it inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.

  • Daptomycin: This cyclic lipopeptide disrupts the bacterial cell membrane function in a calcium-dependent manner.

cluster_Enecadin This compound (NS-7) cluster_Vancomycin Vancomycin cluster_Linezolid Linezolid cluster_Daptomycin Daptomycin Enecadin This compound (NS-7) Membrane Bacterial Cell Membrane Disruption Enecadin->Membrane Leakage Leakage of Intracellular Contents Membrane->Leakage Death_E Cell Death Leakage->Death_E Vancomycin Vancomycin CellWall Inhibition of Peptidoglycan Synthesis Vancomycin->CellWall Death_V Cell Death CellWall->Death_V Linezolid Linezolid ProteinSynth Inhibition of Protein Synthesis Linezolid->ProteinSynth Death_L Cell Death ProteinSynth->Death_L Daptomycin Daptomycin Membrane_D Bacterial Cell Membrane Disruption Daptomycin->Membrane_D Death_D Cell Death Membrane_D->Death_D

Figure 1. Comparative

A Head-to-Head Comparison of Malabaricone B (NS-7) and Vancomycin: A Novel Antibacterial Candidate Versus a Last-Resort Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a detailed, data-driven comparison of Malabaricone B (NS-7), a promising naturally derived compound, and vancomycin (B549263), a glycopeptide antibiotic widely regarded as a last line of defense against serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).

Executive Summary

Malabaricone B (NS-7) demonstrates potent and rapid bactericidal activity against a range of Gram-positive bacteria, including vancomycin-resistant strains. Its mechanism of action, which involves the disruption of bacterial membrane integrity, differs from vancomycin's inhibition of cell wall synthesis. In vitro and in vivo data suggest that NS-7 has comparable or, in some instances, superior efficacy to vancomycin, particularly in its speed of bacterial killing. This guide will delve into the experimental data supporting these observations.

Data Presentation

Table 1: In Vitro Susceptibility of Staphylococcus aureus Strains
StrainMalabaricone B (NS-7) MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus ATCC 29213 (MSSA)0.5[1]1.0[2]
Methicillin-Resistant S. aureus (MRSA)1-2[1][3]1-2[4]
Vancomycin-Intermediate S. aureus (VISA)1-2[1][3]4-8[4][5]
Vancomycin-Resistant S. aureus (VRSA)1-2[1][3]≥16[4][5]
Table 2: Comparative Efficacy and Cytotoxicity
ParameterMalabaricone B (NS-7)Vancomycin
Mechanism of Action Damages bacterial membrane integrity, leading to ATP leakage[1][6]Inhibits peptidoglycan synthesis by binding to D-Ala-D-Ala precursors[7][8][9]
Time-Kill Kinetics Rapid, concentration-dependent bactericidal activity; complete eradication of S. aureus within 15 minutes at 5x MIC[1][10]Slower bactericidal activity[1]
In Vivo Efficacy (Murine Thigh Model) Significant reduction in bacterial load[1][6]Effective in reducing bacterial load[11][12][13]
Cytotoxicity Low cytotoxicity to mammalian cells at effective concentrations[14]Cytotoxicity observed at higher concentrations, particularly with continuous exposure[15][16][17][18]

Mechanism of Action

Malabaricone B (NS-7) exerts its antibacterial effect by targeting the bacterial cell membrane. This interaction leads to a loss of membrane integrity and subsequent leakage of essential intracellular components, such as ATP, ultimately resulting in rapid cell death.[1][6]

Vancomycin , a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall.[19] It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps necessary for cell wall cross-linking.[7][8][9][20] This weakens the cell wall, making the bacterium susceptible to osmotic lysis.

cluster_0 Malabaricone B (NS-7) Signaling Pathway cluster_1 Vancomycin Signaling Pathway NS7 Malabaricone B (NS-7) Membrane Bacterial Cell Membrane NS7->Membrane Disruption Membrane Disruption Membrane->Disruption Leakage ATP Leakage Disruption->Leakage Death Cell Death Leakage->Death Vanco Vancomycin DAla D-Ala-D-Ala Precursor Vanco->DAla Binding Binding Vanco->Binding Inhibition Inhibition of Transglycosylation & Transpeptidation Binding->Inhibition CellWall Weakened Cell Wall Inhibition->CellWall Lysis Cell Lysis CellWall->Lysis

Figure 1: Comparative signaling pathways of Malabaricone B (NS-7) and Vancomycin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of both compounds was determined using the broth microdilution method.

A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Determine the MIC as the lowest concentration with no visible bacterial growth. C->D

Figure 2: Workflow for MIC determination by broth microdilution.

Protocol Details:

  • Two-fold serial dilutions of Malabaricone B (NS-7) and vancomycin were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Each well was inoculated with the bacterial suspension.

  • Plates were incubated at 37°C for 18-24 hours.

  • The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Time-Kill Assay

Time-kill kinetic studies were performed to assess the bactericidal activity of the compounds over time.

Protocol Details:

  • Bacterial cultures were grown to the early logarithmic phase and diluted in CAMHB to a starting inoculum of approximately 10^6 CFU/mL.

  • Malabaricone B (NS-7) or vancomycin was added at concentrations corresponding to multiples of their MIC (e.g., 1x, 2x, 5x MIC).

  • Cultures were incubated at 37°C with shaking.

  • Aliquots were removed at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours), serially diluted in saline, and plated on tryptic soy agar.

  • Plates were incubated for 24 hours, and CFU/mL were determined. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Murine Thigh Infection Model

The in vivo efficacy was evaluated in a neutropenic murine thigh infection model.

A Induce neutropenia in mice (e.g., with cyclophosphamide). B Inject a standardized bacterial suspension (e.g., S. aureus) into the thigh muscle. A->B C Administer the test compound (Malabaricone B or Vancomycin) at various doses and time points post-infection. B->C D Euthanize mice at a predetermined time (e.g., 24 hours post-treatment). C->D E Excise, homogenize the thigh tissue, and determine the bacterial load (CFU/g of tissue). D->E

Figure 3: Experimental workflow for the murine thigh infection model.

Protocol Details:

  • Female BALB/c mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • A bacterial suspension of S. aureus was injected into the thigh muscle.

  • Two hours post-infection, mice were treated with subcutaneous or intravenous injections of Malabaricone B (NS-7), vancomycin, or a vehicle control.

  • At 24 hours post-treatment, mice were euthanized, and the thigh muscles were excised, homogenized, and plated for CFU enumeration to determine the reduction in bacterial load.

Conclusion

Malabaricone B (NS-7) emerges as a compelling antibacterial candidate with a distinct mechanism of action and potent, rapid bactericidal activity against a broad spectrum of clinically relevant Gram-positive pathogens, including those resistant to vancomycin.[1][3] Its efficacy in preclinical models, coupled with a favorable preliminary safety profile, warrants further investigation and development as a potential new weapon in the fight against antimicrobial resistance. While vancomycin remains a cornerstone of therapy for severe MRSA infections, the rapid killing kinetics and efficacy against resistant strains position Malabaricone B (NS-7) as a significant prospect for future antibacterial drug development.

References

Comparative Analysis of Enecadin Hydrochloride and Beta-Lactam Combinations: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing scientific literature reveals a notable absence of published experimental data on the synergistic or additive effects of Enecadin hydrochloride when combined with beta-lactam antibiotics. This compound, an investigational drug, has been primarily studied for its neuroprotective properties, specifically for its potential application following cerebral infarction.[1][2][3] Its mechanism of action involves the blockage of voltage-gated sodium and calcium channels, which is central to its neuroprotective effects against excitotoxicity during ischemic events.[1]

Given the lack of direct comparative data, this guide serves as a foundational resource for researchers and drug development professionals. It outlines the established principles of antibiotic synergy, the mechanisms of action of beta-lactam antibiotics, and the standardized experimental protocols required to investigate the potential for synergistic or additive effects between a compound like this compound and beta-lactams.

Understanding Synergy and Additivity

In antimicrobial therapy, the combination of two or more drugs can result in one of three outcomes:

  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

The primary objective of studying these interactions is to enhance therapeutic efficacy, broaden the spectrum of activity, and prevent the emergence of drug-resistant bacterial strains.

Mechanism of Action: Beta-Lactam Antibiotics

Beta-lactam antibiotics are a cornerstone of antibacterial therapy and exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[4][5] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][5][6] The disruption of the cell wall integrity leads to cell lysis and bacterial death.[4][6]

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell Beta_Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Intact Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Lysis Cell Lysis Peptidoglycan_Synthesis->Lysis Inhibition leads to

Caption: Mechanism of action of beta-lactam antibiotics.

Experimental Protocols for Synergy Testing

To assess the interaction between this compound and beta-lactams, standardized in vitro methods are employed. The following are detailed protocols for two of the most common assays.

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.

Objective: To determine the minimum inhibitory concentration (MIC) of each agent alone and in combination.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Stock solutions of this compound and a selected beta-lactam antibiotic.

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Create serial twofold dilutions of the beta-lactam antibiotic horizontally across the plate.

  • Create serial twofold dilutions of this compound vertically down the plate.

  • The result is a matrix of wells containing various concentrations of both agents.

  • Inoculate each well with 100 µL of the prepared bacterial suspension.

  • Include control wells for each drug alone, as well as positive (no drug) and negative (no bacteria) growth controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

Data Analysis: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing over time.

Objective: To assess the bactericidal activity of the drug combination over a 24-hour period.

Procedure:

  • Prepare tubes of CAMHB containing the drugs at specific concentrations (e.g., MIC, 0.5x MIC). This includes tubes with each drug alone, the combination, and a drug-free growth control.

  • Inoculate the tubes with a standardized bacterial inoculum to achieve a starting concentration of ~5 x 10⁵ CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar (B569324) plates to determine the viable bacterial count (CFU/mL).

  • Incubate the plates for 18-24 hours and count the colonies.

Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Synergy_Testing_Workflow Start Hypothesis: Compound X + Antibiotic Y may have synergistic effects MIC_Determination Determine MIC of each agent individually Start->MIC_Determination Checkerboard Checkerboard Assay MIC_Determination->Checkerboard Calculate_FIC Calculate FIC Index Checkerboard->Calculate_FIC Interpret_FIC Interpret Results: Synergy, Additive, or Antagonism Calculate_FIC->Interpret_FIC Time_Kill Time-Kill Assay (for confirmation) Interpret_FIC->Time_Kill Synergy or Additive Effect Conclusion Conclusion on Interaction Interpret_FIC->Conclusion Antagonism or Indifference Analyze_Kill_Curves Analyze Killing Kinetics Time_Kill->Analyze_Kill_Curves Analyze_Kill_Curves->Conclusion

Caption: General experimental workflow for assessing antibiotic synergy.

Hypothetical Data Presentation

While no data exists for this compound, the following tables illustrate how results from the described assays would be presented.

Table 1: Hypothetical MICs and FIC Indices from Checkerboard Assay Against a hypothetical bacterial strain.

Drug/CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Enecadin HCl>648--
Beta-Lactam X162--
Combination --0.25 Synergy

Table 2: Hypothetical Results from Time-Kill Assay Log₁₀ CFU/mL reduction at 24 hours compared to the initial inoculum.

TreatmentLog₁₀ CFU/mL Reduction at 24h
Growth Control-2.5 (Growth)
Enecadin HCl (8 µg/mL)0.5
Beta-Lactam X (2 µg/mL)1.5
Combination 4.0

Conclusion

There is currently no scientific basis to support a claim of synergistic or additive effects between this compound and beta-lactam antibiotics. The established role of this compound is as a neuroprotective agent with a mechanism of action unrelated to known antimicrobial pathways. However, the potential for novel drug combinations to combat bacterial infections remains a critical area of research. The experimental protocols and analytical frameworks detailed in this guide provide a robust methodology for any future investigations into the antimicrobial interactions of this compound or other novel compounds with established antibiotics like beta-lactams. Such studies are essential to uncover new therapeutic strategies in the ongoing fight against antimicrobial resistance.

References

Navigating Resistance: A Comparative Analysis of Malabaricone B's Synergistic Action with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent investigations into novel antibacterial agents have highlighted the potential of Malabaricone B, a naturally derived phenylacylphenol, in combating multidrug-resistant (MDR) bacteria. This guide provides a comparative analysis of Malabaricone B, also referred to as NS-7 in some literature, and its interactions with other antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance supported by experimental data.

It is critical to distinguish this antibacterial agent from the neuroprotective compound Enecadin hydrochloride, which was also developed under the designation NS-7 and investigated for stroke.[1][2] Current scientific literature does not support antibacterial activity for the neuroprotective this compound.[3] The focus of this guide is therefore on the antibacterial properties of Malabaricone B.

Efficacy Against Multidrug-Resistant Strains

Malabaricone B has demonstrated significant efficacy against a panel of clinically relevant MDR Gram-positive bacteria. Its activity is particularly noteworthy against strains resistant to conventional antibiotics.

Bacterial StrainAntibiotic Resistance ProfileMalabaricone B MIC (µg/mL)
Staphylococcus aureus (MRSA)Methicillin-Resistant1-2
Staphylococcus aureus (VRSA)Vancomycin-Resistant1-2
Enterococcus sp. (VRE)Vancomycin-Resistant1-2

Data sourced from studies on Malabaricone B (NS-7).[4]

Cross-Resistance Profile and Synergistic Activity

A key finding is the apparent lack of cross-resistance with existing antibiotics, which is attributed to its unique mechanism of action. Malabaricone B exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[5] This membrane-centric mechanism is less susceptible to common resistance pathways that affect many other antibiotic classes.[6][7]

Furthermore, Malabaricone B exhibits synergistic activity when combined with certain conventional antibiotics, enhancing their efficacy against resistant strains.

Antibiotic CombinationTarget OrganismFractional Inhibitory Concentration (FIC) IndexSynergy Outcome
Malabaricone B + GentamicinS. aureus≤ 0.5Synergistic
Malabaricone B + DaptomycinS. aureus≤ 0.5Synergistic

Data from checkerboard assays with Malabaricone B (NS-7).[4]

Experimental Methodologies

The data presented in this guide are based on established experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial efficacy of Malabaricone B was quantified using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis cluster_result Result prep_stock Prepare Stock Solution of Malabaricone B serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate inspect Visually Inspect for Turbidity incubate->inspect determine_mic Determine MIC: Lowest Concentration with No Visible Growth inspect->determine_mic

Workflow for determining antibiotic synergy using the checkerboard assay.

Mechanism of Action and Implications for Resistance

The primary mechanism of Malabaricone B is the disruption of bacterial membrane integrity, leading to the leakage of intracellular components and cell death. [5]This mode of action is fundamentally different from many antibiotic classes that target specific intracellular processes like protein or cell wall synthesis.

Signaling Pathway of Malabaricone B's Antibacterial Action

MoA_Pathway MalabariconeB Malabaricone B BacterialMembrane Bacterial Cell Membrane MalabariconeB->BacterialMembrane interacts with MembraneDisruption Membrane Integrity Disruption BacterialMembrane->MembraneDisruption leads to Leakage Leakage of Intracellular Components (e.g., ATP) MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Mechanism of antibacterial action of Malabaricone B.

This direct action on the bacterial membrane suggests a lower propensity for the development of resistance compared to antibiotics with more specific molecular targets. [6]Bacteria would need to fundamentally alter their membrane composition to develop resistance, a process that is often more complex and carries a higher fitness cost than mutations in a single target enzyme. [9] In conclusion, Malabaricone B presents a promising avenue for the development of new antibacterial therapies, particularly in the context of MDR infections. Its unique mechanism of action and synergistic potential with existing antibiotics warrant further investigation and development.

References

The Multi-Pronged Attack: Rationale for Combining Enecadin Hydrochloride with Other Neuroprotective Agents in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the complex battle against neuronal damage following ischemic stroke, a single therapeutic agent may not be sufficient to counteract the multifaceted pathological cascade. This guide explores the scientific rationale for combining Enecadin hydrochloride, a voltage-gated sodium and calcium channel blocker, with other neuroprotective agents that target distinct, yet complementary, pathways of ischemic injury. By presenting preclinical data from analogous combination therapies, this document provides a compelling case for a multi-targeted approach to neuroprotection in stroke.

The Ischemic Cascade: A Multi-Pathway Assault on the Brain

An ischemic stroke triggers a devastating cascade of events including excitotoxicity, oxidative stress, and inflammation, all of which contribute to neuronal death in the affected brain tissue. This compound primarily addresses excitotoxicity by blocking the excessive influx of sodium and calcium ions into neurons, a key initial step in the ischemic injury process. However, downstream pathways involving free radical production and inflammatory responses also play a crucial role in exacerbating brain damage. This highlights the potential for enhanced neuroprotection through the combination of agents that can simultaneously inhibit these parallel and sequential destructive processes.

This compound: A Gatekeeper Against Excitotoxicity

This compound is an investigational neuroprotective agent that functions by blocking voltage-gated sodium and calcium channels.[1] This action is critical in the hyperacute phase of stroke, as it mitigates the excitotoxic cascade triggered by excessive glutamate (B1630785) release. By preventing the massive influx of ions, this compound helps to maintain neuronal integrity and reduce the initial wave of cell death.

The Power of Combination: Targeting Multiple Pathways

The therapeutic ceiling of a single agent can be raised by combining it with others that have different mechanisms of action. This "cocktail" approach aims to create a synergistic or additive effect, providing more comprehensive neuroprotection than any single agent alone. The following sections explore the rationale and supporting preclinical data for combining a channel blocker like this compound with agents that target inflammation and oxidative stress.

Targeting Inflammation: The Case for Combination with Minocycline (B592863)

Inflammation is a significant contributor to secondary brain injury after stroke. Minocycline, a tetracycline (B611298) antibiotic, has demonstrated potent anti-inflammatory effects in preclinical stroke models, primarily by inhibiting microglial activation. Combining a sodium channel blocker with an anti-inflammatory agent like minocycline offers a two-pronged attack against both the initial excitotoxic insult and the subsequent inflammatory damage.

Supporting Preclinical Data:

Preclinical studies have shown that combining a sodium channel blocker with minocycline can lead to improved outcomes in rodent models of ischemic stroke.

Combination Therapy (Analogous to Enecadin + Minocycline)Animal ModelInfarct Volume Reduction (%)Neurological Score ImprovementReference
Sodium Channel Blocker + MinocyclineRat (MCAO)Significant decrease vs. controlImproved behavioral performance[1]
Minocycline (various doses and timings)Rat (tMCAO)34-56%Improved neurological score[2]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

A commonly used preclinical model to simulate ischemic stroke is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rats.[3]

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Anesthesia: Anesthesia is induced and maintained using isoflurane.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament is introduced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.

  • Drug Administration: The neuroprotective agents (e.g., a sodium channel blocker and minocycline) are administered intravenously at specific time points post-occlusion.

  • Outcome Measures:

    • Infarct Volume: Assessed 24 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining. The unstained area represents the infarct.

    • Neurological Score: Evaluated using a standardized scale (e.g., Bederson score or modified Neurological Severity Score) to assess motor and sensory deficits.[4][5]

Targeting Oxidative Stress: The Rationale for Combining with an Antioxidant like Edaravone (B1671096)

The reperfusion of ischemic tissue, while necessary, can trigger a burst of reactive oxygen species (ROS), leading to significant oxidative stress and further neuronal damage. Edaravone is a free radical scavenger that has been approved for the treatment of acute ischemic stroke in some countries.[6][7] Combining a calcium channel blocker with an antioxidant like edaravone could protect neurons from both the initial excitotoxic injury and the subsequent reperfusion-induced oxidative damage.

Supporting Preclinical Data:

Preclinical studies combining calcium channel blockers with antioxidants have shown promise in animal models of stroke.

Combination Therapy (Analogous to Enecadin + Edaravone)Animal ModelInfarct Volume Reduction (%)Neurological Score ImprovementReference
Edaravone + Borneol (another antioxidant)Rat (tMCAO)74.3% (synergistic effect)Improved sensorimotor and cognitive function[8]
Calcium Channel Blockers (various)Animal ModelsConsistent reduction in infarct volumeImproved neurobehavioral outcomes[9]

Experimental Protocol: Neurological and Functional Assessment

Following the MCAO procedure, a battery of behavioral tests is used to assess the neurological and functional deficits, and the potential therapeutic effects of the combination therapy.[10]

  • Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, and reflex functions.[5]

  • Bederson Score: A grading scale to assess the severity of neurological deficits based on postural and circling behavior.[4]

  • Adhesive Removal Test: Measures sensory neglect by timing how long it takes for the animal to remove an adhesive tape from its paw.

  • Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.

Visualizing the Rationale: Pathways and Workflows

To better illustrate the rationale behind this combination strategy, the following diagrams were created using the DOT language.

Ischemic_Cascade cluster_Excitotoxicity Excitotoxicity cluster_Oxidative_Stress Oxidative Stress cluster_Inflammation Inflammation Ischemia Ischemic Insult Glutamate ↑ Glutamate Release Ischemia->Glutamate NMDA_AMPA NMDA/AMPA Receptor Activation Glutamate->NMDA_AMPA Ion_Influx ↑ Na+ & Ca2+ Influx NMDA_AMPA->Ion_Influx ROS ↑ Reactive Oxygen Species (ROS) Ion_Influx->ROS Neuronal_Death Neuronal Death Ion_Influx->Neuronal_Death Enecadin This compound Enecadin->Ion_Influx Blocks Microglia Microglial Activation ROS->Microglia ROS->Neuronal_Death Antioxidant Antioxidant (e.g., Edaravone) Antioxidant->ROS Scavenges Cytokines ↑ Pro-inflammatory Cytokines Microglia->Cytokines Cytokines->Neuronal_Death AntiInflammatory Anti-inflammatory (e.g., Minocycline) AntiInflammatory->Microglia Inhibits

Ischemic Cascade and Therapeutic Targets

Experimental_Workflow cluster_Preclinical_Model Preclinical Stroke Model cluster_Treatment Combination Therapy cluster_Assessment Outcome Assessment MCAO Induce Ischemic Stroke (e.g., MCAO in Rats) Randomization Randomize Animals into Treatment Groups MCAO->Randomization Enecadin_Admin Administer Enecadin Hydrochloride Analog Randomization->Enecadin_Admin Other_Agent_Admin Administer Second Neuroprotective Agent Randomization->Other_Agent_Admin Neuro_Score Neurological Scoring (24h, 48h, etc.) Enecadin_Admin->Neuro_Score Other_Agent_Admin->Neuro_Score Infarct_Volume Measure Infarct Volume (e.g., TTC Staining) Neuro_Score->Infarct_Volume Biochemical Biochemical Analysis (Markers of Inflammation/Oxidative Stress) Infarct_Volume->Biochemical

Preclinical Combination Therapy Workflow

Logical_Relationship Enecadin This compound (Targets Excitotoxicity) Combination Combination Therapy Enecadin->Combination Other_Agents Other Neuroprotective Agents (Target Inflammation, Oxidative Stress) Other_Agents->Combination Synergy Synergistic/Additive Neuroprotection Combination->Synergy Improved_Outcome Improved Functional Outcome in Stroke Synergy->Improved_Outcome

Rationale for Combination Therapy

Conclusion

The pathophysiology of ischemic stroke is a complex interplay of multiple detrimental pathways. While this compound shows promise in targeting the initial excitotoxic phase, a more comprehensive neuroprotective strategy would likely involve a multi-targeted approach. The preclinical evidence for combining agents that block ion channels with those that have anti-inflammatory and antioxidant properties provides a strong rationale for exploring the combination of this compound with other neuroprotective agents. Such combination therapies hold the potential to improve functional outcomes for stroke patients by more effectively counteracting the multifaceted nature of ischemic brain injury. Further preclinical studies specifically investigating these combinations are warranted to translate this promising strategy from the bench to the bedside.

References

A Comparative Guide to Bacterial Membrane Potential Disruptors: Malabaricone B, Polymyxin B, and Daptomycin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Enecadin Hydrochloride: Initial interest in this compound's effect on bacterial membrane potential stemmed from a misunderstanding. Enecadin, also known as NS-7, is an investigational neuroprotective agent with no published evidence of antibacterial activity or effects on bacterial membranes. The confusion arose from another compound, Malabaricone B, also being referred to as NS-7 in some literature. This guide will focus on Malabaricone B and other well-documented bacterial membrane potential disruptors.

This guide provides a comparative analysis of three compounds known to exert their antibacterial effects by targeting the bacterial cell membrane: the natural product Malabaricone B, the polypeptide antibiotic Polymyxin B, and the lipopeptide antibiotic Daptomycin (B549167). We present a summary of their effects on bacterial membrane potential, detailed experimental protocols for assessing these effects, and visual representations of their mechanisms of action and experimental workflows.

Data Presentation: Comparative Efficacy

The following table summarizes the effects of Malabaricone B, Polymyxin B, and Daptomycin on bacterial membrane potential. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundTarget Organism(s)Concentration(s) TestedMethod of Action & Quantitative Effects on Membrane PotentialMinimum Inhibitory Concentration (MIC)
Malabaricone B Staphylococcus aureus (including MRSA)MIC (0.5 - 2 µg/mL)Damages membrane integrity, leading to the release of extracellular ATP.[1][2] Specific percentage of depolarization is not extensively quantified in the literature.0.5 - 2 µg/mL against various S. aureus strains.[2]
Polymyxin B Escherichia coli2 - >32 µg/mLBinds to lipopolysaccharide (LPS) in the outer membrane, disrupting it. At lower concentrations (2-20 µg/mL), it increases outer membrane permeability without significant cytoplasmic membrane depolarization. At higher concentrations (>32 µg/mL), it causes depolarization of the cytoplasmic membrane.[3]MICs for E. coli can vary, with some susceptible strains having MICs ≤2 µg/mL.
Daptomycin Staphylococcus aureus5 µg/mL (~8x MIC)In a calcium-dependent manner, inserts into the cytoplasmic membrane, leading to ion leakage and rapid membrane depolarization. Causes a >90% reduction in membrane potential within 30 minutes.[2][4]MIC90 for S. aureus is typically around 0.5 - 1 µg/mL.[5][6]

Experimental Protocols

Assessment of Bacterial Membrane Depolarization using DiSC₃(5)

This protocol describes the use of the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential. In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization leads to the release of the dye into the medium, resulting in an increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • 5 mM HEPES buffer with 20 mM glucose (for S. aureus) or 5 mM glucose (for E. coli), pH 7.4

  • DiSC₃(5) stock solution (e.g., 400 µM in ethanol)

  • Test compound (Malabaricone B, Polymyxin B, Daptomycin) at desired concentrations

  • Valinomycin (B1682140) (as a positive control for depolarization)

  • Fluorometer with stirring capabilities and temperature control (Excitation: ~622 nm, Emission: ~670 nm)

  • Cuvettes

Procedure:

  • Grow bacteria to a mid-logarithmic phase (OD₆₀₀ of 0.5 to 0.6).

  • Pellet the cells by centrifugation (e.g., 3000 rpm for 10 minutes).

  • Wash the cell pellet with the appropriate HEPES buffer.

  • Resuspend the cells in the same buffer to an OD₆₀₀ of 0.05.

  • Add DiSC₃(5) to the cell suspension to a final concentration of 0.8-1 µM.

  • Incubate the suspension with shaking at room temperature for approximately 30-60 minutes to allow for dye uptake and fluorescence quenching.

  • Transfer 2 mL of the cell suspension to a cuvette and place it in the fluorometer.

  • Record the baseline fluorescence for 100-200 seconds.

  • Add the test compound at the desired concentration and continue to record the fluorescence until a plateau is reached.

  • For a positive control, add valinomycin to a separate sample to induce complete depolarization and record the fluorescence change.

Assessment of Membrane Permeabilization using Propidium (B1200493) Iodide (PI)

This assay uses the fluorescent dye propidium iodide to assess membrane integrity. PI is a DNA-intercalating agent that is excluded by cells with intact membranes. When the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide stock solution (e.g., 1 mg/mL in water)

  • Test compound

  • Fluorometer or flow cytometer (Excitation: ~535 nm, Emission: ~617 nm)

  • 96-well black microtiter plates (for fluorometer) or appropriate tubes (for flow cytometer)

Procedure:

  • Grow bacteria to a mid-logarithmic phase.

  • Wash and resuspend the cells in PBS to a desired density (e.g., 10⁸ CFU/mL).

  • Add the test compound at various concentrations to the cell suspension.

  • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Add propidium iodide to a final concentration of 5 µg/mL.

  • Incubate in the dark at room temperature for 5-15 minutes.

  • Measure the fluorescence using a fluorometer or analyze the cell population using a flow cytometer. An increase in red fluorescence indicates an increase in the number of cells with compromised membranes.

Visualizations

experimental_workflow cluster_prep Bacterial Culture Preparation cluster_assay Membrane Potential Assay (DiSC3(5)) b1 Overnight Culture b2 Subculture to Mid-Log Phase b1->b2 b3 Harvest & Wash Cells b2->b3 b4 Resuspend in Assay Buffer b3->b4 a1 Add DiSC3(5) Dye b4->a1 a2 Incubate for Dye Uptake (Fluorescence Quenching) a1->a2 a3 Measure Baseline Fluorescence a2->a3 a4 Add Test Compound a3->a4 a5 Record Fluorescence Change (Depolarization = De-quenching) a4->a5

Experimental workflow for assessing bacterial membrane potential using DiSC₃(5).

mechanism_comparison cluster_polymyxin Polymyxin B Mechanism (Gram-Negative) cluster_daptomycin Daptomycin Mechanism (Gram-Positive) cluster_malabaricone Malabaricone B Mechanism (Gram-Positive) p1 Polymyxin B (Cationic) p2 Electrostatic Interaction with LPS p1->p2 p3 Displacement of Ca2+ and Mg2+ p2->p3 p4 Outer Membrane Disruption p3->p4 p5 Inner Membrane Interaction & Depolarization (at high concentrations) p4->p5 d1 Daptomycin + Ca2+ d2 Binding to Phosphatidylglycerol (PG) in Membrane d1->d2 d3 Oligomerization d2->d3 d4 Pore Formation & Ion Leakage (K+) d3->d4 d5 Rapid Membrane Depolarization d4->d5 m1 Malabaricone B m2 Membrane Interaction m1->m2 m3 Membrane Integrity Damage m2->m3 m4 ATP Leakage m3->m4

Comparative mechanisms of action on bacterial membranes.

References

Benchmarking Enecadin Hydrochloride Against Novel Antibacterial Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the continuous exploration and evaluation of new antibacterial agents. This guide provides a comparative framework for benchmarking the performance of Enecadin hydrochloride against a selection of recently developed antibacterial compounds. While this compound has been primarily investigated for its neuroprotective properties, its potential as an antimicrobial agent is an area of emerging interest. However, a significant gap exists in the publicly available data regarding its antibacterial efficacy. This document, therefore, serves as a template, outlining the requisite experimental data and methodologies for a comprehensive comparative analysis. The included data for this compound is hypothetical and serves to illustrate the benchmarking process.

Introduction to Compared Agents

This compound: A phenylpyrimidine derivative, this compound has been primarily studied as a neuroprotective agent, with proposed mechanisms involving the inhibition of calpain 1 and 2 and the blockade of sodium voltage-gated channel alpha subunits. Its structural characteristics suggest potential interactions with bacterial targets, warranting investigation into its antibacterial properties.

Novel Antibacterial Compounds: The field of antibacterial research has yielded several innovative compounds with diverse mechanisms of action. For this comparative guide, we will consider the following representative novel agents:

  • Cannabidiols (CBDs): These compounds have demonstrated broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). Their proposed mechanism involves targeting the bacterial cell membrane.

  • Oxadiazoles: This class of compounds has shown bactericidal activity against Clostridioides difficile. Their specific molecular targets are under active investigation.

  • Lolamicin: A novel compound that selectively targets Gram-negative bacteria by inhibiting the LolCDE complex, which is crucial for lipoprotein transport to the outer membrane. This specificity offers the advantage of preserving the host microbiome.

  • Delafloxacin: An anionic fluoroquinolone with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including MRSA.[1] It functions by inhibiting DNA gyrase and topoisomerase IV.[1]

Comparative Performance Data

A direct comparison of antibacterial efficacy relies on standardized in vitro tests. The following tables summarize the hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a panel of clinically relevant bacteria, alongside reported data for the novel comparator compounds.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compound (Hypothetical)CannabidiolOxadiazoleLolamicinDelafloxacin
Staphylococcus aureus (ATCC 29213)82>64>640.015
Staphylococcus aureus (MRSA, ATCC 43300)164>64>640.06
Streptococcus pneumoniae (ATCC 49619)4132>640.008
Escherichia coli (ATCC 25922)648>640.50.12
Pseudomonas aeruginosa (ATCC 27853)>12816>6414
Klebsiella pneumoniae (ATCC 700603)1288>640.250.25
Clostridioides difficile (ATCC 9689)32>644>640.25

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial StrainThis compound (Hypothetical)CannabidiolOxadiazoleLolamicinDelafloxacin
Staphylococcus aureus (ATCC 29213)164>64>640.03
Staphylococcus aureus (MRSA, ATCC 43300)328>64>640.12
Streptococcus pneumoniae (ATCC 49619)8264>640.015
Escherichia coli (ATCC 25922)12816>6410.25
Pseudomonas aeruginosa (ATCC 27853)>12832>6428
Klebsiella pneumoniae (ATCC 700603)>12816>640.50.5
Clostridioides difficile (ATCC 9689)64>648>640.5

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and comparability of antibacterial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: An MIC assay is performed as described above.

  • Subculturing: Following incubation, a small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is plated onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Methodologies and Pathways

Graphical representations of experimental workflows and molecular pathways can aid in understanding the complex processes involved in antibacterial drug evaluation.

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination Inoculum_Prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) Serial_Dilution Serial Dilution of Test Compounds Inoculum_Prep->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Incubation_MIC Incubate (18-24h, 37°C) Inoculation->Incubation_MIC Read_MIC Determine MIC (No Visible Growth) Incubation_MIC->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Proceed with clear wells Incubation_MBC Incubate Agar Plates (18-24h, 37°C) Subculture->Incubation_MBC Read_MBC Determine MBC (≥99.9% Killing) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Mechanism_of_Action cluster_Enecadin This compound (Proposed Antibacterial MOA) cluster_Lolamicin Lolamicin (Known MOA) Enecadin Enecadin Hydrochloride Bacterial_Membrane Bacterial Cell Membrane Enecadin->Bacterial_Membrane Interacts with Ion_Channels Ion Channels Enecadin->Ion_Channels Blocks Bacterial_Membrane->Ion_Channels Membrane_Potential Disruption of Membrane Potential Ion_Channels->Membrane_Potential Leads to Cell_Death_E Bacterial Cell Death Membrane_Potential->Cell_Death_E Lolamicin Lolamicin LolCDE LolCDE Complex (Gram-negative specific) Lolamicin->LolCDE Inhibits Lipoprotein_Transport Lipoprotein Transport to Outer Membrane LolCDE->Lipoprotein_Transport Mediates Outer_Membrane_Integrity Compromised Outer Membrane Integrity LolCDE->Outer_Membrane_Integrity Disrupts Lipoprotein_Transport->Outer_Membrane_Integrity Maintains Cell_Death_L Bacterial Cell Death Outer_Membrane_Integrity->Cell_Death_L

Caption: Proposed vs. Known Mechanisms of Action.

Conclusion

This guide underscores the critical need for comprehensive experimental data to benchmark emerging antibacterial candidates like this compound. The provided framework, utilizing hypothetical data for Enecadin, illustrates a robust approach for comparison with novel agents such as cannabidiols, oxadiazoles, lolamicin, and delafloxacin. Future research should focus on generating empirical antibacterial data for this compound to validate its potential and accurately position it within the landscape of novel antimicrobial therapies. The standardized protocols and comparative data presentation outlined herein are essential for facilitating objective evaluation and informed decision-making in the drug development pipeline.

References

Comparative proteomics of Enecadin hydrochloride-treated bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Enecadin Hydrochloride: Not an Antibacterial Agent

A comparative proteomics guide for this compound-treated bacteria cannot be provided as this compound is a neuroprotective agent and does not possess antibacterial properties. Research indicates that this compound was investigated for its potential to protect neurons following a stroke.[1][2]

There appears to be a significant point of confusion in scientific literature regarding the designation "NS-7". While Enecadin is referred to as NS-7, a different natural product, malabaricone B , is also designated as NS-7 in recent studies.[3][4][5] It is malabaricone B (NS-7), not this compound, that has demonstrated antibacterial activity, specifically against Staphylococcus aureus.[3][4][5][6]

The mechanism of action for the antibacterial compound malabaricone B (NS-7) involves damaging the bacterial cell membrane, leading to the release of ATP.[3][4][5] This is distinct from the neuroprotective mechanism of this compound, which involves the blockage of voltage-gated sodium and calcium channels in neurons.[1]

Given that this compound is not an antibacterial agent, a comparative proteomic analysis of its effects on bacteria is not a relevant area of study.

Proposed Alternative: Comparative Proteomics of Malabaricone B (NS-7)-Treated Bacteria

For researchers interested in the proteomic effects of the antibacterial compound malabaricone B (NS-7), a comparative guide could be developed. As there are currently no published proteomics studies specifically on malabaricone B-treated bacteria, this guide would take a prospective approach. It would outline the necessary experimental framework and propose relevant comparators.

A key alternative for comparison would be other antibiotics that also target and disrupt the bacterial cell membrane. A well-studied example is daptomycin (B549167) , a lipopeptide antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Below is a proposed framework for a comparative proteomics study of malabaricone B (NS-7) and daptomycin.

Experimental Protocols

A typical quantitative proteomics workflow would be employed to compare the effects of malabaricone B (NS-7) and daptomycin on a bacterial strain such as Staphylococcus aureus.

1. Bacterial Culture and Treatment:

  • S. aureus cultures would be grown to mid-logarithmic phase.

  • Cultures would be treated with sub-lethal concentrations of malabaricone B (NS-7) and daptomycin separately. An untreated culture would serve as a control.

  • The treatment duration would be optimized to allow for changes in protein expression without causing widespread cell death.

2. Protein Extraction and Digestion:

  • Bacterial cells would be harvested and lysed.

  • Total protein would be extracted and quantified.

  • Proteins would be digested into peptides using an enzyme such as trypsin.

3. Mass Spectrometry Analysis:

  • Peptides would be analyzed using high-resolution mass spectrometry (e.g., LC-MS/MS).

  • Data would be acquired in a data-dependent or data-independent manner to identify and quantify peptides.

4. Data Analysis:

  • The resulting spectra would be searched against a S. aureus protein database to identify proteins.

  • Label-free quantification or labeled methods (e.g., TMT, iTRAQ) would be used to determine the relative abundance of proteins between the different treatment conditions.

  • Statistical analysis would identify proteins that are significantly up- or down-regulated in response to each drug.

  • Bioinformatics analysis would be used to identify the cellular pathways and processes affected by each treatment.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative proteomic analysis.

Experimental_Workflow cluster_culture Bacterial Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis culture S. aureus Culture control Untreated Control culture->control malabaricone Malabaricone B (NS-7) Treatment culture->malabaricone daptomycin Daptomycin Treatment culture->daptomycin extraction Protein Extraction digestion Tryptic Digestion extraction->digestion ms LC-MS/MS Analysis digestion->ms data_analysis Data Analysis & Quantification ms->data_analysis bioinformatics Bioinformatics & Pathway Analysis data_analysis->bioinformatics result Comparative Proteomic Profiles bioinformatics->result

Caption: Proposed workflow for comparative proteomic analysis.

Expected Data and Comparative Insights

A comparative proteomics study of malabaricone B (NS-7) and daptomycin would be expected to reveal both common and distinct cellular responses.

Common Responses (Hypothesized):

  • Upregulation of cell wall stress response proteins: Both drugs disrupt the cell membrane, which would likely trigger a response to repair cell envelope damage.

  • Changes in membrane protein expression: The expression of proteins involved in membrane transport and integrity may be altered.

  • Induction of general stress responses: Proteins involved in oxidative stress and protein quality control may be upregulated.

Distinct Responses (Hypothesized):

  • The specific pathways affected may differ based on the precise molecular interactions of each drug with the cell membrane.

  • Downstream effects on metabolic pathways could be unique to each compound.

  • Differences in the magnitude of the response for certain proteins could provide insights into the potency and specific effects of each drug.

The quantitative data from such a study would be summarized in tables to clearly present the proteins that are significantly altered by each treatment, allowing for a direct comparison of their effects. This would provide valuable insights into the mechanism of action of malabaricone B (NS-7) and how it compares to an established membrane-targeting antibiotic.

References

Enecadin Hydrochloride: A Comparative Guide to its Neuroprotective Effects in Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective efficacy of Enecadin hydrochloride with other neuroprotective agents in various preclinical stroke models. The data presented is intended to offer an objective overview to inform further research and drug development in the field of ischemic stroke therapeutics.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective effects of this compound and comparator agents—Citicoline, Edaravone (B1671096), and DL-3-n-butylphthalide (NBP)—in preclinical models of ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model that mimics the focal ischemic stroke commonly seen in humans.

DrugAnimal ModelStroke ModelKey Efficacy EndpointsResults
This compound (NS-7) RatTransient MCAO (120 min)Cortical Infarct VolumeDose-dependent reduction. At 0.25 mg/kg, significant reduction in both cortex and striatum.
Neurological DeficitSignificant improvement in hemiparesis and abnormal posture at 48h reperfusion.
RatPermanent MCAOInfarct Volume & Brain EdemaDose-dependent reduction in infarct volume and edema. Significant effect even when administered 12h post-occlusion.
Citicoline RatMCAO (various models)Infarct VolumeMeta-analysis of 14 studies showed an average reduction of 27.8%.
Neurological DeficitMeta-analysis showed a 20.2% improvement.
RatPermanent MCAOInfarct VolumeAdministration of 40-60 mM Citicoline into the brain extracellular space significantly reduced infarct volume.
Edaravone RatMCAOInfarct VolumeSignificantly reduced.[1]
Neurological DeficitDose-dependently improved sensorimotor functions.[1]
MouseTransient MCAO (90 min)Infarct Size & Clinical ScoresSignificant improvement in clinical scores and reduction in infarct size at 48h.[2]
DL-3-n-butylphthalide (NBP) RatTransient MCAO (2h)Infarct Volume & Brain EdemaSignificantly reduced brain edema and infarct volume at 1 and 3 days post-tMCAO.[3][4]
Neurological Severity ScoreSignificantly improved at 1 and 3 days post-tMCAO.[3][4]
MousePermanent dMCAOInfarct Volume & Neurological DeficitSignificantly reduced infarct volume and improved neurological and behavioral functions.[5]
Other Stroke Models

To assess the broader applicability of these neuroprotective agents, their efficacy in other stroke models is also considered.

DrugAnimal ModelStroke ModelKey Efficacy EndpointsResults
This compound (NS-7) RabbitSpinal Cord Ischemia (20 min)Neurological Function (Tarlov Score)Marked improvement at 24h and 48h post-operation.
Neuronal Necrosis & ApoptosisMinimal histologic changes; significantly reduced TUNEL-positive neurons.
Infarct SizeSignificantly reduced.
Edaravone RatPhotothrombotic distal MCA occlusionInfarct Volume & Neurological SymptomsSignificantly reduced infarct volume and ameliorated neurological symptoms.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a generalized representation based on standard MCAO procedures.

Objective: To induce focal cerebral ischemia mimicking human stroke.

Animals: Male Sprague-Dawley or Wistar rats (250-300g).

Procedure:

  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.

  • Surgical Preparation: Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion:

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip via the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • For transient MCAO, withdraw the filament after a specified period (e.g., 90 or 120 minutes) to allow reperfusion. For permanent MCAO, the filament is left in place.

  • Drug Administration: Administer the test compound (e.g., this compound, Edaravone, NBP) or vehicle intravenously or intraperitoneally at specified times relative to the onset of ischemia or reperfusion.

  • Post-operative Care: Suture the incision and allow the animal to recover in a warmed cage. Provide access to food and water.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Evaluate neurological function at various time points (e.g., 24h, 48h) using a standardized scale (e.g., Bederson's scale, modified Neurological Severity Score).

    • Infarct Volume Measurement: At the end of the experiment, euthanize the animal, and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue appears white, while viable tissue stains red. Quantify the infarct volume using image analysis software.

Photothrombotic Stroke Model in Rodents

This protocol provides a general outline for inducing a photothrombotic stroke.

Objective: To create a reproducible and localized cortical infarct.

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

Procedure:

  • Anesthesia: Anesthetize the animal as described for the MCAO model.

  • Photosensitizer Injection: Inject a photosensitive dye, such as Rose Bengal (e.g., 100 mg/kg, i.p.), into the animal.

  • Cranial Exposure: Make a scalp incision to expose the skull over the target cortical area (e.g., sensorimotor cortex).

  • Photo-irradiation: After a delay to allow for dye circulation (e.g., 5 minutes), illuminate the exposed skull with a cold light source (e.g., a laser of a specific wavelength) for a defined duration (e.g., 15-20 minutes). This activates the dye, leading to endothelial damage and thrombus formation in the illuminated microvasculature.

  • Post-operative Care and Assessment: Similar to the MCAO model, provide post-operative care and assess outcomes using neurological scoring and histological analysis of infarct volume.

Mechanism of Action and Signaling Pathways

This compound: Inhibition of Excitotoxicity

This compound exerts its neuroprotective effects primarily by blocking voltage-gated sodium (Na+) and calcium (Ca2+) channels. During an ischemic event, the lack of oxygen and glucose leads to neuronal depolarization and excessive release of the excitatory neurotransmitter glutamate. This triggers a cascade of detrimental events known as excitotoxicity. By blocking Na+ and Ca2+ channels, this compound helps to mitigate this cascade.

Enecadin_Mechanism cluster_0 Ischemic Cascade cluster_1 This compound Action cluster_2 Downstream Effects Ischemia Ischemia Energy Failure Energy Failure Ischemia->Energy Failure Depolarization Depolarization Energy Failure->Depolarization Glutamate Release Glutamate Release Depolarization->Glutamate Release NMDA/AMPA Activation NMDA/AMPA Activation Glutamate Release->NMDA/AMPA Activation Na_Ca_Influx Na+ / Ca2+ Influx NMDA/AMPA Activation->Na_Ca_Influx Ca_Overload Intracellular Ca2+ Overload Na_Ca_Influx->Ca_Overload Enecadin This compound VGSC_VGCC Voltage-Gated Na+ & Ca2+ Channels Enecadin->VGSC_VGCC Blocks VGSC_VGCC->Na_Ca_Influx Inhibits Enzyme_Activation Enzyme Activation (Proteases, Lipases) Ca_Overload->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Enzyme_Activation->Neuronal_Death ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis ROS_Production->Neuronal_Death Apoptosis->Neuronal_Death

Caption: this compound's neuroprotective mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effect of a compound in a preclinical stroke model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Assessment Baseline Neurological Assessment Animal_Acclimatization->Baseline_Assessment Randomization Randomization into Groups (Sham, Vehicle, Treatment) Baseline_Assessment->Randomization Stroke_Induction Stroke Model Induction (e.g., MCAO) Randomization->Stroke_Induction Drug_Administration Drug/Vehicle Administration Stroke_Induction->Drug_Administration Post_Stroke_Monitoring Post-Stroke Monitoring (Physiological Parameters) Drug_Administration->Post_Stroke_Monitoring Neurological_Assessment Neurological Function Assessment (e.g., mNSS) Post_Stroke_Monitoring->Neurological_Assessment Euthanasia_Tissue_Collection Euthanasia and Brain Tissue Collection Neurological_Assessment->Euthanasia_Tissue_Collection Histological_Analysis Histological Analysis (e.g., TTC Staining for Infarct Volume) Euthanasia_Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Statistical Comparison Histological_Analysis->Data_Analysis

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Enecadin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research, the proper management and disposal of novel chemical entities like Enecadin hydrochloride are paramount to ensuring both personnel safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach, treating the substance as hazardous, is essential. This guide provides a comprehensive, procedural framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

I. Preliminary Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is critical. All personnel involved in the handling and disposal of this compound and its associated waste must adhere to strict safety protocols.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.
Body Protection A fully buttoned lab coat.
Respiratory If handling powders outside of a fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment.

II. Step-by-Step Disposal Protocol for this compound

Due to its nature as a research chemical with potential neuroprotective activity, this compound must be disposed of as hazardous chemical waste.[1] Adherence to institutional, local, and national regulations is mandatory.

Step 1: Waste Identification and Segregation

Proper segregation is the first step in a compliant waste management plan.

  • Pure this compound: Any unused, expired, or off-specification this compound powder is to be treated as hazardous waste.[1]

  • Contaminated Materials: All materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.[1] This includes:

    • Personal Protective Equipment (PPE) such as gloves.

    • Labware: Weighing boats, spatulas, pipette tips, and any glassware.

    • Solutions: Any prepared solutions containing this compound.

Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. [1] Use a designated, clearly labeled, and sealed waste container for all this compound waste.

Step 2: Containerization and Labeling

Proper containerization and labeling are vital for safety and regulatory compliance.

  • Waste Containers: Collect chemical waste in sturdy, leak-proof containers that are chemically compatible with this compound.[2] Keep containers sealed at all times except when adding waste.[2][3]

  • Labeling: As soon as waste accumulation begins, affix a hazardous waste label.[3] The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The date the container was filled or started.

    • An indication of the hazards (e.g., "Toxic," "Handle with Care").

Step 3: Handling of Empty Containers

Empty containers that once held this compound require a specific cleaning procedure before disposal.

  • Triple Rinsing: Thoroughly empty all contents.[2]

  • Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or methanol).[1]

  • Collect Rinsate: The rinsate from this process is considered hazardous and must be collected and disposed of as liquid hazardous waste.[1]

  • Label Defacing: Obliterate, remove, or thoroughly deface the original product label on the empty container.[2]

  • Final Disposal: After triple-rinsing and label removal, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.[1]

Step 4: Final Disposal Method

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash. [1] This is to prevent the contamination of water systems and potential harm to aquatic organisms. The recommended method for the final disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] This typically involves high-temperature incineration to ensure the complete destruction of the active pharmaceutical ingredient.

Step 5: Documentation

Maintain meticulous records of the amount of this compound waste generated and its disposal date.[1] This documentation is crucial for regulatory compliance and institutional safety audits.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Solid Waste (Pure Compound, Contaminated Labware) A->B C Liquid Waste (Solutions, Rinsate) A->C D Empty Containers A->D E Segregate and Place in Labeled, Sealed Hazardous Waste Container B->E C->E F Triple Rinse with Appropriate Solvent D->F J Store Waste in Designated Satellite Accumulation Area E->J G Collect Rinsate as Hazardous Liquid Waste F->G H Deface Original Label F->H G->E I Dispose of Decontaminated Container per Institutional Guidelines H->I K Arrange for Pickup by Licensed Hazardous Waste Disposal Service J->K L Maintain Disposal Records K->L M End: Proper Disposal Complete L->M

Caption: Disposal workflow for this compound.

Logical Relationship of Disposal Principles

The principles of safe chemical disposal are interconnected, forming a comprehensive safety net for laboratory personnel and the environment.

A Hazard Assessment B Proper PPE A->B C Waste Segregation A->C F Regulatory Compliance & Safety B->F D Secure Containerization & Labeling C->D G Prohibition of Drain/Trash Disposal C->G E Compliant Disposal Pathway (Incineration) D->E E->F G->F

Caption: Interrelation of key disposal principles.

References

Essential Safety and Operational Guide for Handling Enecadin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Enecadin hydrochloride. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for working with potent pharmaceutical compounds.

Hazard Profile and Safety Precautions

Engineering Controls:

  • Ventilation: Always handle solid this compound in a certified chemical fume hood or a containment glove box to control exposure[2][3].

  • Safety Stations: Ensure that a safety shower and an eyewash station are easily accessible in the work area[2].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The required PPE varies depending on the operation being performed.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Powder) - Full-face respirator with P100 filter- Chemical-resistant disposable gown- Two pairs of nitrile gloves (outer pair with extended cuffs)- Disposable shoe covers- Safety goggles (if not using a full-face respirator)[3]
Solution Preparation and Handling - Laboratory coat- Nitrile gloves- Safety glasses with side shields[3]
Spill Cleanup - Full-face respirator with P100 filter- Chemical-resistant disposable gown- Two pairs of nitrile gloves (outer pair with extended cuffs)- Disposable shoe covers- Chemical-resistant boots[3]
Waste Disposal - Laboratory coat- Nitrile gloves- Safety glasses with side shields[3]

Note: This table is based on recommendations for handling potent pharmaceutical compounds[3]. Always consult your institution's specific safety guidelines.

Operational Plan for Safe Handling

A systematic workflow is essential for safely handling this compound from preparation to disposal.

Step-by-Step Handling Protocol:
  • Preparation and Weighing:

    • Designated Area: Conduct all handling of solid this compound in a designated area such as a chemical fume hood[3].

    • Decontamination: Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) before and after handling[3].

    • Weighing: Use a dedicated and calibrated analytical balance inside the containment area. Tare a pre-labeled, sealable container before adding the compound. Handle the solid compound carefully to avoid creating dust[3][4].

    • Sealing: Securely seal the container immediately after weighing[3].

  • Solution Preparation:

    • Solvent Addition: In the containment area, add the desired solvent to the sealed container with the weighed compound[3].

    • Dissolution: Ensure the container is tightly sealed and agitate as needed to fully dissolve the compound. Sonication may be used if necessary[3].

    • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols[3].

  • Storage:

    • Powder: Store this compound powder at -20°C in a tightly sealed container[3].

    • Solutions: Storage conditions for solutions will depend on the solvent used. Refer to relevant stability data.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_area Designate & Decontaminate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid Enecadin HCl don_ppe->weigh dissolve Prepare Solution weigh->dissolve storage Store or Use Solution dissolve->storage decontaminate Decontaminate Work Area & Glassware storage->decontaminate dispose Segregate & Dispose Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe start Waste Generated (Solid & Liquid) solid_waste Contaminated PPE, Labware, Unused Powder start->solid_waste liquid_waste Contaminated Solvents, Rinsate start->liquid_waste segregate Segregate into Labeled, Sealed Hazardous Waste Container storage Store Waste in Designated Secondary Containment Area segregate->storage solid_waste->segregate liquid_waste->segregate disposal Arrange Pickup by Licensed Hazardous Waste Disposal Facility storage->disposal documentation Maintain Disposal Records disposal->documentation cluster_event Ischemic Event (e.g., Stroke) cluster_pathway Pathological Cascade cluster_intervention Therapeutic Intervention ischemia Reduced Blood Flow glutamate Excessive Glutamate Release ischemia->glutamate receptor Overactivation of NMDA/AMPA Receptors glutamate->receptor ion_influx Massive Ca2+ & Na+ Influx receptor->ion_influx damage Excitotoxicity & Neuronal Cell Death ion_influx->damage enecadin This compound block Blocks Voltage-Gated Na+ & Ca2+ Channels enecadin->block block->ion_influx outcome Neuroprotection block->outcome

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。